Technical Documentation Center

1,4-Dihydropyridine-3,5-dicarbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,4-Dihydropyridine-3,5-dicarbonitrile

Core Science & Biosynthesis

Foundational

1,4-dihydropyridine-3,5-dicarbonitrile chemical structure and properties

An In-Depth Technical Guide to 1,4-Dihydropyridine-3,5-dicarbonitrile: Structure, Properties, and Applications Introduction: The Significance of a Privileged Scaffold The 1,4-dihydropyridine (1,4-DHP) core is a foundatio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1,4-Dihydropyridine-3,5-dicarbonitrile: Structure, Properties, and Applications

Introduction: The Significance of a Privileged Scaffold

The 1,4-dihydropyridine (1,4-DHP) core is a foundational heterocyclic scaffold in medicinal chemistry, most famously recognized for its role in a class of drugs that modulate L-type calcium channels.[1][2][3][4] These agents, including well-known drugs like Nifedipine and Amlodipine, are mainstays in the treatment of hypertension and angina.[2][5] The versatility of the 1,4-DHP framework, however, extends far beyond this primary application, with derivatives showing a remarkable breadth of biological activities, including anticancer, antimicrobial, antioxidant, and neuroprotective properties.[3][6][7][8]

This guide focuses on a specific, and increasingly important, variant of this scaffold: 1,4-dihydropyridine-3,5-dicarbonitrile . By replacing the traditional ester groups at the 3 and 5 positions with nitrile moieties, the electronic and steric properties of the molecule are significantly altered, opening new avenues for drug design and development. This document provides a comprehensive exploration of the chemical structure, synthesis, key reactions, and the diverse pharmacological landscape of this compound class, tailored for researchers and professionals in drug development.

Core Chemical Structure and Properties

The fundamental structure of 1,4-dihydropyridine-3,5-dicarbonitrile consists of a six-membered dihydropyridine ring, which is non-aromatic. The key distinguishing features are the two nitrile (-C≡N) groups attached to carbons 3 and 5. These electron-withdrawing groups significantly influence the molecule's chemical reactivity and its potential interactions with biological targets. The substituent at the 4-position is a critical determinant of pharmacological activity and is typically an aromatic or heteroaromatic ring.[9][10]

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Define nodes for atoms N1 [label="N", pos="0,1.2!"]; H_N1 [label="H", pos="-0.5,1.7!"]; C2 [label="C", pos="1,0.6!"]; C3 [label="C", pos="1,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; H_C4 [label="H", pos="0,-1.8!"]; R_C4 [label="R", pos="-0.8,-1.5!"]; C5 [label="C", pos="-1,-0.6!"]; C6 [label="C", pos="-1,0.6!"]; R2 [label="R'", pos="1.8,1.1!"]; R6 [label="R'", pos="-1.8,1.1!"]; C3_CN [label="C", pos="1.8,-0.9!"]; N3_CN [label="N", pos="2.4,-1.1!"]; C5_CN [label="C", pos="-1.8,-0.9!"]; N5_CN [label="N", pos="-2.4,-1.1!"];

// Define bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; N1 -- H_N1 [label=""];

// Double bonds C2 -- C6 [style=double, label=""]; C3 -- C5 [style=double, label=""];

// Substituent bonds C2 -- R2 [label=""]; C6 -- R6 [label=""]; C4 -- H_C4 [label=""]; C4 -- R_C4 [label=""]; C3 -- C3_CN [label=""]; C5 -- C5_CN [label=""]; C3_CN -- N3_CN [style=triple, label=""]; C5_CN -- N5_CN [style=triple, label=""]; } केंदोट Caption: General structure of 4-R, 2,6-R'-1,4-dihydropyridine-3,5-dicarbonitrile.

Physicochemical Data Summary

The properties of specific derivatives will vary based on the substituents at the R and R' positions. The table below provides computed properties for a representative parent structure, 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbonitrile.

PropertyValueSource
Molecular Formula C₁₅H₁₃N₃PubChem
Molar Mass 235.28 g/mol PubChem
General Class Dihydropyridines[6]

Synthesis: A Modern Approach to a Classic Reaction

The synthesis of the 1,4-dihydropyridine-3,5-dicarbonitrile scaffold is typically achieved through a variation of the classic Hantzsch pyridine synthesis, first reported in 1881.[2][5][11] This multicomponent reaction offers an efficient route to construct the heterocyclic core in a single step.[12][13][14] Modern protocols have been optimized for higher yields, shorter reaction times, and more environmentally friendly conditions.[5]

A particularly effective method is the pseudo four-component, autocatalytic reaction involving an aldehyde, two equivalents of malononitrile, and a cyclic amine (like morpholine or piperidine).[5][15] In this process, the amine acts as both a reagent and a catalyst, deprotonating malononitrile to initiate the reaction.[5]

dot graph G { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes for reactants Aldehyde [label="Aromatic Aldehyde (1 equiv)"]; Malononitrile [label="Malononitrile (2 equiv)"]; Amine [label="Cyclic Amine (1 equiv)"]; Solvent [label="Ethanol (Solvent)"];

// Reaction Step Reaction [label="Reflux", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Intermediates & Mechanism Knoevenagel [label="Knoevenagel Condensation", shape=box, style="rounded,dashed"]; Michael [label="Michael Addition", shape=box, style="rounded,dashed"]; Cyclization [label="Heterocyclization & Tautomerization", shape=box, style="rounded,dashed"];

// Product & Workup Product [label="1,4-Dihydropyridine-3,5-dicarbonitrile", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Cooling & Filtration", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Final [label="Purified Product", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Aldehyde -> Reaction; Malononitrile -> Reaction; Amine -> Reaction; Solvent -> Reaction [style=dotted];

Reaction -> Knoevenagel [label="Step 1"]; Knoevenagel -> Michael [label="Step 2"]; Michael -> Cyclization [label="Step 3"]; Cyclization -> Product [label="Forms"];

Product -> Workup; Workup -> Final; } केंदोट Caption: Workflow for the autocatalytic synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles.

Experimental Protocol: Synthesis of 2-Amino-4-(2,6-dichlorophenyl)-6-morpholino-1,4-dihydropyridine-3,5-dicarbonitrile

This protocol is adapted from a reported facile, pseudo four-component synthesis.[5]

  • Reaction Setup: To a round-bottom flask, add 2,6-dichlorobenzaldehyde (1 mmol), malononitrile (2 mmol), and morpholine (1 mmol) in ethanol (3 mL).

  • Reflux: Heat the reaction mixture to reflux and maintain for the required time (typically monitored by TLC, e.g., 3 hours).

  • Isolation: Upon completion, cool the reaction mixture to 0°C to induce crystallization of the solid product.

  • Purification: Collect the precipitated solid by simple filtration.

  • Washing and Drying: Rinse the collected solid twice with a small amount of ice-cold ethanol and dry under reduced pressure.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[5][15]

This method is advantageous due to its operational simplicity, high atom economy, and the fact that the isolated product often does not require further purification.[5]

Chemical Properties: The Pivotal Role of Oxidation

The most significant chemical property of the 1,4-dihydropyridine ring is its susceptibility to oxidation, which results in aromatization to the corresponding pyridine ring.[12][16][17][18][19] This transformation is of immense biological importance, as the in-vivo metabolism of 1,4-DHP drugs often involves a cytochrome P-450 catalyzed oxidation in the liver.[11] The resulting pyridine derivative is typically devoid of the calcium channel blocking activity of the parent compound.[11]

A variety of reagents and conditions can achieve this oxidative aromatization in the laboratory.

Oxidation DHP 1,4-Dihydropyridine-3,5-dicarbonitrile Pyridine Pyridine-3,5-dicarbonitrile DHP->Pyridine [Oxidizing Agent] -2H⁺, -2e⁻

Methods for Oxidative Aromatization
Oxidizing Agent/SystemConditionsKey AdvantagesReference
Manganese Dioxide (MnO₂) Microwave irradiation, 100°C, 1 minuteExtremely rapid, high yield, no inorganic support needed.[16]
Iodine (I₂) Refluxing acetonitrile (CH₃CN)Efficient, can be enhanced with ultrasound.[17]
Hydrogen Peroxide/Vanadium Pentoxide (H₂O₂/V₂O₅) Room temperature, CH₃CNMild conditions, excellent yields, inexpensive reagents.[18]
Sodium Nitrite (NaNO₂) Acetic acid media, low temperaturePractical, uses cheap and readily available reagents.[12]

The choice of oxidant can be critical, especially for derivatives with sensitive functional groups. Microwave-assisted methods, in particular, offer a green and highly efficient alternative to traditional heating.[11][16]

Pharmacological Properties and Biological Significance

The 1,4-DHP scaffold is a "privileged structure" in pharmacology, meaning it is capable of binding to multiple, diverse biological targets to elicit a range of effects.[7][20]

Primary Activity: L-Type Calcium Channel Blockade

The hallmark of the 1,4-dihydropyridine class is its function as L-type calcium channel blockers.[4][10][21] These channels are prevalent in the smooth muscle of blood vessel walls. By blocking the influx of calcium ions into these cells, 1,4-DHP derivatives induce muscle relaxation, leading to vasodilation and a subsequent reduction in blood pressure.[4] This makes them highly effective antihypertensive agents.[1][2][5][22] While much of the clinical data pertains to dicarboxylate ester derivatives, the 1,4-dihydropyridine-3,5-dicarbonitrile scaffold is actively being investigated for potent calcium channel antagonism.[5]

CalciumChannel cluster_0 Cell Membrane cluster_1 Intracellular Space DHP 1,4-DHP-Dicarbonitrile Channel L-Type Ca²⁺ Channel Inactive State DHP->Channel:f0 Binds & Blocks Calcium Ca²⁺ Influx Blocked Relaxation Smooth Muscle Relaxation (Vasodilation) Calcium->Relaxation

Emerging and Diverse Biological Activities

Research has revealed that the therapeutic potential of 1,4-DHP derivatives is not limited to cardiovascular applications. The scaffold has been shown to exhibit a wide spectrum of activities:

  • Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines and can act as chemosensitizers by reversing multidrug resistance.[6][8][20][23]

  • Antimicrobial Properties: The 1,4-DHP core has been integrated into molecules with activity against bacteria, fungi, and mycobacteria.[6][23][24]

  • Anti-inflammatory Effects: Some derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway.[20]

  • Neuroprotective Potential: By modulating various signaling pathways, 1,4-DHP compounds have shown promise in models of neurodegenerative diseases.[3][20]

  • Potassium Channel Opening: Interestingly, the aromatized pyridine-3,5-dicarbonitrile derivatives have been found to act as openers of calcium-activated potassium channels, which can lead to smooth muscle relaxation, an effect useful for treating conditions like urinary incontinence.[5][15]

Conclusion

The 1,4-dihydropyridine-3,5-dicarbonitrile scaffold represents a significant and versatile platform in modern medicinal chemistry. While retaining the foundational potential for L-type calcium channel blockade, the unique electronic properties conferred by the dicarbonitrile groups offer new opportunities for modulating activity and exploring novel therapeutic targets. The efficient and scalable synthetic routes, coupled with the rich and expanding pharmacology of the 1,4-DHP core, ensure that these compounds will remain a subject of intense investigation for developing next-generation therapeutics for a wide range of human diseases, from hypertension to cancer.

References

  • Bagley, M. C., & Lubinu, M. C. (2006). Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide. Synthesis, 2006(08), 1283-1288. Available from: [Link]

  • Ryzhkova, Y. E., et al. (2022). Multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles. Arkivoc, 2022(5), 126-134. Available from: [Link]

  • Chakraborty, S., et al. (2023). Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Laboratory Technique. Chemistry & Chemical Technology, 17(4). Available from: [Link]

  • Nakamichi, N., Kawashita, Y., & Hayashi, M. (2002). Oxidative aromatization of 1,4-dihydropyridines with iodine under normal conditions and ultrasound irradiation. Organic & Biomolecular Chemistry, 1(1), 15-18. Available from: [Link]

  • Parameshwar, M., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances, 12(46), 30097-30132. Available from: [Link]

  • Ryzhkova, Y. E., et al. (2022). Multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles. ResearchGate. Available from: [Link]

  • Estevam, I. H. S., et al. (2007). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 12(7), 1541-1580. Available from: [Link]

  • Kumar, A., et al. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Molecules, 27(7), 2217. Available from: [Link]

  • Heravi, M. M., et al. (2010). Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines by H2O2/V2O5 at Room Temperature. Synthetic Communications, 40(4), 560-565. Available from: [Link]

  • Kang, S., et al. (2010). Antagonism of 4-substituted 1,4-dihydropyridine-3,5-dicarboxylates toward voltage-dependent L-type Ca2+ channels Ca V 1.3 and Ca V 1.2. Bioorganic & Medicinal Chemistry, 18(9), 3140-3150. Available from: [Link]

  • Singh, R., & Kaur, M. (2021). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. Biointerface Research in Applied Chemistry, 12(3), 3117-3134. Available from: [Link]

  • Ghorab, M. M., et al. (1998). Biological activity of 1,4-dihydropyridine derivatives. Arzneimittelforschung, 48(7), 739-743. Available from: [Link]

  • Organic Chemistry. (2023). Hantzsch Dihydropyridine Synthesis Mechanism. YouTube. Available from: [Link]

  • Parameshwar, M., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances. Available from: [Link]

  • Parameshwar, M., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. PMC - NIH. Available from: [Link]

  • Fossheim, R., et al. (1987). Crystal structures and pharmacologic activities of 1,4-dihydropyridine calcium channel antagonists of the isobutyl methyl 2,6-dimethyl-4-(substituted phenyl). Journal of Medicinal Chemistry, 30(5), 786-791. Available from: [Link]

  • Pop, A. M., et al. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Current Organic Chemistry, 27. Available from: [Link]

  • Mollaebrahimi, L., & Morsali, A. (2019). An efficient and eco-friendly synthesis of 1,4-dihydropyridines via Hantzsch reaction in Glycine-HCl buffer. ACG Publications. Available from: [Link]

  • de Oliveira, R. B., et al. (2025). Antibacterial and Antileishmanial Activity of 1,4-Dihydropyridine Derivatives. Chemistry & Biodiversity. Available from: [Link]

  • Khedkar, S. A., & Auti, P. B. (2014). 1, 4-Dihydropyridines: a class of pharmacologically important molecules. Mini Reviews in Medicinal Chemistry, 14(3), 282-290. Available from: [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]

  • Reddy, T. S., et al. (2020). Therapeutic Significance of 1,4-Dihydropyridine Compounds as Potential Anticancer Agents. Letters in Drug Design & Discovery, 17(4), 481-490. Available from: [Link]

  • Google Patents. (2006). CN1823041B - 1,4-Dihydropyridine and pyridine compounds as calcium channel blockers.
  • Wikipedia. Dihydropyridine calcium channel blockers. Available from: [Link]

  • Wikipedia. 1,4-Dihydropyridine. Available from: [Link]

  • Kumar, S. S., et al. (2024). Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. Journal of Structural Chemistry. Available from: [Link]

  • Google Patents. (2014). EP2703398B1 - 1,4-dihydropyridine -3,5-dicarboxylate derivatives, preparation methods and uses thereof.
  • PubChem. 3,5-Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate. Available from: [Link]

Sources

Exploratory

A Deep Dive into the Mechanism of 1,4-Dihydropyridine Calcium Channel Blockers: A Technical Guide for Researchers

Abstract 1,4-Dihydropyridines (DHPs) represent a cornerstone class of L-type voltage-gated calcium channel (LTCC) blockers, with profound therapeutic impact in cardiovascular medicine.[1][2] Their mechanism of action, wh...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1,4-Dihydropyridines (DHPs) represent a cornerstone class of L-type voltage-gated calcium channel (LTCC) blockers, with profound therapeutic impact in cardiovascular medicine.[1][2] Their mechanism of action, while broadly understood as the inhibition of calcium influx, is rooted in a sophisticated interplay of voltage- and state-dependent interactions with the channel protein. This technical guide provides an in-depth exploration of the molecular and biophysical principles governing DHP-mediated LTCC blockade. We will dissect the structure of the LTCC, pinpoint the DHP binding site, elucidate the core concept of state-dependent inhibition, and detail the essential experimental protocols required to characterize these interactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical drug class.

Introduction: The L-Type Calcium Channel as a Therapeutic Target

Voltage-gated calcium channels (VGCCs) are fundamental to a vast array of physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion.[3] Among the various types of VGCCs, the L-type calcium channel (LTCC), particularly the Cav1.2 isoform, is the principal mediator of calcium influx in cardiac and smooth muscle cells.[4][5] This influx is the critical trigger for excitation-contraction coupling.[6]

The LTCC is a heteromultimeric protein complex composed of a central pore-forming α1 subunit and auxiliary α2δ, β, and γ subunits.[3] The α1 subunit is the primary target for all major classes of organic calcium channel blockers, including the 1,4-dihydropyridines (e.g., nifedipine, amlodipine), phenylalkylamines (e.g., verapamil), and benzothiazepines (e.g., diltiazem).[7] By inhibiting the LTCC, DHPs reduce calcium entry into vascular smooth muscle cells, leading to vasodilation and a decrease in blood pressure, which is the basis of their antihypertensive efficacy.[2][8]

The Core Mechanism: Voltage- and State-Dependent Inhibition

The defining characteristic of DHP action is its profound dependence on the conformational state of the calcium channel. LTCCs can exist in at least three fundamental states, governed by the membrane potential:

  • Resting State: At negative, hyperpolarized membrane potentials, the channel is closed and available for activation.

  • Open State: Upon membrane depolarization, the channel undergoes a conformational change, opening the pore and allowing Ca²⁺ influx.

  • Inactivated State: With sustained or strong depolarization, the channel enters a non-conducting, inactivated state, from which it cannot immediately reopen.

The central tenet of the DHP mechanism is that these drugs exhibit a dramatically higher affinity for the inactivated state of the channel compared to the resting state.[9][10] Binding is estimated to be approximately one thousand times stronger to inactivated channels than to resting channels.[9]

This preferential binding has two critical consequences:

  • Voltage-Dependent Block: The inhibitory potency of DHPs is strongly modulated by the membrane potential.[9][10] At more depolarized "holding" potentials, where a larger fraction of channels naturally resides in the inactivated state, the block is significantly more pronounced.[9][11] This is a key reason for their relative vascular selectivity, as smooth muscle cells in arterial walls have a more depolarized resting potential than cardiac myocytes.

  • Use-Dependent Block: Although less pronounced than with other calcium channel blockers like verapamil, DHPs can exhibit use-dependence, particularly at higher stimulation frequencies (greater than 1 Hz).[9][10] Repetitive depolarizations increase the cumulative time channels spend in the open and inactivated states, providing more opportunities for the drug to bind and exert its blocking effect.[9]

By binding to and stabilizing the inactivated conformation, DHPs effectively "trap" the channel in this non-functional state, reducing the pool of channels available to open upon subsequent depolarizations.

Caption: State-dependent binding of 1,4-Dihydropyridines (DHPs) to the L-type calcium channel.

The Molecular Binding Site

Decades of research, combining mutagenesis, photoaffinity labeling, and ultimately high-resolution structural biology, have precisely mapped the DHP binding site.[12]

  • Location: The DHP receptor site is located within a fenestration on the side of the channel's pore domain, at the interface between homologous repeats III and IV of the α1 subunit.[12][13]

  • Key Residues: This binding pocket is formed by amino acid residues primarily from the transmembrane S5 and S6 helices of domain III (IIIS5, IIIS6) and the S6 helix of domain IV (IVS6).[12]

  • Allosteric Nature: The DHP site is distinct from but allosterically coupled to the binding sites for phenylalkylamines and benzothiazepines, meaning that binding of one drug class can influence the binding and action of another.[7]

Recent cryo-electron microscopy (cryo-EM) structures of the rabbit Cav1.1 channel in complex with various DHPs, such as nifedipine and amlodipine, have provided atomic-level resolution of these interactions.[3][13][14] These structures confirm the binding pose within the III-IV domain interface and reveal the molecular basis for the high efficacy and, in some cases, the chirality-specific effects of different DHP compounds.[3][14]

Experimental Methodologies for Characterization

A multi-faceted experimental approach is required to fully characterize the mechanism of action of a novel DHP analog. The two foundational techniques are electrophysiology and radioligand binding assays.

Electrophysiological Analysis via Patch-Clamp

The whole-cell patch-clamp technique is the gold standard for directly measuring the effect of a compound on ion channel function and for quantifying voltage- and use-dependence.[15]

Objective: To determine the IC₅₀ of a test DHP and characterize its state-dependence.

Experimental System: A heterologous expression system, such as HEK293 or CHO cells, stably transfected with the human Cav1.2 α1, β, and α2δ subunits is typically used. This provides a clean and robust system for isolating L-type channel currents.

Detailed Protocol:

  • Cell Preparation: Culture the stably transfected cells to 70-80% confluency. Dissociate cells using a gentle, non-enzymatic method and plate onto glass coverslips for recording.

  • Recording Solutions:

    • External Solution (in mM): 110 BaCl₂ (as charge carrier to enhance current and avoid Ca²⁺-dependent inactivation), 10 HEPES, 10 TEA-Cl, 10 Glucose. Adjust pH to 7.4 with CsOH.

    • Internal (Pipette) Solution (in mM): 135 Cs-Aspartate, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with CsOH.

  • Voltage-Clamp Protocol:

    • Establish a whole-cell gigaseal (>1 GΩ) on a single cell.

    • To Probe Resting State Affinity: Hold the cell membrane at a hyperpolarized potential (e.g., -100 mV) where most channels are in the resting state.[16] Apply a series of brief (e.g., 200 ms) depolarizing test pulses to 0 mV to elicit peak Ba²⁺ current (I_Ba).

    • To Probe Inactivated State Affinity: Change the holding potential to a more depolarized level (e.g., -50 mV) to promote channel inactivation.[16] Apply the same series of test pulses.

  • Drug Application: Prepare a stock solution of the test DHP in DMSO and dilute to final concentrations in the external solution. Perfuse the cell with increasing concentrations of the compound, allowing the effect to reach steady-state at each concentration.

  • Data Analysis:

    • Measure the peak inward I_Ba at each drug concentration for both holding potentials.

    • Normalize the current to the pre-drug control.

    • Fit the concentration-response data to the Hill equation to determine the IC₅₀ value at each holding potential. A significant leftward shift in the IC₅₀ curve at the depolarized holding potential confirms preferential binding to the inactivated state.

Sources

Foundational

Rational Design and Structure-Activity Relationship (SAR) of 3,5-Dicarbonitrile Dihydropyridines

Executive Summary For decades, 1,4-dihydropyridines (DHPs) have been synonymous with L-type calcium channel blockers used in cardiovascular therapy. However, the systematic replacement of the classic C3/C5 ester groups w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, 1,4-dihydropyridines (DHPs) have been synonymous with L-type calcium channel blockers used in cardiovascular therapy. However, the systematic replacement of the classic C3/C5 ester groups with highly electron-withdrawing dicarbonitrile (-CN) moieties fundamentally shifts the pharmacophore. This in-depth technical guide explores the structure-activity relationship (SAR) of 3,5-dicarbonitrile dihydropyridines, detailing how this structural pivot abolishes calcium channel affinity and redirects the scaffold toward novel, high-value therapeutic targets—including human tissue nonspecific alkaline phosphatase (h-TNAP), adenosine A1/A2A receptors, and aggressive oncology models.

Mechanistic Rationale: The Dicarbonitrile Shift

The biological activity of a small molecule is dictated by its electronic distribution and 3D conformation. In classic DHPs (e.g., nifedipine), ester groups provide rotational flexibility and oxygen-based hydrogen-bond acceptors.

Substituting these esters with rigid, linear cyano groups induces three critical mechanistic changes:

  • Conformational Flattening: The strong electron-withdrawing nature of the -CN groups pulls electron density away from the central ring, flattening the typical "boat" conformation of the dihydropyridine core.

  • Directional Hydrogen Bonding: The nitrogen lone pair of the cyano group acts as a strict, highly directional hydrogen-bond acceptor, perfectly suited for interacting with specific Arginine (Arg) and Histidine (His) residues in target enzymatic pockets[1].

  • pKa Modulation: The electron-withdrawing effect lowers the pKa of the N1-proton (if unsubstituted), altering the molecule's ionization state at physiological pH and enabling distinct π-anion interactions[1].

G Core 3,5-Dicarbonitrile Dihydropyridine Core C4 C4-Aryl Substitution Core->C4 Modulates N1 N1-Substitution Core->N1 Modulates CN C3,C5-Dicarbonitrile Core->CN Fixed Anchor Hydrophobic Hydrophobic Pocket (e.g., His324, His434) C4->Hydrophobic pi-pi stacking Steric Solvent/Receptor Boundary N1->Steric Bulk tolerance Hbond H-Bonding Network (e.g., Arg151, Arg167) CN->Hbond Arg/His interaction

Figure 1: SAR Logic Tree mapping substituent modifications to target pocket interactions.

Core Structure-Activity Relationships (SAR)

Targeting h-TNAP in Cancer

Human tissue nonspecific alkaline phosphatase (h-TNAP) is heavily implicated in cancer cell proliferation. Molecular docking of 3,5-dicarbonitrile DHPs reveals that the C3-cyano group forms critical hydrogen bonds with Arg151, while the DHP nitrogen interacts with Arg167[1].

  • Causality in Design: Bulky, hydrophobic groups at the para-position of the C4-phenyl ring clash with the active pocket, drastically reducing efficacy. Conversely, introducing polar substituents (e.g., 2-methoxy-3-hydroxyl) at the C4-aryl ring enhances H-bonding with active site residues, improving the IC50 to the low micromolar range[1].

Adenosine A1 Receptor Agonism

For the management of seizure disorders, selective Adenosine A1 receptor agonists are highly sought. Amino-3,5-dicyanopyridines serve as potent non-nucleoside ligands.

  • Causality in Design: Maintaining a 4-methoxyphenyl group at C4 while tuning the aryl substituent at the C2/C6 positions yields sub-nanomolar affinity. The introduction of a 4-fluorophenyl group (Compound 6c) optimizes hydrophobic packing within the A1 receptor, achieving a Ki of 0.076 nM and high selectivity over the A2A subtype[2].

Direct Cytotoxicity in Glioma Models

In murine glioma GL261 models, 6-amino-2-pyridone-3,5-dicarbonitriles exhibit potent anti-proliferative effects.

  • Causality in Design: The introduction of di-chloro groups (e.g., at the N1-benzyl and C4-phenyl rings) significantly enhances the lipophilicity (LogP) of the molecule. This increases cellular membrane penetration, leading to lead compounds with broad-spectrum anticancer properties[3][4].

Quantitative SAR Data Summary

To facilitate rapid comparison, the following table synthesizes the quantitative biological data across different therapeutic targets based on specific molecular modifications.

CompoundC4-SubstitutionN1/C2 ModificationTargetActivityKey Mechanistic InsightRef
4f 2-methoxy-3-hydroxylphenylN1-Benzylh-TNAPIC50 = 3.21 µMPolar groups form strong H-bonds with active site residues.[1]
4j Imidazole ringN1-Benzylh-TNAPIC50 = 5.34 µMπ-anion interaction between imidazole, Asp320, and Zinc ion.[1]
6b 4-methoxyphenylC2-methylpyridineAdenosine A1Ki = 0.213 nMHigh selectivity (SI=636) over A2A receptor.[2]
6c 4-methoxyphenylC2-(4-fluorophenyl)Adenosine A1Ki = 0.076 nMOptimal hydrophobic packing via fluorinated aryl group.[2]
5a p-tolylN1-Benzyl, C2-oxoGL261 GliomaEC50 = 26.61 µMBase scaffold establishing baseline cytotoxicity.[4]
5o 4-bromophenylN1-(4-chlorobenzyl)GL261 GliomaPotent (Lead)Dual halogenation enhances lipophilicity and cell penetration.[4]

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: One-Pot Multicomponent Synthesis (MCR)

Rationale: Multicomponent reactions (MCRs) minimize step count, reduce solvent waste, and allow rapid library generation for SAR studies. The base catalyst deprotonates malononitrile, initiating a Knoevenagel condensation, followed by Michael addition and intramolecular cyclization[5][6].

Step-by-Step Workflow:

  • Preparation: In a 50 mL round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), malononitrile (2.0 mmol), and the appropriate N-alkyl/aryl-2-cyanoacetamide (1.0 mmol) in 15 mL of absolute ethanol.

  • Catalysis: Add 3–5 drops of piperidine (or triethylamine) to act as the base catalyst. Causality: The base is strictly required to increase the nucleophilicity of malononitrile via enolate formation.

  • Reaction: Reflux the mixture under continuous magnetic stirring for 4–6 hours.

  • Self-Validation Checkpoint 1 (In-Process): Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The disappearance of the highly UV-active aldehyde spot and the emergence of a new, lower-Rf fluorescent spot confirms Knoevenagel progression and cyclization.

  • Isolation: Cool the mixture to room temperature. Pour into crushed ice to precipitate the crude 6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile. Filter and recrystallize from hot methanol.

  • Self-Validation Checkpoint 2 (Structural): Analyze via 13C-NMR. The spectrum must show characteristic nitrile carbon peaks at δ 115–117 ppm to validate successful ring closure and the presence of the dicarbonitrile pharmacophore[1][5].

G A Aromatic Aldehyde Step1 Knoevenagel Condensation A->Step1 B Malononitrile B->Step1 C N-Alkyl/Aryl-2-cyanoacetamide Step2 Michael Addition C->Step2 Cat Base Catalyst (e.g., Piperidine/Et3N) Cat->Step1 Cat->Step2 Step1->Step2 Intermediate Step3 Intramolecular Cyclization Step2->Step3 Product 6-Amino-2-oxo-1,2-dihydropyridine -3,5-dicarbonitrile Step3->Product Tautomerization

Figure 2: One-Pot MCR Workflow for 3,5-Dicarbonitrile Dihydropyridine Synthesis.

Protocol 2: Self-Validating h-TNAP Enzyme Inhibition Assay

Rationale: To accurately determine the IC50 of the synthesized compounds against h-TNAP, a fluorometric or colorimetric assay must be utilized with strict controls to prevent false positives from highly colored or fluorescent DHP derivatives.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (0.1 M Tris-HCl, 1 mM MgCl2, 0.1 mM ZnCl2, pH 9.0). Causality: Zn2+ and Mg2+ are essential cofactors for h-TNAP structural stability and catalytic function.

  • Compound Plating: In a 96-well plate, add 10 µL of the test compound (dissolved in DMSO, serially diluted). Ensure final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Addition: Add 80 µL of recombinant h-TNAP enzyme solution to each well. Incubate at 37°C for 10 minutes to allow compound-enzyme pre-binding.

  • Reaction Initiation: Add 10 µL of the substrate (e.g., p-nitrophenyl phosphate, pNPP).

  • Kinetic Read: Measure absorbance at 405 nm continuously for 30 minutes.

  • Self-Validation Checkpoint (Assay Robustness): Include maximum enzyme activity wells (positive control) and no-enzyme wells (negative control). Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. Proceed with IC50 calculation only if Z' ≥ 0.6, confirming high assay robustness and distinguishing true hits from background noise.

Conclusion

The transition from classic ester-bearing dihydropyridines to 3,5-dicarbonitrile derivatives represents a masterclass in rational drug design. By leveraging the strong electron-withdrawing and directional hydrogen-bonding capabilities of the cyano groups, researchers can effectively tune the DHP scaffold away from calcium channels and toward high-value targets in oncology and neurology.

References

  • Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis, mdpi.com,
  • Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential tre
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity, chemrxiv.org,
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity, nih.gov,
  • A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradi
  • Design, Synthesis, Chemistry and Biological Evaluation of Some Polyfunctional Heterocyclic Nitrogen Systems—Overview, scirp.org,

Sources

Exploratory

Fluorescence Properties of 1,4-Dihydropyridine-3,5-dicarbonitrile Derivatives

This guide provides an in-depth technical analysis of the fluorescence properties, synthesis, and applications of 1,4-dihydropyridine-3,5-dicarbonitrile derivatives. It is designed for researchers in photophysics, medici...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the fluorescence properties, synthesis, and applications of 1,4-dihydropyridine-3,5-dicarbonitrile derivatives. It is designed for researchers in photophysics, medicinal chemistry, and materials science.

Mechanisms, Synthesis, and Photophysical Characterization[1][2]

Executive Summary & Core Photophysics

1,4-dihydropyridine (1,4-DHP) derivatives are classically known as calcium channel blockers (e.g., Nifedipine). However, the 3,5-dicarbonitrile subclass represents a distinct pharmacophore and chromophore. Unlike their 3,5-diester counterparts, the dicarbonitrile groups exert a stronger electron-withdrawing effect (–I, –M) while minimizing steric hindrance.

From a photophysical perspective, these molecules exhibit a dual nature:

  • Intrinsic Fluorescence (AIE Active): In the reduced 1,4-DHP state, they are typically weakly fluorescent in dilute solution due to non-radiative decay via intramolecular rotation. However, they exhibit strong Aggregation-Induced Emission (AIE) or solid-state fluorescence (blue-to-green region, 400–480 nm) due to Restricted Intramolecular Rotation (RIR).

  • Oxidative Switching (Aromatization): Oxidation converts the non-planar 1,4-DHP ring into a planar pyridine ring. This restores full aromatic conjugation, often resulting in a dramatic bathochromic shift or "turn-on" fluorescence, especially when coupled with electron-donating groups (D-A architecture), making them excellent candidates for ratiometric sensing and OLED acceptors.

Molecular Design & Synthesis

The synthesis of 3,5-dicarbonitrile derivatives typically bypasses the classic Hantzsch ester route in favor of a multicomponent reaction involving malononitrile.

One-Pot Multicomponent Synthesis

The most robust protocol utilizes a pseudo-four-component reaction or a three-component condensation.

Reagents:

  • Aldehyde (R-CHO): Determines the substituent at the C4 position (critical for AIE "rotor" design).

  • Malononitrile (CH₂(CN)₂): Provides the C3/C5 cyano groups and C2/C6 backbone.

  • Amine Source: Ammonium acetate (for NH core) or primary amines (for N-substituted derivatives).

Mechanism:

  • Knoevenagel Condensation: Aldehyde + Malononitrile

    
     Arylidenemalononitrile.
    
  • Michael Addition: Second equivalent of malononitrile/enaminonitrile adds to the intermediate.

  • Cyclization: Intramolecular nucleophilic attack and tautomerization form the 1,4-DHP ring.

Visualization: Synthetic Pathway

Synthesis cluster_inputs Precursors Aldehyde Aryl Aldehyde (R-CHO) Inter Arylidenemalononitrile (Intermediate) Aldehyde->Inter Knoevenagel (EtOH, Cat.) Malo Malononitrile (2 equiv.) Malo->Inter Amine Amine/NH4OAc DHP 1,4-DHP-3,5-dicarbonitrile (Weakly Fluorescent / AIE Active) Inter->DHP Michael Addn. + Cyclization (Amine) Pyridine Pyridine-3,5-dicarbonitrile (Planar / ICT Active) DHP->Pyridine Oxidative Aromatization (DDQ / HNO3 / ROS) caption Fig 1: Synthesis and Oxidative Switching of 3,5-dicarbonitrile derivatives.

Photophysical Mechanisms

Aggregation-Induced Emission (AIE)

In dilute solution, the phenyl ring at C4 and the amino/alkyl groups can rotate freely. This motion dissipates excited-state energy non-radiatively (internal conversion).

  • Mechanism: Restricted Intramolecular Rotation (RIR).

  • Observation: Upon adding a poor solvent (e.g., water to a THF solution), nano-aggregates form. The physical constraint blocks rotation, closing the non-radiative channel and enabling radiative decay.

  • Key Data: Solid-state quantum yields can reach ~30% , significantly higher than the <1% yield often seen in solution.

Intramolecular Charge Transfer (ICT)

The cyano groups (–CN) at positions 3 and 5 are potent electron acceptors. If an electron-donating group (e.g., –NH₂, –OMe, or –NMe₂) is present at positions 2, 6, or on the C4 aryl ring, a "Push-Pull" system is created.

  • Effect: This leads to solvatochromism.[1][2] The emission maximum (

    
    ) shifts to longer wavelengths (red shift) in polar solvents, stabilizing the polarized excited state.
    
Oxidative Aromatization (Sensing Mechanism)

The conversion of 1,4-DHP to pyridine is chemically irreversible and spectrally distinct.

  • Trigger: Reactive Oxygen Species (ROS), metal ions (Fe³⁺), or chemical oxidants (DDQ).

  • Spectral Change:

    • Absorption: New band appears (aromatic

      
      ).
      
    • Emission: Often results in a "turn-on" response or a large Stokes shift due to the formation of the planar pyridine-3,5-dicarbonitrile acceptor, which is a key component in Thermally Activated Delayed Fluorescence (TADF) materials.

Experimental Protocols

General Synthesis of 2-Amino-1,4-DHP-3,5-dicarbonitriles[5]
  • Mix: 1.0 mmol Aryl aldehyde + 2.0 mmol Malononitrile + 1.0 mmol Amine (e.g., morpholine or aniline) in 5 mL Ethanol.

  • Reflux: Heat at 80°C for 2–4 hours. Monitor via TLC (DHP spots are often fluorescent under 365 nm UV).

  • Workup: Cool to 0°C. The product usually precipitates. Filter and wash with cold ethanol/water. Recrystallize from EtOH/DMF.

AIE Characterization (Water/THF Fraction)

To validate AIE properties, perform the following:

  • Prepare a stock solution of the derivative in THF (10⁻⁵ M).

  • Prepare mixtures with increasing water fractions (

    
    ): 0%, 10%, ... 90%, 99%.
    
  • Measure Photoluminescence (PL) spectra for each.

  • Result: Plot Integrated Intensity vs.

    
    . A sharp rise at 
    
    
    
    confirms AIE.
Visualization: Photophysical Workflow

Workflow cluster_tests Characterization Protocols Sample Synthesized DHP Derivative Soln Dilute Solution (THF/MeCN) Sample->Soln Agg Aggregation Test (THF/Water Mix) Sample->Agg Ox Oxidation Test (+ DDQ/ROS) Sample->Ox Result_Soln Weak Emission (Free Rotation) Soln->Result_Soln Result_AIE Strong Emission (AIE / RIR Mechanism) Agg->Result_AIE fw > 70% Result_Ox Spectral Shift / Turn-On (Aromatization) Ox->Result_Ox Dehydrogenation caption Fig 2: Photophysical characterization workflow for DHP derivatives.

Quantitative Data Summary

The following table summarizes photophysical data for representative 2-amino-1,4-dihydropyridine-3,5-dicarbonitrile derivatives.

Derivative Structure (C4 Substituent)State

(nm)

(nm)
Quantum Yield (

)
Mechanism
Phenyl (Unsubstituted) Solid / Aggr.360–380440–460 (Blue)15–25%AIE / RIR
4-N,N-Dimethylaminophenyl Solution (Polar)390–410480–520 (Green)< 2%ICT (Quenched)
4-N,N-Dimethylaminophenyl Solid~400470–49020–30%AIE
Oxidized Form (Pyridine) Film (Doped)350–400500–600 (Orange)70–90%TADF / ICT

*Note: High quantum yields in the oxidized form are typically observed when the pyridine-3,5-dicarbonitrile core is used as an acceptor in donor-acceptor TADF systems.

Applications

Bioimaging & Viscosity Sensing

Due to the AIE nature (sensitivity to rotation), these derivatives act as molecular rotors .

  • Viscosity Mapping: In high-viscosity environments (e.g., mitochondria or cell membranes), rotation is hindered, increasing fluorescence intensity.

  • Protocol: Incubate cells with 5–10

    
    M probe for 30 min. Image under 405 nm excitation.
    
Chemodosimeters (Oxidative Stress)

The transformation from 1,4-DHP to pyridine is used to detect oxidants.

  • Target: Hypochlorite (

    
    ), Peroxynitrite (
    
    
    
    ).
  • Response: Ratiometric change (Blue

    
     Green/Orange) or Turn-On fluorescence.
    

References

  • Synthesis and AIE Properties: Ryzhkova, Y. E., et al. "Multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles." Arkivoc, 2022.[1][3][4][5]

  • Pyridine-3,5-dicarbonitrile in OLEDs: Liao, S. H., et al. "Modifications of Pyridine-3,5-dicarbonitrile Acceptor for Highly Efficient Green-to-Red Organic Light-Emitting Diodes."[6] ACS Applied Materials & Interfaces, 2023.[6]

  • AIE Mechanism in DHPs: Zhang, W., et al. "1,4-Dihydropyridines: discovery of minimal AIEEgens and their mitochondrial imaging applications." Journal of Materials Chemistry B, 2017.

  • Solvatochromism & Synthesis: Ershov, O. V., et al. "Synthesis and solid-state fluorescence of 2-alkylamino-4-aminopyridine-3,5-dicarbonitriles." Russian Journal of Organic Chemistry, 2017.

  • Oxidative Aromatization: Memarian, H. R., et al. "Electron Transfer-induced Aromatization of 1,4-Dihydropyridines." Zeitschrift für Naturforschung B, 2009.

Sources

Foundational

comparison of 1,4-dihydropyridine vs 1,2-dihydropyridine stability

Executive Summary In the landscape of nitrogen heterocycles, dihydropyridines (DHPs) represent a critical bifurcation in stability and utility.[1][2][3] While the 1,4-dihydropyridine (1,4-DHP) scaffold serves as the phar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of nitrogen heterocycles, dihydropyridines (DHPs) represent a critical bifurcation in stability and utility.[1][2][3] While the 1,4-dihydropyridine (1,4-DHP) scaffold serves as the pharmacophore for blockbuster calcium channel blockers (e.g., Nifedipine) and the biological redox carrier NADH, its isomer, 1,2-dihydropyridine (1,2-DHP) , remains largely an elusive synthetic intermediate. This guide dissects the thermodynamic and kinetic disparities between these isomers, providing researchers with actionable protocols for synthesis, stabilization, and oxidative stress testing.

Structural & Electronic Fundamentals

The stability difference between 1,4- and 1,2-DHPs is not merely steric; it is deeply rooted in orbital conjugation and electronic delocalization.

The 1,4-DHP "Hantzsch" Scaffold

The 1,4-DHP is characterized by a saturated C4 position.[4][5] In pharmacologically active derivatives (Hantzsch esters), stability is conferred by electron-withdrawing groups (EWGs) at the C3 and C5 positions.

  • Electronic State: The nitrogen lone pair participates in a vinylogous amide system (push-pull conjugation) with the C3/C5 carbonyls. This cross-conjugation stabilizes the ring, despite the interruption of cyclic conjugation at C4.

  • Biological Selection: Nature selected the 1,4-isomer for NADH. The C4 position is ideally set up for stereospecific hydride transfer, a property less controlled in the 1,2-isomer.

The 1,2-DHP "Enamine" System

The 1,2-DHP contains a saturated C2 position, resulting in a conjugated diene system (C3=C4-C5=C6) attached to the nitrogen.

  • Instability Factor: 1,2-DHPs possess high enamine character. Without significant steric protection or specific substitution, they are prone to rapid oxidation, polymerization, or tautomerization to the more stable 1,4-isomer or fully aromatic pyridine.

  • Synthetic Trap: 1,2-DHPs are often kinetic products. They must be trapped at low temperatures (e.g., -70°C) or stabilized by complexation (e.g., with transition metals like Chromium).

Thermodynamic vs. Kinetic Stability Landscape

The transition from a DHP to a fully aromatic pyridine is thermodynamically favorable (aromatization driving force). However, the energy gap between the 1,2- and 1,4-isomers dictates their isolation potential.

Comparative Energy Metrics

Recent computational studies (DFT/B3LYP) and experimental heats of formation reveal the following hierarchy:

Parameter1,4-Dihydropyridine1,2-DihydropyridineInsight
Relative Stability Thermodynamic Product Kinetic Product 1,4-DHP is generally 2–5 kcal/mol lower in energy than 1,2-DHP depending on substitution.
Oxidation Potential High (Resistant)Low (Labile)1,2-DHPs oxidize to pyridines significantly faster in air.
Hydride Donor Ability

kcal/mol

kcal/mol
1,2-DHPs are often more potent hydride donors thermodynamically but lack kinetic control.
Aromatization Route Requires H- transfer from C4Requires H- transfer from C2C4-H abstraction is the rate-determining step in metabolic clearance (CYP450).
Visualization: Stability & Oxidation Pathway

The following diagram illustrates the energy landscape and the oxidative funnel that leads both isomers toward the aromatic pyridine "sink."

DHP_Stability Pyridine Pyridine (Aromatic) Global Minimum DHP14 1,4-DHP (Hantzsch) Thermodynamic Local Min DHP14->Pyridine Metabolic/Chemical Oxidation (CYP450 / DDQ) DHP12 1,2-DHP (Enamine) Kinetic/Transient DHP12->Pyridine Rapid Oxidation (Air/Light) DHP12->DHP14 Tautomerization (Slow) Oxidation Oxidative Aromatization (Driving Force)

Caption: Energy landscape showing 1,2-DHP as a transient species prone to rapid aromatization or rearrangement.

Experimental Protocols: Synthesis & Differentiation

To validly compare these isomers, one must synthesize them regioselectively. The choice of reducing agent is the control switch.

Protocol A: Regioselective Synthesis Workflow

Objective: Generate 1,4-DHP vs. 1,2-DHP from a common Pyridinium salt precursor.

1. The 1,4-Selective Route (Dithionite Reduction)

Sodium dithionite (


) is the gold standard for accessing the 1,4-isomer (biomimetic reduction).
  • Reagents: N-Benzyl-3-acetylpyridinium chloride,

    
    , 
    
    
    
    .
  • Mechanism: Dithionite forms a sulfinate intermediate that attacks C4 due to steric and electronic alignment, followed by

    
     elimination.
    
  • Procedure:

    • Dissolve pyridinium salt in

      
       (degassed).
      
    • Add

      
       (buffer to pH 8) and 
      
      
      
      (3 equiv).
    • Stir under

      
       for 1 hour. Precipitate is exclusively 1,4-DHP .[6]
      
2. The 1,2-Selective Route (Borohydride Cryo-Reduction)

Sodium borohydride (


) is a "harder" nucleophile and attacks the most positive center (C2 or C6).
  • Critical Control: Temperature.

  • Procedure:

    • Dissolve pyridinium salt in Methanol (Protic solvent is key).

    • Cool to -70°C (Dry ice/acetone bath).

    • Add

      
       (0.5 equiv) slowly.
      
    • Quench immediately at low temp.

    • Result: Mixture enriched in 1,2-DHP . Warming this mixture typically results in rearrangement to 1,4-DHP or oxidation.

Stability Stress Testing: Oxidative Aromatization

The definitive test for DHP stability is the rate of aromatization. This mimics the biological metabolism of drugs like Nifedipine.

Protocol B: UV-Vis Kinetics of Oxidative Dehydrogenation

Principle: 1,4-DHPs absorb strongly at ~350–360 nm. Pyridines do not absorb in this region (absorbance shifts to <300 nm). The decay of the 350 nm peak is a direct metric of stability.

Reagents:

  • Analyte: 1,4-DHP derivative (100 µM).

  • Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or

    
    /Heme (biomimetic).
    
  • Solvent: Acetonitrile (

    
    ).
    

Workflow:

  • Baseline: Record UV-Vis spectrum (250–500 nm) of the DHP. Confirm

    
     at ~350 nm.
    
  • Initiation: Add 1.0 equiv of DDQ.

  • Monitoring: Measure absorbance at

    
     every 10 seconds for 5 minutes.
    
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    represents the kinetic instability.

Expected Results:

  • 1,4-DHP: Slow decay (

    
     in minutes to hours depending on substituents).
    
  • 1,2-DHP: If isolable, shows near-instantaneous decay or rearrangement upon oxidant addition.

Visualization: Oxidative Mechanism (SET vs HAT)

The mechanism of degradation differs by oxidant but generally follows electron transfer steps.

Oxidation_Mech Start 1,4-DHP Step1 SET (Single Electron Transfer) Start->Step1 Inter Radical Cation (DHP•+) Step1->Inter Step2 Proton Loss (-H+) Inter->Step2 Radical Neutral Radical (DHP•) Step2->Radical Step3 SET + Proton Loss Radical->Step3 Final Pyridine Product Step3->Final

Caption: Stepwise oxidative aromatization via Electron Transfer (ET), the primary degradation pathway.

Pharmacological Implications[1][2][6][7][8]

The stability profile dictates the application:

  • 1,4-DHPs (Drugs): High stability allows for oral bioavailability. However, they are photosensitive (photochemical disproportionation to nitrosophenylpyridine). Handling Rule: Amber glassware is mandatory.

  • 1,2-DHPs (Intermediates): Due to instability, they are rarely final drugs. They are used as transient synthons to access Isoquinuclidines (alkaloid synthesis) via Diels-Alder reactions where the diene character of the 1,2-isomer is exploited.

References

  • Lavilla, R. (2002).[7] "Recent developments in the chemistry of dihydropyridines." Journal of the Chemical Society, Perkin Transactions 1, 1141-1156.

  • Stout, D. M., & Meyers, A. I. (1982). "Recent advances in the chemistry of dihydropyridines." Chemical Reviews, 82(2), 223-243.

  • Zhu, X. Q., et al. (2022). "Comparison between 1,2-Dihydropyridine and 1,4-Dihydropyridine on Hydride-Donating Ability and Activity." Molecules, 27(17), 5382.[8]

  • Kutney, J. P., et al. (1979).[9] "Dihydropyridines in synthesis and biosynthesis. Stable tricarbonylchromium(0) complexes." Canadian Journal of Chemistry, 57, 300.[9]

  • Bagley, M. C., & Lubinu, M. C. (2006).[5] "Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide." Synthesis, 1283-1288.[5]

  • Carosati, E., et al. (2012).[3] "1,4-Dihydropyridines: a review." Current Medicinal Chemistry, 19, 4306.[3]

Sources

Exploratory

Unlocking the Pharmacological Space of 3,5-Dicyano-1,4-Dihydropyridine Scaffolds: Biological Targets and Mechanistic Insights

Executive Summary For decades, the 1,4-dihydropyridine (1,4-DHP) core has been intrinsically linked to cardiovascular pharmacology, primarily acting as L-type calcium channel blockers (e.g., nifedipine, amlodipine). Howe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the 1,4-dihydropyridine (1,4-DHP) core has been intrinsically linked to cardiovascular pharmacology, primarily acting as L-type calcium channel blockers (e.g., nifedipine, amlodipine). However, structurally modifying the scaffold by replacing the C3 and C5 ester groups with highly electron-withdrawing, sterically linear cyano (-CN) groups fundamentally alters its target profile. This whitepaper provides an in-depth technical analysis of 3,5-dicyano-1,4-dihydropyridines , mapping their divergence from classic calcium channel blockade toward novel biological targets, including adenosine receptors, phosphodiesterase 4 (PDE4), and viral replication machinery.

Structural Paradigm Shift: Electronics and Sterics

The substitution of ester groups for cyano groups at the 3 and 5 positions of the DHP ring induces a profound stereoelectronic shift. Esters are bulky and capable of adopting syn or anti conformations, which is critical for docking into the central cavity of the Ca


1.2 (L-type calcium) channel. Conversely, cyano groups are linear, reducing steric bulk while exerting a stronger inductive electron-withdrawing effect. This flattens the pseudo-boat conformation of the 1,4-DHP ring, decreasing its affinity for calcium channels while optimizing its pharmacophore for planar binding pockets, such as those found in G-protein-coupled receptors (GPCRs) and specific enzyme active sites [1].

Core Biological Targets of 3,5-Dicyano-1,4-DHPs

Adenosine Receptors (A1, A2A, A2B, A3)

3,5-Dicyano-1,4-DHPs and their oxidized pyridine analogs have emerged as highly potent, non-nucleoside ligands for adenosine receptors. Unlike endogenous adenosine, these scaffolds do not require a ribose moiety, granting them superior metabolic stability and blood-brain barrier penetration.

  • Mechanistic Causality: The cyano nitrogen acts as a critical hydrogen bond acceptor, interacting with conserved asparagine residues (e.g., Asn253 in the A1 receptor) within the transmembrane helices. Specific derivatives, such as 2-amino-4-aryl-3,5-dicyanopyridines (synthesized via DHP oxidation), have been developed as selective A1 receptor agonists for the potential treatment of epilepsy and neuroprotection[1].

Phosphodiesterase 4 (PDE4) and Anti-Inflammatory Pathways

Recent screenings have identified substituted 3,5-dicyano-DHPs as inhibitors of PDE4. PDE4 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).

  • Mechanistic Causality: By inhibiting PDE4, these scaffolds prevent cAMP degradation, leading to elevated intracellular cAMP levels. This triggers Protein Kinase A (PKA) activation, which subsequently phosphorylates target proteins that suppress pro-inflammatory cytokine release. This dual action (adenosine receptor modulation and PDE4 inhibition) makes them highly attractive for respiratory and inflammatory diseases [2].

Antiviral Activity (Tick-Borne Encephalitis Virus)

Expanding beyond human host targets, organoselenium and organosulfur derivatives of 3,5-dicyano-1,4-DHPs have demonstrated significant antiviral efficacy. Specifically, these compounds inhibit the reproduction of the Tick-Borne Encephalitis Virus (TBEV) in the low micromolar range. The mechanism is hypothesized to involve interference with viral replication complexes or host-cell targets like Nrf2, rather than direct virucidal activity [3].

Cytotoxicity and Multidrug Resistance (MDR) Reversal

While standard DHPs show mild cytotoxicity, symmetric 3,5-dicyano derivatives have demonstrated targeted anti-tumor activity against human cancer cell lines (e.g., MCF-7, MOLT-4). Furthermore, their altered lipophilicity allows them to bind to and inhibit P-glycoprotein (P-gp), an efflux pump responsible for multidrug resistance in cancer chemotherapy, thereby re-sensitizing resistant tumors to standard chemotherapeutics [4].

Mechanistic Workflows & Logical Relationships

To visualize the pleiotropic nature of the 3,5-dicyano-1,4-DHP scaffold, the following diagram maps the synthetic divergence and subsequent biological signaling pathways.

G MCR Multicomponent Synthesis (Aldehyde + Malononitrile + Amine) DHP 3,5-Dicyano-1,4-DHP Core MCR->DHP One-pot condensation AR Adenosine Receptors (A1 / A2B) DHP->AR GPCR Binding PDE4 PDE4 Enzyme DHP->PDE4 Enzymatic Inhibition TBEV Viral Replication Complex (TBEV) DHP->TBEV Host-factor modulation cAMP_Up Elevated cAMP AR->cAMP_Up Gs/Gi Modulation PDE4->cAMP_Up Prevents Hydrolysis PKA PKA Activation (Anti-inflammatory) cAMP_Up->PKA Downstream Signaling

Fig 1: Synthetic generation of 3,5-dicyano-1,4-DHPs and their multi-target biological signaling pathways.

Quantitative Data Summaries

The following table synthesizes the pharmacological metrics of key 3,5-dicyano-1,4-DHP derivatives across different biological targets.

Target ClassRepresentative Scaffold ModificationPrimary AssayPotency / AffinityRef
Adenosine A1 Receptor 2-amino-4-aryl-3,5-dicyanopyridineRadioligand Binding (

)

= 15 - 120 nM
[1]
PDE4 Enzyme 4-aryl-3,5-dicyano-1,4-DHPcAMP Hydrolysis Assay (IC

)
IC

= 0.8 - 5.2 µM
[2]
TBEV Replication 6-amino-3,5-dicyano-2-selenolate DHPPlaque Reduction Assay (EC

)
EC

= 2.4 - 15.0 µM
[3]
Cytotoxicity (MOLT-4) 2,6-diamino-3,5-dicyano-1,4-DHPMTT Viability Assay (IC

)
IC

= 17.4 ± 2.0 µM
[4]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Causality for each step is explicitly defined to prevent false positives.

Protocol A: One-Pot Multicomponent Synthesis of 3,5-Dicyano-1,4-DHPs

This protocol utilizes a catalyst-free, green chemistry approach to ensure high atom economy and minimal byproduct interference [5].

  • Reagent Preparation: Equimolar amounts (10 mmol) of an aromatic aldehyde, malononitrile (20 mmol), and a primary amine (10 mmol) are dissolved in 20 mL of aqueous ethanol.

    • Causality: Malononitrile is used in a 2:1 ratio because it provides both the C3 and C5 cyano-bearing fragments via sequential Knoevenagel condensation and Michael addition.

  • Reaction Execution: Stir the mixture at ambient temperature (25°C) for 2–4 hours.

    • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 2:1). The disappearance of the aldehyde spot and the emergence of a highly fluorescent UV-active spot confirms the formation of the conjugated DHP ring. Do not proceed to workup until the aldehyde is fully consumed.

  • Isolation: Filter the precipitated solid and wash with cold ethanol.

  • Verification: Recrystallize from ethanol.

    • Self-Validation Checkpoint 2 (NMR): Run a

      
      H-NMR. The diagnostic peak for a successful 1,4-DHP synthesis is the C4-proton, which must appear as a distinct singlet between 
      
      
      
      4.2 - 5.0 ppm. If this peak is absent, the ring has either oxidized to a pyridine or failed to cyclize.
Protocol B: Adenosine Receptor Radioligand Binding Assay

This assay directly measures the affinity of the synthesized DHPs for the A1 receptor, avoiding confounding variables present in downstream functional assays.

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing the human A1 receptor. Suspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Ligand Incubation: Incubate 50 µg of membrane protein with 1 nM of

    
    -DPCPX (a highly selective A1 antagonist radioligand) and varying concentrations of the 3,5-dicyano-DHP test compound (10
    
    
    
    to 10
    
    
    M).
    • Causality:

      
      -DPCPX is used because its known 
      
      
      
      allows for the accurate calculation of the test compound's
      
      
      via the Cheng-Prusoff equation.
  • Self-Validation Checkpoint (Non-Specific Binding): In a parallel well, incubate the membrane and radioligand with a massive excess (10 µM) of unlabeled CPA (an A1 agonist).

    • Logic: Any radioactivity detected in this well represents radioligand sticking to plastic or non-receptor proteins. This value MUST be subtracted from all total binding wells to yield "Specific Binding." If non-specific binding exceeds 30% of total binding, the assay is invalid and the wash buffer stringency must be increased.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer to trap the receptor-ligand complexes. Measure radioactivity using a liquid scintillation counter.

References

  • Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. National Institutes of Health (NIH). Available at:[Link]

  • 1,6-Diamino-2-oxopyridine-3,5-dicarbonitrile Derivatives in the Mannich Reaction. ResearchGate. Available at:[Link]

  • Probing chemical space of tick‐borne encephalitis virus reproduction inhibitors with organoselenium compounds. Kuban State University. Available at:[Link]

  • Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. Brieflands. Available at:[Link]

  • Facile and rapid synthesis of piperidinium-6-amino-4-aryl-3, 5-dicyano-1,4-dihydropyridine-2-thiolate. Taylor & Francis. Available at:[Link]

Foundational

A Technical Guide for Medicinal Chemists: Recent Advances in the Chemistry and Biological Activity of 1,4-Dihydropyridine-3,5-dicarbonitriles

Abstract The 1,4-dihydropyridine (1,4-DHP) scaffold is a cornerstone of medicinal chemistry, famously recognized for its role in L-type calcium channel blockers used in treating cardiovascular diseases.[1][2][3] However,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,4-dihydropyridine (1,4-DHP) scaffold is a cornerstone of medicinal chemistry, famously recognized for its role in L-type calcium channel blockers used in treating cardiovascular diseases.[1][2][3] However, the therapeutic potential of this "privileged structure" extends far beyond its initial applications.[2][4] This guide focuses on a specific, highly versatile subclass: 1,4-dihydropyridine-3,5-dicarbonitriles. By replacing the traditional ester groups at the C3 and C5 positions with nitrile moieties, the electronic and steric properties of the molecule are significantly altered, unlocking a diverse range of pharmacological activities. We will explore recent breakthroughs in the synthesis, therapeutic applications—with a particular focus on oncology—and the intricate structure-activity relationships (SAR) that govern the efficacy of these promising compounds.

The Strategic Shift: From Esters to Nitriles

The classical 1,4-DHP pharmacophore, exemplified by drugs like Nifedipine, is characterized by ester groups at the C3 and C5 positions.[5] The transition to 3,5-dicarbonitrile analogues represents a deliberate strategic move in drug design. The nitrile group is a potent hydrogen bond acceptor and a bioisostere for a carbonyl group, yet it is smaller and more polar. This modification profoundly impacts the molecule's interaction with biological targets, solubility, and metabolic profile, opening avenues to activities not prominently observed in their dicarboxylate cousins.

Modern Synthetic Pathways: Efficiency and Green Chemistry

The Hantzsch pyridine synthesis, a classic multi-component reaction (MCR), remains the foundational method for constructing the 1,4-DHP core.[1][6] Recent advancements have refined this process, emphasizing efficiency, yield, and sustainability.

A prevalent modern approach is the one-pot, pseudo-four-component reaction involving an aromatic aldehyde, two equivalents of malononitrile, and a cyclic amine (like morpholine or piperidine) in a suitable solvent such as ethanol.[7][8] This method is often autocatalytic and proceeds with high atom economy.[7][8]

The drive for greener synthesis has led to the adoption of novel catalysts and conditions. Methodologies employing recyclable catalysts like nano-ZnO or metal-organic frameworks (MOFs), often coupled with microwave irradiation, offer significant advantages, including reduced reaction times, excellent yields, and simpler workup procedures.[9]

Hantzsch_Synthesis_Dicarbonitrile cluster_process Process cluster_product Product Aldehyde Ar-CHO (Aromatic Aldehyde) Reaction One-Pot Condensation (e.g., Reflux in EtOH) Aldehyde->Reaction Malononitrile CH₂(CN)₂ (Malononitrile, 2 eq.) Malononitrile->Reaction Amine R₂NH (Amine Source) Amine->Reaction DHP 1,4-Dihydropyridine -3,5-dicarbonitrile Reaction->DHP High Yield

Caption: General schematic of the Hantzsch synthesis for 1,4-DHP-3,5-dicarbonitriles.

Experimental Protocol: Synthesis of 2-amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile

This protocol is a representative example adapted from the literature for its clarity and efficiency.[10]

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-chlorobenzaldehyde (10 mmol), cyanothioacetamide (10 mmol), and an excess of N-methylmorpholine (30 mmol) in 30 mL of ethanol.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water with vigorous stirring.

  • Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove impurities.

  • Drying and Characterization: Dry the solid product under vacuum. The structure and purity should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Expanding Therapeutic Horizons

While the 1,4-DHP scaffold is historically linked to cardiovascular applications, the 3,5-dicarbonitrile analogues have emerged as powerful agents in other therapeutic areas, most notably oncology.[1]

Anticancer Activity

A significant body of recent research has focused on the anticancer potential of 1,4-dihydropyridine-3,5-dicarbonitriles. These compounds exhibit cytotoxic effects against a range of human cancer cell lines.[6]

  • Hybrid Molecules: A particularly successful strategy involves creating hybrid molecules. For instance, conjugating the 1,4-DHP core with a 1,2,3-triazole moiety has produced compounds with significant antiproliferative activity against colorectal adenocarcinoma (Caco-2) cells, with IC₅₀ values in the low micromolar range.[11]

  • Mechanism of Action: The anticancer effects are multifaceted. Some derivatives act as chemosensitizers by reversing multidrug resistance (MDR) in cancer cells.[12] This is often achieved by inhibiting the function of efflux pumps like P-glycoprotein (P-gp), leading to higher intracellular concentrations of co-administered chemotherapy drugs.[12] Other compounds have been shown to induce DNA photocleavage or interact with key signaling pathways involved in cell proliferation.[9][12]

Compound Class Cancer Cell Line Activity (IC₅₀) Reference
1,4-DHP-1,2,3-triazole hybrid (13ad')Caco-2 (Colorectal)0.63 ± 0.05 µM[11]
Benzylpyridinium-bearing 1,4-DHPU87MG (Glioblastoma)Potent Activity[10][13]
Dicarbohydrazone derivativesHepG2 (Liver)Good IC₅₀ values[10]
Diethyl 4-aryl-1,4-DHPsHeLa (Cervical)2.3 - 4.1 µM[6]
Diethyl 4-aryl-1,4-DHPsMCF-7 (Breast)5.2 - 11.9 µM[6]
Cardiovascular and Neuroprotective Roles

The dicarbonitrile core does not preclude activity at calcium channels. These compounds are still actively investigated as L-type voltage-dependent calcium channel inhibitors for potential antihypertensive applications.[7][8] The structure-activity relationship studies reveal that the aryl group at the C4-position is a critical determinant of activity.[14] Furthermore, by modulating calcium influx, certain derivatives show potential as neuroprotective agents, a field of growing interest for treating neurodegenerative diseases.[9]

Antimicrobial and Anti-inflammatory Properties

The versatility of the scaffold is further demonstrated by its antimicrobial and anti-inflammatory activities. Several 1,4-DHP dicarbonitrile derivatives have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungi.[15] Additionally, some analogues have been designed as selective cyclooxygenase-2 (COX-2) inhibitors, presenting a promising avenue for developing novel anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.[10]

Decoding the Structure-Activity Relationship (SAR)

The biological activity of 1,4-dihydropyridine-3,5-dicarbonitriles is exquisitely sensitive to their substitution pattern. A deep understanding of SAR is crucial for rational drug design.

Caption: Key structure-activity relationship (SAR) points on the 1,4-DHP scaffold.

  • C4-Aryl Group: This is the most critical position for modulating activity. The presence of an aryl ring is generally required.[14] The position and electronic nature of substituents on this ring dictate potency and selectivity. For calcium channel antagonism, electron-withdrawing groups are often favored.[14][16]

  • C3/C5-Dicarbonitrile Groups: These groups are the defining feature. Their strong electron-withdrawing nature and ability to act as hydrogen bond acceptors are central to the unique biological profile of this subclass.

  • N1-Position: An unsubstituted N-H is often considered vital for activity, participating in hydrogen bonding with the receptor. However, N1-substitution can be used to improve pharmacokinetic properties.

  • C2/C6-Substituents: Small, non-bulky groups like methyl are typically optimal for fitting into the receptor binding pocket.

Biological Assay Protocol: MTT Assay for In Vitro Cytotoxicity

To validate the anticancer potential of newly synthesized compounds, the MTT assay is a standard colorimetric method.[12]

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized 1,4-DHP dicarbonitrile derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

Conclusion and Future Directions

The 1,4-dihydropyridine-3,5-dicarbonitrile scaffold has firmly established itself as a privileged structure with vast therapeutic potential far exceeding the traditional role of DHPs. Recent advances have not only streamlined their synthesis but have also unveiled potent anticancer, antimicrobial, and neuroprotective activities. The structure-activity relationship is well-defined, providing a clear roadmap for medicinal chemists to design next-generation therapeutics.

Future research should focus on:

  • Target Selectivity: Designing derivatives with high selectivity for specific cancer-related targets or microbial enzymes to minimize off-target effects.

  • Pharmacokinetic Optimization: Modifying the scaffold to improve metabolic stability, bioavailability, and overall drug-like properties.

  • Computational Synergy: Leveraging in silico tools like molecular docking and QSAR modeling to predict the activity of novel derivatives and rationalize experimental findings, thereby accelerating the drug discovery process.[5][9][10]

By continuing to explore the rich chemistry of this scaffold, the scientific community is poised to develop novel and effective treatments for some of the most challenging diseases.

References

  • Parthiban, A., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances, 12(47), 29253-29290. Available from: [Link]

  • Al-Ostath, A., et al. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Life (Basel), 12(4), 519. Available from: [Link]

  • Krauze-Baranowska, M., et al. (2005). Biological activity of 1,4-dihydropyridine derivatives. Die Pharmazie, 60(8), 581-586. Available from: [Link]

  • Parthiban, A., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. [PMC NIH]. Available from: [Link]

  • Takahashi, D., et al. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological & Pharmaceutical Bulletin, 31(3), 473-479. Available from: [Link]

  • Parthiban, A., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances. Available from: [Link]

  • Sharma, P., & Kumar, A. (2021). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. Biointerface Research in Applied Chemistry, 12(3), 3117-3134. Available from: [Link]

  • de Oliveira, B. R., et al. (2022). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Pharmaceuticals (Basel), 15(9), 1064. Available from: [Link]

  • Naik, T. R. R., et al. (2020). Therapeutic Significance of 1,4-Dihydropyridine Compounds as Potential Anticancer Agents. Polycyclic Aromatic Compounds, 42(5), 2097-2115. Available from: [Link]

  • Langs, D. A., et al. (1988). Crystal structures and pharmacologic activities of 1,4-dihydropyridine calcium channel antagonists of the isobutyl methyl 2,6-dimethyl-4-(substituted phenyl)-1,4-dihydropyridine-3,5-dicarboxylate (nisoldipine) series. Journal of Medicinal Chemistry, 31(2), 300-305. Available from: [Link]

  • Ryzhkova, Y. E., et al. (2022). Multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles. ARKIVOC, 2022(5), 126-134. Available from: [Link]

  • Denish, K., et al. (2017). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Anti-Cancer Agents in Medicinal Chemistry, 17(9), 1263-1271. Available from: [Link]

  • Ryzhkova, Y. E., et al. (2022). Multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles. ResearchGate. Available from: [Link]

  • Parameshwar, M., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances. Available from: [Link]

  • Takahashi, D., et al. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. PubMed. Available from: [Link]

  • Request PDF. (2025). Synthesis of Ethyl Methyl 4-aryl-1,4-dihydropyridine-3,5-dicarboxylates as Potential Calcium Channel Blockers for Hypertension. ResearchGate. Available from: [Link]

  • Hadizadeh, F., et al. (2011). Synthesis of Novel 1,4- Dihydropyridine Derivatives Bearing Biphenyl-2'-Tetrazole Substitution as Potential Dual Angiotensin II Receptors and Calcium Channel Blockers. Iranian Journal of Pharmaceutical Research, 10(2), 249-256. Available from: [Link]

  • Request PDF. (2025). Designing 1,4-Dihydropyridines-Based Multitarget Therapeutics: Recent Advances and Future Directions. ResearchGate. Available from: [Link]

  • Al-Hussain, S. A., et al. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers. Clinical Pharmacology. Available from: [Link]

  • Request PDF. (n.d.). Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. ResearchGate. Available from: [Link]

  • Triggle, D. J. (2007). 1,4-Dihydropyridines as Calcium Channel Ligands and Privileged Structures. Cellular and Molecular Neurobiology, 27(3), 293-303. Available from: [Link]

  • Khedkar, S. A., & Auti, P. B. (2014). 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. Mini-Reviews in Medicinal Chemistry, 14(3), 282-290. Available from: [Link]

  • Kang, S., et al. (2010). Antagonism of 4-substituted 1,4-dihydropyridine-3,5-dicarboxylates toward voltage-dependent L-type Ca2+ channels Ca V 1.3 and Ca V 1.2. Bioorganic & Medicinal Chemistry, 18(9), 3158-3163. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: One-Pot Multicomponent Synthesis of 1,4-Dihydropyridine-3,5-dicarbonitriles

Executive Summary The 1,4-dihydropyridine (1,4-DHP) scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized for its role as an L-type calcium channel blocker in antihypertensive therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-dihydropyridine (1,4-DHP) scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized for its role as an L-type calcium channel blocker in antihypertensive therapeutics. The introduction of cyano groups at the C3 and C5 positions yields 1,4-dihydropyridine-3,5-dicarbonitriles , which exhibit enhanced metabolic stability and unique pharmacological profiles. This application note outlines a highly efficient, green, and self-validating pseudo-four-component protocol for synthesizing these complex heterocycles in a single pot, eliminating the need for hazardous reagents or tedious chromatographic purification.

Mechanistic Causality & Pathway

The synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles via a multicomponent reaction (MCR) is a masterclass in atom economy. The protocol utilizes an aldehyde (1 equivalent), malononitrile (2 equivalents), and an amine (1 equivalent).

The reaction is driven by a finely tuned cascade of thermodynamic events ():

  • Knoevenagel Condensation: The amine acts as an initial base, deprotonating the highly acidic methylene group of the first malononitrile equivalent. The resulting carbanion attacks the aldehyde. Subsequent dehydration yields a highly electrophilic arylidene malononitrile intermediate.

  • Michael Addition: The second equivalent of malononitrile undergoes a Michael-type addition to the conjugated double bond of the arylidene intermediate.

  • Heterocyclization & Tautomerization: The amine (acting now as a nucleophile) attacks the cyano-intermediate, triggering an intramolecular cyclization. A final proton shift (tautomerization) establishes the stable 1,4-dihydropyridine ring.

Causality Insight: The amine plays a dual role as both an autocatalyst (base) and a reactant. Furthermore, the steric bulk of the resulting 3,5-dicarbonitrile groups physically shields the C4 position, preventing spontaneous oxidative aromatization into a pyridine derivative.

Mechanism A Aldehyde (1 eq) C Knoevenagel Adduct (Arylidene Malononitrile) A->C Base Catalysis (-H2O) B Malononitrile (1st eq) B->C Base Catalysis (-H2O) E Michael Adduct Intermediate C->E Michael Addition D Malononitrile (2nd eq) + Amine Base D->E Nucleophilic Attack F Intramolecular Cyclization E->F Tautomerization G 1,4-Dihydropyridine- 3,5-dicarbonitrile F->G -H2O / Proton Shift

Mechanistic pathway for the multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles.

Optimization of Reaction Conditions

To establish a robust protocol, reaction conditions must balance kinetic energy with environmental sustainability. As demonstrated in foundational MCR literature (), the choice of solvent directly impacts the stabilization of the Michael adduct transition state.

Protic solvents like ethanol form hydrogen bonds with the highly polar cyano-intermediates, lowering the activation energy for cyclization. Table 1 summarizes the empirical optimization that dictates our standard protocol.

Table 1: Optimization of Reaction Conditions

SolventAmine EquivalentTemperatureTime (h)Isolated Yield (%)
Water1.0 eqReflux (100 °C)5.035
Methanol1.0 eqReflux (65 °C)3.572
Ethanol 1.0 eq Reflux (78 °C) 2.0 - 3.0 89
Solvent-Free1.0 eqHeating (90 °C)1.581

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system . Because the target 1,4-DHPs are highly crystalline and inherently insoluble in cold ethanol, successful completion of the reaction is visually confirmed by heavy precipitation upon cooling. If no precipitate forms, the reaction has either failed or requires further concentration.

Reagents & Equipment
  • Aldehyde: 2,6-Dichlorobenzaldehyde (1.0 mmol, 175 mg)

  • Active Methylene: Malononitrile (2.0 mmol, 132 mg)

  • Amine: Piperidine or Morpholine (1.0 mmol)

  • Solvent: Absolute Ethanol (3.0 mL)

  • Equipment: 50 mL round-bottom flask, reflux condenser, magnetic stirrer, Büchner funnel, vacuum desiccator.

Step-by-Step Methodology
  • Reaction Assembly: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dichlorobenzaldehyde (1.0 mmol) and malononitrile (2.0 mmol). Dissolve the mixture in 3.0 mL of absolute ethanol.

  • Autocatalyst Addition: Add the cyclic amine (1.0 mmol) dropwise to the stirring solution at room temperature. Caution: The initial Knoevenagel condensation is exothermic; a slight color change to yellow/orange is expected and indicates the formation of the arylidene intermediate.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 78 °C (reflux) using an oil bath or heating mantle. Maintain vigorous stirring for 2 to 3 hours.

  • Reaction Monitoring: Verify the consumption of the aldehyde via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Crystallization (Self-Validation): Remove the flask from heat and allow it to cool to room temperature. Transfer the flask to an ice bath (0 °C) for 30 minutes. The target 1,4-dihydropyridine-3,5-dicarbonitrile will spontaneously precipitate as a dense solid.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel.

  • Purification: Wash the filter cake with two portions of ice-cold ethanol (2 × 2.0 mL). This step efficiently removes unreacted starting materials and trace soluble byproducts without the need for column chromatography.

  • Drying: Transfer the solid to a vacuum desiccator and dry under reduced pressure overnight to afford the pure product.

Workflow S1 Mix Reagents Aldehyde + Malononitrile + Amine in EtOH S2 Reflux 78°C for 2-3 h S1->S2 S3 Cooling Chill to 0°C S2->S3 S4 Filtration Isolate Precipitate S3->S4 S5 Washing Ice-cold EtOH S4->S5 S6 Drying Vacuum Desiccator S5->S6

Step-by-step experimental workflow for the one-pot synthesis of 1,4-DHPs.

Analytical Validation (E-E-A-T)

To ensure absolute structural integrity, the isolated compound must be validated against expected spectroscopic benchmarks ().

  • ¹H NMR (DMSO-d₆): The defining hallmark of a successful 1,4-DHP synthesis is the appearance of a sharp singlet integrating to 1H at δ 4.50–5.00 ppm . This corresponds to the sp³ hybridized C4-proton. The absence of this peak indicates undesired oxidative aromatization to a pyridine.

  • ¹³C NMR: The C4 carbon will resonate upfield at δ 35–45 ppm , distinguishing it from aromatic carbons. The nitrile (-C≡N) carbons will appear characteristically at δ 115–120 ppm .

  • FT-IR Spectroscopy: Look for a sharp, intense absorption band at ~2200 cm⁻¹ , confirming the presence of the conjugated nitrile groups. Broad bands above 3200 cm⁻¹ will confirm the presence of N-H or primary amine (-NH₂) stretches depending on the amine utilized.

References

  • Ryzhkova, Y. E., & Elinson, M. N. (2022). Multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles. Arkivoc, 2022(5), 126-134.[Link]

  • Sanad, S. M. H. (2016). Microwave Assisted Multi-Component Synthesis of Novel Bis(1,4-Dihydropyridines) Based Arenes or Heteroarenes. Heterocycles, 92(5), 909-923.[Link]

  • Fatiadi, A. J. (1978). New Applications of Malononitrile in Organic Chemistry—Part I. Synthesis, 1978(03), 165-204.[Link]

Application

Application Notes &amp; Protocols: Microwave-Assisted Synthesis of 1,4-Dihydropyridine Derivatives

For: Researchers, scientists, and drug development professionals. Introduction: A Paradigm Shift in Heterocyclic Synthesis The 1,4-dihydropyridine (1,4-DHP) scaffold is a cornerstone in medicinal chemistry, most notably...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Paradigm Shift in Heterocyclic Synthesis

The 1,4-dihydropyridine (1,4-DHP) scaffold is a cornerstone in medicinal chemistry, most notably as the core structure of L-type calcium channel blockers used extensively in treating cardiovascular diseases like hypertension and angina.[1] The biological significance of these molecules drives a continuous need for efficient, rapid, and sustainable synthetic methodologies.[2]

The classical approach to synthesizing 1,4-DHPs is the Hantzsch reaction, a multi-component condensation first reported in 1881.[3][4] While foundational, conventional Hantzsch synthesis often requires long reaction times, harsh conditions, and can result in modest yields.[3][5]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, aligning perfectly with the principles of green chemistry.[6][7][8][9] By utilizing microwave irradiation, MAOS offers direct, rapid, and uniform heating of reaction mixtures, leading to dramatic accelerations in reaction rates, improved yields, and enhanced product purity.[2][7][10] This guide provides a comprehensive overview, detailed protocols, and expert insights into the application of microwave technology for the synthesis of 1,4-dihydropyridine derivatives.

The Underpinning Science: Mechanism of the Microwave-Enhanced Hantzsch Reaction

The Hantzsch synthesis is a one-pot condensation reaction involving an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and an ammonia source (such as ammonium acetate).[3][11][12] The reaction proceeds through a cascade of classical organic transformations, primarily Knoevenagel condensation and Michael addition, culminating in a cyclization and dehydration to form the 1,4-DHP ring.[11][12][13]

Causality of Microwave Acceleration: The remarkable rate enhancements observed in MAOS are due to a direct energy transfer mechanism known as dielectric heating.[6][10] Unlike conventional heating, which relies on slow thermal conduction from the vessel walls, microwave energy couples directly with polar molecules and ionic species in the reaction mixture. This interaction forces the molecular dipoles to align with the rapidly oscillating electric field, generating heat through two primary mechanisms:

  • Dipolar Polarization: Polar molecules attempt to align with the rapidly changing electric field, creating friction and thus, instantaneous, uniform heat throughout the bulk of the material.[2][7]

  • Ionic Conduction: The movement of charged particles (ions) through the medium under the influence of the microwave field generates heat via collisions.[2][7]

This rapid, volumetric heating not only dramatically shortens reaction times from hours to mere minutes but also minimizes the formation of side products often associated with prolonged exposure to high temperatures.[6][7]

G General Hantzsch Reaction Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_process Core Mechanism R1 Aldehyde I1 α,β-Unsaturated Carbonyl (via Knoevenagel Condensation) R1->I1 R2 β-Ketoester (2 eq.) R2->I1 I2 Enamine R2->I2 R3 Ammonia Source R3->I2 P1 Michael Addition I1->P1 I2->P1 P2 Cyclization & Dehydration P1->P2 FP 1,4-Dihydropyridine Product P2->FP G Experimental Workflow for Microwave Synthesis A 1. Reactant Preparation (Aldehyde, β-Ketoester, Ammonia Source, Catalyst) B 2. Vial Assembly (Add reactants & stir bar, securely seal vial) A->B C 3. Microwave Irradiation (Set Temp, Time, Power. Monitor Pressure) B->C D 4. Cooling (Allow vial to cool to <50°C) C->D E 5. Work-up (Precipitation/Extraction) D->E F 6. Purification (Recrystallization/ Chromatography) E->F G 7. Characterization (NMR, IR, MS) F->G

Sources

Method

Application Notes and Protocols for the Organocatalytic Synthesis of 4-Aryl-1,4-Dihydropyridine-3,5-Dicarbonitriles

Introduction: The Significance of 4-Aryl-1,4-Dihydropyridine-3,5-Dicarbonitriles and the Rise of Organocatalysis The 4-aryl-1,4-dihydropyridine scaffold is a privileged structural motif in medicinal chemistry, most notab...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4-Aryl-1,4-Dihydropyridine-3,5-Dicarbonitriles and the Rise of Organocatalysis

The 4-aryl-1,4-dihydropyridine scaffold is a privileged structural motif in medicinal chemistry, most notably recognized for its role in L-type calcium channel blockers used in the treatment of hypertension.[1][2] The dicarbonitrile analogues, specifically 4-aryl-1,4-dihydropyridine-3,5-dicarbonitriles, have emerged as compounds of significant interest due to their potential as antihypertensive agents and their utility as synthetic intermediates.[1][2] The classical Hantzsch reaction, a multicomponent condensation, has been the traditional route to these heterocycles. However, this method often requires harsh reaction conditions and can lead to modest yields.[3]

In recent years, organocatalysis has revolutionized asymmetric synthesis, offering a green and efficient alternative to metal-based catalysts.[4][5] The use of small organic molecules as catalysts provides several advantages, including operational simplicity, mild reaction conditions, and often high enantioselectivity.[6] This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-aryl-1,4-dihydropyridine-3,5-dicarbonitriles utilizing various organocatalysts, with a focus on providing researchers, scientists, and drug development professionals with the practical knowledge to implement these methodologies in their laboratories.

Reaction Mechanism: A Stepwise Look at the Organocatalytic Cascade

The organocatalytic synthesis of 4-aryl-1,4-dihydropyridine-3,5-dicarbonitriles is a multi-step cascade reaction that typically proceeds through a modified Hantzsch-type pathway. The reaction involves the condensation of an aromatic aldehyde, two equivalents of malononitrile, and a source of ammonia, often in the form of ammonium acetate. The organocatalyst plays a crucial role in activating the substrates and facilitating the key bond-forming steps.

A proposed mechanism for a pseudo four-component reaction, which is relevant to the organocatalytic process, involves the following key steps[1][2]:

  • Knoevenagel Condensation: The reaction initiates with the organocatalyst (e.g., an amine) activating the malononitrile to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde in a Knoevenagel condensation to form a benzylidenemalononitrile intermediate.

  • Michael Addition: A second molecule of malononitrile, again activated by the organocatalyst, undergoes a Michael addition to the electron-deficient double bond of the benzylidenemalononitrile.

  • Cyclization and Tautomerization: The resulting intermediate then undergoes an intramolecular cyclization, incorporating the ammonia source, to form the dihydropyridine ring. A final tautomerization step yields the stable 4-aryl-1,4-dihydropyridine-3,5-dicarbonitrile product.

Organocatalytic Synthesis Mechanism cluster_start Starting Materials cluster_product Product A Aromatic Aldehyde E Benzylidenemalononitrile Intermediate A->E Knoevenagel Condensation B Malononitrile B->E F Michael Adduct B->F C Organocatalyst (e.g., L-Proline) C->E Catalyzes C->F Catalyzes D Ammonium Acetate (Ammonia Source) G Cyclized Intermediate D->G Incorporation E->F Michael Addition F->G Intramolecular Cyclization H 4-Aryl-1,4-Dihydropyridine- 3,5-Dicarbonitrile G->H Tautomerization

Figure 1: Proposed mechanistic pathway for the organocatalytic synthesis.

Comparative Analysis of Organocatalysts

Several classes of organocatalysts have been successfully employed for the synthesis of 1,4-dihydropyridine derivatives. The choice of catalyst can significantly impact the reaction efficiency, yield, and enantioselectivity (for chiral products).

Organocatalyst TypeRepresentative CatalystTypical Loading (mol%)Reaction TimeYield (%)Key Advantages & Considerations
Amino Acids L-Proline10-202-12 h70-95Readily available, inexpensive, and environmentally benign. The reaction can often be performed under mild conditions.[4][5][7]
Thiourea Derivatives Bifunctional Thioureas5-1012-48 h60-90Capable of dual hydrogen bonding activation, which can lead to high enantioselectivity in asymmetric variants.[1]
Cinchona Alkaloids Cinchonidine Derivatives5-1024-72 h50-85"Privileged" catalysts in asymmetric synthesis, often providing high enantiomeric excess. The catalyst structure can be fine-tuned.[6][8]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-aryl-1,4-dihydropyridine-3,5-dicarbonitriles using L-proline as a representative organocatalyst.

Protocol 1: L-Proline Catalyzed Synthesis of 2-Amino-4-(4-chlorophenyl)-6-phenyl-1,4-dihydropyridine-3,5-dicarbonitrile

Materials:

  • 4-Chlorobenzaldehyde

  • Malononitrile

  • Ammonium Acetate

  • L-Proline

  • Ethanol (Absolute)

  • Ethyl Acetate

  • Hexane

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorobenzaldehyde (1.41 g, 10 mmol), malononitrile (1.32 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol).

  • Solvent and Catalyst Addition: To the flask, add 20 mL of absolute ethanol followed by L-proline (0.115 g, 1 mmol, 10 mol%).

  • Reaction: Stir the reaction mixture at reflux (approximately 78 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate will form.

  • Isolation: Filter the solid product using a Büchner funnel and wash with cold ethanol (2 x 10 mL).

  • Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: The structure of the purified product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

    • ¹H NMR (400 MHz, DMSO-d₆): δ 9.35 (s, 1H, NH), 7.40-7.20 (m, 9H, Ar-H), 6.90 (s, 2H, NH₂), 4.85 (s, 1H, H-4).

    • IR (KBr, cm⁻¹): 3350-3200 (NH₂), 2210 (CN), 1640 (C=C).

    • MS (ESI): m/z [M+H]⁺ calculated for C₁₉H₁₃ClN₄.

Experimental_Workflow A 1. Reaction Setup (Aldehyde, Malononitrile, Ammonium Acetate) B 2. Add Solvent & Catalyst (Ethanol, L-Proline) A->B C 3. Reflux & Monitor (TLC) B->C D 4. Cool to RT & Precipitate Forms C->D E 5. Filtration & Washing (Cold Ethanol) D->E F 6. Purification (Recrystallization or Column Chromatography) E->F G 7. Characterization (NMR, IR, MS) F->G H Final Product G->H

Figure 2: General experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of the reaction can be easily monitored by TLC, providing a clear indication of reaction completion. The final product precipitates from the reaction mixture, allowing for a straightforward initial purification. The provided spectroscopic data serves as a benchmark for product identification and purity assessment. Researchers should observe the formation of the characteristic singlet for the C4-H proton in the ¹H NMR spectrum between 4.6 and 5.2 ppm, a key indicator of the 1,4-dihydropyridine core.[9]

Conclusion and Future Outlook

The use of organocatalysts provides a powerful and environmentally friendly approach to the synthesis of 4-aryl-1,4-dihydropyridine-3,5-dicarbonitriles. The methodologies outlined in this guide are robust, scalable, and utilize readily available and inexpensive catalysts. The continued exploration of novel organocatalysts, particularly for asymmetric variants of this reaction, holds significant promise for the efficient and enantioselective production of these valuable heterocyclic compounds for applications in drug discovery and development.

References

  • Singh, R., & Ameta, K. L. (2017). Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions. In Multicomponent Reactions. CRC Press. [Link]

  • Rao, A. V. H., Rao, A. T., Rao, V. L., & Shree, A. J. (2016). L-proline catalyzed one pot synthesis of novel 1,4-dihydro pyridine derivatives. Der Pharma Chemica, 8(8), 161-164. [Link]

  • l-Proline-catalyzed synthesis of highly functionalized multisubstituted 1,4-dihydropyridines. Organic & Biomolecular Chemistry. [Link]

  • Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry. [Link]

  • Park, H., & Jew, S. (2011). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Communications, 47(39), 10933-10945. [Link]

  • Kacprzak, K. (2013). Dimeric Cinchona alkaloids. Beilstein Journal of Organic Chemistry, 9, 1859-1891. [Link]

  • Li, P., Wang, L., Zhang, Y., & Wang, J. (2009). Organocatalytic Enantioselective Michael Addition of Malononitrile to Nitroolefins Catalyzed by Bifunctional Thiourea. Chinese Journal of Chemistry, 27(9), 1761-1766. [Link]

  • Melchiorre, P., & Jørgensen, K. A. (2018). Stereocontrolled Synthesis of 1,4‐Dicarbonyl Compounds by Photochemical Organocatalytic Acyl Radical Addition to Enals. Angewandte Chemie International Edition, 57(46), 15239-15243. [Link]

  • Evans, C. G., & Gestwicki, J. E. (2009). Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines. ACS Chemical Biology, 4(10), 803-807. [Link]

  • Franco, F., & Benaglia, M. (2023). Asymmetric Organocatalytic Addition of Malononitrile to Trifluoromethyl Arylketimines: A Viable Entry to Chiral α-CF3 Quaternary Aminoesters. Molecules, 28(1), 353. [Link]

  • Faisca Phillips, A. M., & Pombeiro, A. J. L. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. Catalysts, 13(2), 419. [Link]

  • General procedure for the synthesis of 1,4-Dihydropyridine 5 (A). The Royal Society of Chemistry. [Link]

  • Bhosale, L. D., Gurav, A., Sankpal, S. A., & Poshatti, S. (2022). Multi-component coupling reaction of dimedone, benzaldehyde and malononitrile catalyzed by rGO@Fe3O4@ZrCp2Cl2. ResearchGate. [Link]

  • Al-Azmi, A., & El-Faham, A. (2015). Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules, 20(12), 21677-21691. [Link]

  • Jana, U. (2018). Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs). Organic & Biomolecular Chemistry, 16(29), 5221-5243. [Link]

  • Quinonero, O., Jean, M., Vanthuyne, N., Roussel, C., Bonne, D., Constantieux, T., Bressy, C., Bugaut, X., & Rodriguez, J. (2016). Combining Organocatalysis with Central-to-Axial Chirality Conversion: Atroposelective Hantzsch-Type Synthesis of 4-Arylpyridines. Angewandte Chemie International Edition, 55(4), 1401-1405. [Link]

  • Three‐component reaction of benzaldehyde (2a), malononitrile (3) and... ResearchGate. [Link]

  • Synthesis and characterization of 4-aryl-1,4-dihydropyridine-3,5- dicarboxylates. ResearchGate. [Link]

  • Ryzhkova, Y. E., Dotsenko, V. V., & Krivokolysko, S. G. (2022). Multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles. Arkat USA. [Link]

  • Kacprzak, K. (2001). Cinchona Alkaloids and Their Derivatives: Versatile Catalysts and Ligands in Asymmetric Synthesis. Synthesis, 2001(07), 961-998. [Link]

  • Cinchona Alkaloids in Asymmetric Catalysis. Macmillan Group. [Link]

  • Auria-Luna, F., Toste, F. D., & Vicario, J. L. (2017). Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives. The Journal of Organic Chemistry, 82(10), 5274-5284. [Link]

  • de Cássia, R., & de Castro, A. A. (2022). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules, 27(17), 5521. [Link]

  • Protti, S., & Fagnoni, M. (2022). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. European Journal of Organic Chemistry, 2022(23), e202200378. [Link]

Sources

Application

Advanced Application Notes &amp; Protocols: Click Chemistry Applications of 1,4-Dihydropyridine Scaffolds

Executive Summary The 1,4-dihydropyridine (1,4-DHP) scaffold is a privileged structure in medicinal chemistry, historically recognized for its role as a calcium channel blocker (e.g., nifedipine, amlodipine) and more rec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-dihydropyridine (1,4-DHP) scaffold is a privileged structure in medicinal chemistry, historically recognized for its role as a calcium channel blocker (e.g., nifedipine, amlodipine) and more recently as a modulator of multi-drug resistance (MDR) and an anticancer agent. The advent of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the premier "click chemistry" reaction—has unlocked two distinct, highly valuable applications for 1,4-DHPs:

  • Pharmacophore Hybridization : The conjugation of 1,4-DHPs with 1,2,3-triazoles to create potent, bioavailable drug candidates targeting tuberculosis, cancer, and efflux pumps[1][2].

  • Catalytic Promotion : The novel use of 1,4-DHP (Hantzsch ester) as a multifunctional reducing agent, base, and stabilizing ligand to drive the CuAAC reaction itself under green, aerobic conditions[3].

This guide provides researchers and drug development professionals with the mechanistic rationale, quantitative benchmarks, and self-validating experimental protocols required to leverage 1,4-DHP scaffolds in click chemistry workflows.

Mechanistic Insights: The Dual Nature of 1,4-DHP in Click Chemistry

1,4-DHP as a Structural Pharmacophore

The 1,2,3-triazole ring is a robust bioisostere of the amide bond, offering superior metabolic stability, enhanced hydrogen-bonding capabilities, and resistance to enzymatic degradation. When conjugated to the 1,4-DHP core via CuAAC, the triazole moiety significantly expands the pharmacological profile of the molecule. For example, electron-withdrawing groups on the aryl ring of the DHP, combined with an unsubstituted triazole, yield highly active antitubercular agents against Mycobacterium tuberculosis H37Ra. Furthermore, dimeric 1,4-DHP-triazole conjugates exhibit enhanced binding to the MDR-1 (P-glycoprotein) transporter, effectively reversing multi-drug resistance in cancer cells[2].

1,4-DHP as a CuAAC Promoter

In a brilliant intersection of methodology and structural chemistry, 2,6-dimethyl-3,5-bis(ethoxycarbonyl)-1,4-dihydropyridine (DHPHE) can be utilized to catalyze the CuAAC reaction. DHPHE acts as a biomimetic reducing agent (akin to NADH), reducing Cu(II) to the catalytically active Cu(I). Simultaneously, it acts as a base to facilitate the formation of the Cu(I)-acetylide intermediate. Upon oxidation, DHPHE converts into a pyridine derivative, which serves as a nitrogenous ligand that stabilizes the Cu(I) species, preventing its disproportionation or oxidation in ambient air[3].

CuAAC_Mechanism Cu2 Cu(II) Salt (e.g., CuSO4) Cu1 Active Cu(I) Species Cu2->Cu1 Reduction by DHP DHP 1,4-DHP (Hantzsch Ester) Pyridine Pyridine Derivative (Stabilizing Ligand) DHP->Pyridine Oxidation Complex Cu(I)-Acetylide Intermediate Cu1->Complex + Terminal Alkyne (Deprotonation) Product 1,4-Disubstituted 1,2,3-Triazole Complex->Product + Organic Azide (Cycloaddition) Product->Cu1 Catalyst Regeneration Pyridine->Cu1 Coordination

Figure 1: Mechanism of CuAAC utilizing 1,4-DHP as a reducing agent, base, and stabilizing ligand.

Quantitative Data: Pharmacological Profiling

The hybridization of 1,4-DHP with 1,2,3-triazoles has yielded exceptional quantitative results across multiple therapeutic areas. The table below summarizes the key biological metrics of these conjugates.

Therapeutic TargetCompound Class / LeadKey Biological MetricMechanism of Action / TargetRef
Tuberculosis 1,4-DHP–1,2,3-triazole conjugates (J10–J24)MIC: 6.24 – 6.64 µg/mLInhibition of M. tuberculosis H37Ra (In vitro REMA assay)
Colorectal Cancer 1,4-DHP-based 1,2,3-triazole (13ad')IC₅₀: 0.63 ± 0.05 µMApoptosis induction; Inhibition of protein kinase CK2α & tankyrases[1]
Multi-Drug Resistance Dimeric isoxazolyl-1,4-DHPsBinding Affinity: < 1.5 µMAllosteric modulation of MDR-1 (ATP-binding cassette transporter)[2]

Experimental Protocols

Protocol A: Synthesis of 1,4-DHP-1,2,3-Triazole Hybrids for Drug Discovery

This protocol details the bioorthogonal assembly of a 1,4-DHP-triazole conjugate. The methodology utilizes a standard CuAAC approach, optimized for the lipophilicity of the 1,4-DHP scaffold.

Causality & Design Rationale: A mixed solvent system of THF/H₂O (1:1) or t-BuOH/H₂O (1:1) is critical. The organic phase solubilizes the highly hydrophobic 1,4-DHP alkyne/azide precursor, while the aqueous phase is necessary for the dissolution of CuSO₄ and sodium ascorbate, facilitating the in situ generation of the Cu(I) catalyst[4].

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, dissolve the propargylated 1,4-DHP derivative (1.0 mmol) and the target organic azide (1.1 mmol) in 5 mL of THF.

  • Catalyst Complexation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol, 5 mol%) and sodium ascorbate (0.1 mmol, 10 mol%) in 5 mL of distilled water. Self-Validation Check: The solution will briefly turn dark brown/black before becoming pale yellow or colorless, indicating the successful reduction of Cu(II) to Cu(I).

  • Reaction Initiation: Add the aqueous catalyst solution dropwise to the THF mixture under continuous magnetic stirring at room temperature.

  • Monitoring: Allow the reaction to stir for 2–4 hours. Monitor progression via TLC (Hexanes:Ethyl Acetate, 6:4). The disappearance of the alkyne spot and the emergence of a lower R_f product spot indicates conversion.

  • Workup: Quench the reaction by adding 10 mL of ice-cold water. If the product precipitates, collect it via vacuum filtration. Otherwise, extract with dichloromethane (3 × 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Characterization: Purify via column chromatography. Confirm the structure via ¹H NMR; the defining diagnostic peak is the solitary triazole C-H proton, which typically appears as a sharp singlet between δ 7.80 and 8.30 ppm[1][5].

Protocol B: CuAAC Promoted by Hantzsch 1,4-DHP (Methodology)

This protocol utilizes 1,4-DHP (DHPHE) not as a substrate, but as the reducing agent and ligand for the click reaction, enabling an environmentally friendly, open-air synthesis[3].

Causality & Design Rationale: By using DHPHE, the need for excess sodium ascorbate and inert gas (Argon/N₂) is eliminated. The in situ generated pyridine derivative coordinates with Cu(I), shielding it from atmospheric oxygen. Methanol is chosen as the solvent because it dissolves both the DHPHE and the substrates effectively while supporting the electron transfer process.

Step-by-Step Methodology:

  • Substrate Loading: To a 10 mL glass vial, add the terminal alkyne (0.83 mmol) and the organic azide (0.79 mmol).

  • Catalyst Addition: Add 1 mL of Methanol to dissolve the substrates.

  • Promoter Introduction: Inject a methanolic solution of DHPHE (1 mol% based on the azide).

  • Copper Addition: Inject an aqueous solution of CuSO₄·5H₂O (1 mol% based on the azide). Self-Validation Check: A 1:1 molar ratio of Cu(II) to DHPHE is strictly required to ensure complete reduction without leaving unreacted promoter that could complicate purification.

  • Reaction: Stir the mixture at room temperature, exposed to ambient air, for 10–14 hours.

  • Isolation: Once TLC confirms completion, concentrate the mixture to dryness under reduced pressure. Purify the residue via flash chromatography (CHCl₃/CH₃OH) to yield the pure 1,4-disubstituted 1,2,3-triazole.

Biological Evaluation Workflow

To transition from chemical synthesis to biological validation, a systematic workflow is required to evaluate the efficacy of the synthesized 1,4-DHP-triazole conjugates.

Drug_Discovery_Workflow Step1 1. Scaffold Design Propargylated 1,4-DHP + Aryl Azides Step2 2. CuAAC 'Click' Synthesis CuSO4 (cat.), Na-Ascorbate, RT Step1->Step2 Step3 3. Structural Validation 1H/13C NMR (Triazole CH ~8.0 ppm) Step2->Step3 Step4 4. In Vitro Assays REMA (M. tb) / MTT (Caco-2) Step3->Step4 Step5 5. In Silico Profiling Docking (CK2α, MDR-1) & ADME Step4->Step5

Figure 2: Integrated workflow for the synthesis and biological evaluation of 1,4-DHP-triazole conjugates.

References

  • Antitubercular evaluation of dihydropyridine–triazole conjugates: design, synthesis, in vitro screening, SAR and in silico ADME predictions RSC Medicinal Chemistry URL:[Link]

  • Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study National Center for Biotechnology Information (NCBI / PMC) URL:[Link][1]

  • Application of Hantzsch Dihydropyridine in Copper-Catalyzed[3 + 2] Cycloaddition of Terminal Alkynes with Azides Synthetic Communications (Taylor & Francis) URL:[Link][3]

  • Dimeric isoxazolyl-1,4-dihydropyridines have enhanced binding at the multi-drug resistance transporter Bioorganic & Medicinal Chemistry (PubMed) URL:[Link][2]

  • Hybrid molecules with 1,4-dihydropyridine and 1,2,3-triazole heterocyclic systems National University of Pharmacy (Ukraine) URL: [Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1,4-Dihydropyridine (DHP) Stability &amp; Synthesis

Topic: Preventing Oxidative Aromatization of 1,4-Dihydropyridines During Synthesis Content Type: Technical Support Center & Troubleshooting Guide Executive Summary The 1,4-dihydropyridine (1,4-DHP) scaffold is the pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Oxidative Aromatization of 1,4-Dihydropyridines During Synthesis Content Type: Technical Support Center & Troubleshooting Guide

Executive Summary

The 1,4-dihydropyridine (1,4-DHP) scaffold is the pharmacophore of calcium channel blockers (e.g., Nifedipine, Amlodipine).[1][2] A critical synthetic challenge is their thermodynamic instability; they are prone to oxidative aromatization to form the corresponding pyridine derivatives. This transformation is driven by the gain in aromatic stabilization energy and can be triggered by light (photo-oxidation), atmospheric oxygen (auto-oxidation), acidic media, or high temperatures.

This guide provides an autonomous troubleshooting framework to preserve the DHP core during synthesis, purification, and storage.

Module 1: Reaction Environment & Setup

Q: My reaction mixture turns brown/dark yellow before workup. Is my product degrading? A: Likely, yes. The color shift from pale yellow (typical of DHPs) to dark yellow/brown often indicates the formation of the extended conjugated system of the pyridine byproduct.

Root Cause: 1,4-DHPs are electron-rich reducing agents. In the presence of atmospheric oxygen or radical initiators, they undergo radical chain oxidation.

  • Mechanism: Abstraction of the H-atom at the C4 position (or electron transfer followed by proton loss) leads to the aromatized pyridine.

Protocol for Anaerobic Setup:

  • Degassing: Do not just rely on a nitrogen balloon. Sparge reaction solvents with Argon or Nitrogen for 15–20 minutes before adding reagents. Dissolved oxygen is a primary oxidant.

  • Temperature Control: High temperatures (refluxing in high-boiling solvents like acetic acid or ethylene glycol) accelerate aromatization.

    • Recommendation: Switch to lower-boiling solvents (Ethanol, Methanol) and keep temperatures below 80°C if possible.

  • Light Exclusion: DHPs are photosensitive.[3][4][5]

    • Action: Wrap reaction flasks in aluminum foil immediately. Ambient lab light (fluorescent) contains UV components that catalyze photo-oxidation via singlet oxygen generation.

Module 2: Catalyst & Reagent Selection

Q: I am using a Lewis Acid catalyst for the Hantzsch synthesis, but my yield of DHP is low. A: Certain Lewis Acids can act as single-electron oxidants or promote disproportionation.

Troubleshooting Table: Catalyst Selection

Catalyst TypeRisk LevelMechanism of FailureRecommended Alternative
Fe(III), Cu(II), CAN High These metals are oxidants. They accept electrons from DHP, driving aromatization.[6]Use Yb(OTf)₃ , Sc(OTf)₃ , or organocatalysts (e.g., L-proline).
Brønsted Acids (HCl, H₂SO₄) Medium Protonation of the enamine moiety facilitates hydride transfer/loss.Use buffered ammonium salts (NH₄OAc ) instead of free acids.
Iodine (I₂) Critical Iodine is a potent oxidant specifically used to convert DHPs to pyridines.Avoid iodine-promoted protocols if DHP is the target.

Causal Insight: Many "green" synthesis papers report using oxidants (like KMnO₄ or MnO₂) to make pyridines from DHPs. Ensure your literature protocol is specifically for dihydropyridines, not the aromatized product.

Module 3: Work-up & Purification (The "Danger Zone")

Q: I see a single spot on TLC, but after column chromatography, I recover a mixture of DHP and pyridine. A: Your stationary phase is destroying your product. Silica gel is slightly acidic (pH ~4-5).

The "Acidic Silica" Trap: The acidic surface of silica gel protonates the DHP (likely at the C3/C5 carbonyl oxygen or the ring nitrogen), lowering the activation energy for oxidation or disproportionation.

Self-Validating Purification Protocol:

  • Pre-treatment: Slurry the silica gel in the eluent containing 1-2% Triethylamine (Et₃N) before packing the column. This neutralizes surface silanol groups.

  • Alternative Phase: Use Neutral Alumina (Aluminum Oxide) instead of silica gel. Alumina is far less prone to inducing aromatization.

  • Speed: Do not leave DHP on the column. Flash chromatography should be rapid.

  • TLC Monitoring: If the "Pyridine" spot (usually more polar/lower Rf due to lack of intramolecular H-bonding compared to NH of DHP, or sometimes less polar depending on substituents) appears during the run, the column is the culprit.

Module 4: Storage & Handling

Q: My solid product degraded after one week on the shelf. A: Solid-state oxidation is slower but inevitable without protection.

Storage Standard Operating Procedure (SOP):

  • Container: Amber glass vials (essential).

  • Atmosphere: Flush with Argon before capping.

  • Temperature: Store at -20°C.

  • Physical State: Crystalline forms are generally more stable than amorphous foams. Recrystallize (e.g., from EtOH/Water) rather than evaporating to dryness if possible.

Visualizing the Oxidation Pathway

The following diagram illustrates the competing pathways and the intervention points to prevent aromatization.

DHP_Oxidation cluster_prevention Prevention Strategies Reagents Aldehyde + Beta-Keto Ester + Ammonia DHP 1,4-Dihydropyridine (Target Product) Reagents->DHP Hantzsch Synthesis (Anaerobic, Neutral pH) Pyridine Pyridine Derivative (Byproduct) DHP->Pyridine Acidic Silica / Metal Oxidants Radical Radical Intermediate (DHP•) DHP->Radical Light (hν) or Radical Initiator Radical->Pyridine O2 (Atmosphere) - H2O2 Barrier1 Argon/N2 Sparging Barrier1->Radical Blocks O2 Barrier2 Basified Silica / Alumina Barrier2->DHP Prevents Acid Catalysis Barrier3 Amber Glass / Foil Barrier3->DHP Blocks UV

Caption: Mechanistic pathway of DHP oxidation to Pyridine, highlighting critical intervention points (Inert gas, Light protection, Basic workup) to block degradation.

FAQ: Rapid Troubleshooting

Q: Can I use UV-Vis to check for oxidation? A: Yes. 1,4-DHPs typically show a strong absorption band around 350–360 nm . The corresponding pyridines absorb at lower wavelengths (typically 250–280 nm ) because the conjugation is disrupted by the substituents or the nature of the transition changes. A disappearance of the 350 nm peak and growth of a UV-range peak confirms aromatization.

Q: Is the oxidation reversible? A: Generally, no . The aromatization is thermodynamically favorable (irreversible). You cannot easily reduce the pyridine back to the specific 1,4-DHP regioisomer without harsh reagents (like NaBH₄ or H₂/Pd) that often yield the 1,2- or 1,6-isomers or fully saturated piperidines.

Q: Does the substituent at the 4-position matter? A: Yes.

  • Aryl groups (e.g., Phenyl): Moderately stable, but susceptible to photo-oxidation.

  • Alkyl groups (e.g., Methyl): Less stable; alkyl groups can sometimes be lost (dealkylation) during oxidative aromatization if the oxidant is strong.

  • Nitro/EWG groups: Electron-withdrawing groups on the 4-aryl ring can sometimes stabilize the DHP against oxidation by reducing electron density available for transfer.

References

  • Memarian, H. R., et al. (2009). Electron Transfer-induced Aromatization of 1,4-Dihydropyridines. Zeitschrift für Naturforschung B.

  • Ragno, G., et al. (2019). 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. Pharmaceutics.

  • Zhang, D., et al. (2008). Uncatalyzed Aerial Oxidation of Hantzsch Ester in Different Organic Solvents. Asian Journal of Chemistry.

  • BenchChem Technical Support . (2025). Preventing oxidation of 1,4-Dihydropyridines during storage.

  • Aleksić, J., et al. (2023). Solid-state silica gel-catalyzed synthesis of fluorescent polysubstituted 1,4- and 1,2-dihydropyridines. RSC Advances.

Sources

Optimization

purification techniques for 1,4-dihydropyridines without column chromatography

Technical Support Center: 1,4-Dihydropyridine (DHP) Purification Ticket ID: DHP-PUR-NOCOL-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "No-Column" Imperative Welcome to the Purific...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,4-Dihydropyridine (DHP) Purification Ticket ID: DHP-PUR-NOCOL-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "No-Column" Imperative

Welcome to the Purification Helpdesk. You have requested a protocol for purifying 1,4-dihydropyridines (1,4-DHPs) without the use of silica gel chromatography.

Expert Insight: avoiding column chromatography for 1,4-DHPs is not just a time-saver; it is often a chemical necessity. 1,4-DHPs are "privileged scaffolds" in drug discovery (e.g., Nifedipine, Amlodipine), but they possess a critical vulnerability: Oxidative Aromatization .

Standard silica gel is slightly acidic (


). This acidity, combined with the high surface area of the stationary phase, frequently catalyzes the oxidation of the dihydropyridine ring into its corresponding pyridine  derivative. This results in yield loss and the introduction of a difficult-to-separate impurity.

The following guide details self-validating protocols relying on solubility differentials and chemical scavenging rather than chromatographic separation.

Module 1: The Stability Trap (Why Your Column Failed)

Before attempting purification, you must understand the degradation pathway to prevent it during workup.

The Mechanism: The 1,4-DHP ring is chemically fragile. In the presence of oxygen, light, or Lewis/Brønsted acids (like silica), it loses two protons and two electrons to become a fully aromatic pyridine. This reaction is irreversible.

DHP_Oxidation DHP 1,4-Dihydropyridine (Therapeutic Target) Inter Radical/Cation Intermediate DHP->Inter -1e-, -H+ (Oxidation) Silica Silica Gel / Acidic Media (Catalyst) Silica->DHP Promotes Protonation Pyridine Pyridine Derivative (Inactive Impurity) Inter->Pyridine -1e-, -H+ (Aromatization)

Figure 1: The oxidative aromatization pathway catalyzed by acidic media (silica).

Module 2: Primary Protocol – Recrystallization

Recrystallization is the "Gold Standard" for 1,4-DHPs. Because DHPs are highly crystalline due to their rigid heterocyclic core and hydrogen-bonding NH groups, they respond well to solvent/anti-solvent systems.

Protocol A: The Ethanol/Water Displacement (Standard)

Best for: Hantzsch esters synthesized in ethanol.

  • Solubility Check: Take 50 mg of crude solid. Add hot Ethanol (95%). It should dissolve. Add water dropwise. It should turn cloudy.

  • Dissolution: Dissolve the bulk crude in the minimum amount of boiling Ethanol (95%).

    • Critical Step: If the solution is dark red/brown, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. While still warm, add warm distilled water dropwise until a faint, persistent turbidity appears.

  • Re-solubilization: Add a few drops of hot Ethanol to clear the turbidity.

  • Crystallization: Allow to cool to room temperature slowly (wrap flask in foil to prevent light degradation and insulate heat). Then, move to

    
     for 4 hours.
    
  • Isolation: Filter and wash with cold 50% EtOH/Water.

Data Table: Solvent Selection Guide
Solvent SystemRoleSuitabilityProsCons
Ethanol / Water Solvent / Anti-solventExcellent High recovery, removes inorganic salts.May cause "oiling out" if water is added too fast.
Methanol Single SolventGood Good for more polar DHPs.Lower recovery yields than EtOH/H2O.
Acetonitrile Single SolventModerate Sharp crystals, high purity.Expensive; lower solubility for some lipophilic DHPs.
EtOAc / Hexane Solvent / Anti-solventPoor NOT RECOMMENDED .[1]Hexane often precipitates impurities; EtOAc can retain product.

Module 3: Chemical Scavenging (Removing Reactants)

If recrystallization fails to remove specific starting materials, use these chemical washes before recrystallization.

Scenario A: Unreacted Aldehyde (The "Smell" Test)

Issue: Your NMR shows an aldehyde proton signal (


 ppm).
Solution: Bisulfite Adduct Formation.[2]
  • Dissolve crude reaction mixture in Ethyl Acetate.

  • Wash the organic layer

    
     with saturated aqueous Sodium Bisulfite (
    
    
    
    )
    .
    • Mechanism:[3][4] Bisulfite attacks the aldehyde carbonyl, forming a water-soluble sulfonate adduct.

  • Wash with water, dry over

    
    , and evaporate.
    
  • Proceed to recrystallization.[1][5][6]

Scenario B: Excess Ketoester (Ethyl Acetoacetate)

Issue: Oily residue persists.[1] Solution: Trituration.

  • Suspend the crude oily solid in cold Diethyl Ether or Hexane (most DHPs are insoluble in these).

  • Sonicate for 10 minutes. The ketoester will dissolve; the DHP will remain solid.

  • Filter the solid.[2][5]

Module 4: Troubleshooting & Decision Tree

Q1: My product "oiled out" (formed a liquid blob) instead of crystallizing.

  • Cause: You likely added the anti-solvent (water) too quickly or the temperature dropped too fast, causing the compound to crash out as a supercooled liquid (L-L phase separation) rather than nucleating.

  • Fix: Re-heat the mixture until the oil dissolves. Add a "seed crystal" of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation. Cool much slower.

Q2: The product is turning yellow/red on the filter paper.

  • Cause: Photo-oxidation. 1,4-DHPs are light-sensitive.[1]

  • Fix: Cover your funnel with aluminum foil during filtration. Dry the product in a vacuum oven, not air-dry on the bench.

Q3: I see a pyridine impurity (aromatized product) in NMR.

  • Fix: Pyridines are generally much more soluble in ethanol than DHPs. Recrystallize from Ethanol/Water, but use slightly more ethanol than usual to keep the pyridine in the mother liquor.

Workflow Visualization

Purification_Workflow Start Crude Reaction Mixture Aldehyde Is Unreacted Aldehyde Present? Start->Aldehyde Bisulfite Wash w/ NaHSO3 (aq) Aldehyde->Bisulfite Yes SolidCheck Is Crude a Solid or Oil? Aldehyde->SolidCheck No Bisulfite->SolidCheck Triturate Triturate w/ Cold Ether/Hexane SolidCheck->Triturate Oil/Sticky Recryst Recrystallize (EtOH/H2O) SolidCheck->Recryst Solid Triturate->Recryst Final Pure 1,4-DHP Recryst->Final

Figure 2: Decision tree for purification based on physical state and impurity profile.

References

  • Hantzsch Dihydropyridine Synthesis & Purification : BenchChem. (2025).[1] Technical Support Center: Scaling up Hantzsch Reaction for Bulk 1,4-Dihydropyridine Synthesis. Retrieved from

  • Oxidation Mechanisms : Momeni, A. R., et al. (2006). An Efficient Oxidation of 1,4-Dihydropyridines to Pyridines Using Silver Carbonate on Silica Gel. ResearchGate. Retrieved from

  • Green Chemistry Approaches : Molla Ebrahimlo, A. R., et al. (2019).[7] An efficient and eco-friendly synthesis of 1,4-dihydropyridines via Hantzsch reaction in Glycine-HCl buffer. Organic Communications. Retrieved from

  • Aldehyde Scavenging : Reddit Chem Community/BenchChem. (2025). How to remove unreacted benzaldehyde from reaction mixtures. Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for Dihydropyridine Crystallization

Welcome to the Technical Support Center for dihydropyridine crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this impor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for dihydropyridine crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this important class of organic compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high-quality crystals of your target dihydropyridine derivatives.

Introduction

Dihydropyridines (DHPs) are a critical scaffold in medicinal chemistry, most notably as L-type calcium channel blockers used in the treatment of hypertension.[1] The therapeutic efficacy and manufacturability of these active pharmaceutical ingredients (APIs) are intrinsically linked to their solid-state properties, which are established during crystallization.[2] The choice of solvent is arguably the most critical parameter in this process, influencing not only the yield and purity but also the crystal form (polymorphism), size, and morphology.[3][4] This guide provides a structured approach to optimizing solvent conditions to overcome common crystallization challenges.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for dihydropyridine crystallization?

Solvent selection is paramount because it governs the solubility of the dihydropyridine, which in turn dictates the level of supersaturation that can be achieved—the driving force for crystallization. Furthermore, solvent molecules can interact with the solute in solution and at the growing crystal faces, influencing nucleation kinetics and polymorphic outcomes.[3][5] An inappropriate solvent can lead to no crystallization, the formation of an undesirable oil, or the isolation of a metastable polymorph with unfavorable physicochemical properties.[6]

Q2: What are the characteristics of an ideal crystallization solvent for dihydropyridines?

An ideal solvent for the crystallization of dihydropyridines should exhibit the following characteristics:[7]

  • Temperature-Dependent Solubility: The dihydropyridine should have high solubility in the solvent at elevated temperatures but low solubility at lower temperatures.[7] This allows for the generation of a supersaturated solution upon cooling, leading to crystal formation.

  • Inertness: The solvent should not react chemically with the dihydropyridine.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystals during drying.[7]

  • Safety Profile: Whenever possible, less toxic and environmentally benign solvents should be prioritized.[8]

  • Impurity Solubility: Ideally, impurities should remain soluble in the solvent at all temperatures, or be completely insoluble, to be removed during hot filtration.[7]

Q3: What are the most common crystallization techniques for dihydropyridines?

The most frequently employed crystallization techniques for dihydropyridine derivatives include:

  • Cooling Crystallization: This involves dissolving the compound in a suitable solvent at an elevated temperature and then slowly cooling the solution to induce crystallization.[9] This is often the first method attempted due to its simplicity.

  • Antisolvent Crystallization: This technique involves dissolving the dihydropyridine in a "good" solvent and then adding a "poor" solvent (the antisolvent) in which the compound is insoluble, thereby inducing precipitation.[9][10][11][12] This method is particularly useful for controlling particle size.[9][10][11]

  • Evaporation Crystallization: The solvent is slowly evaporated from the solution, increasing the concentration of the solute until it reaches supersaturation and crystallizes.[6][9] This method is often used for compounds that are not sensitive to temperature changes.[9]

Troubleshooting Guides

This section addresses specific issues that may arise during the crystallization of dihydropyridine derivatives.

Problem: No Crystals Form After Cooling or Solvent Evaporation

Possible Causes & Solutions:

  • Insufficient Supersaturation: The concentration of your dihydropyridine may be too low.

    • Solution: Concentrate the solution by slowly evaporating some of the solvent.[13][14] If you are using an antisolvent system, you can try adding a bit more of the antisolvent.

  • Inhibited Nucleation: The solution may be too "clean," lacking sites for initial crystal formation.

    • Solution 1: Scratching: Gently scratch the inside of the crystallization vessel with a glass rod just below the surface of the solution.[13][14][15] These microscopic scratches can act as nucleation sites.

    • Solution 2: Seeding: Introduce a tiny crystal of your dihydropyridine (if available from a previous batch) into the solution.[13][14][15] This "seed" will act as a template for further crystal growth.

  • Incorrect Solvent System: The chosen solvent may be too effective at keeping your compound dissolved, even at lower temperatures.[6][13]

    • Solution: Re-evaluate your solvent choice. You may need a solvent in which your compound is less soluble. Consider using a binary solvent system where you can fine-tune the solubility.

Problem: Formation of an Oil or Amorphous Precipitate ("Oiling Out")

Possible Causes & Solutions:

  • Solution is Too Concentrated: If the supersaturation is too high, the compound may come out of solution as a liquid (oil) rather than a solid crystal.

    • Solution: Re-heat the solution to dissolve the oil and add a small amount of additional solvent (10-20% more) to reduce the concentration.[15] Then, allow the solution to cool more slowly.

  • Cooling is Too Rapid: Fast cooling can lead to the compound crashing out of solution as an oil because the molecules do not have sufficient time to arrange themselves into an ordered crystal lattice.[14]

    • Solution: Insulate the crystallization vessel to slow down the rate of cooling.[16] You can wrap the flask in glass wool or place it in a large beaker of warm water and allow it to cool to room temperature gradually.

  • High Impurity Levels: Impurities can disrupt the crystallization process and promote oiling out.

    • Solution: Purify your crude dihydropyridine sample before attempting crystallization. Techniques like column chromatography can be effective.[8]

Problem: Poor Crystal Quality (e.g., very small crystals, needles, or agglomerates)

Possible Causes & Solutions:

  • High Rate of Nucleation: If nucleation occurs too rapidly, a large number of small crystals will form instead of a smaller number of large crystals.

    • Solution: Reduce the level of supersaturation by using slightly more solvent or by cooling the solution more slowly.[13][14] A slower crystallization process generally yields larger and better-quality crystals.[16]

  • Solvent Effects on Crystal Habit: The choice of solvent can significantly influence the shape (habit) of the crystals.[2][3][17] For instance, polar solvents may favor the growth of certain crystal faces over others, leading to needle-like or plate-like morphologies.[17]

    • Solution: Experiment with a range of solvents with different polarities and hydrogen bonding capabilities.[3][6] Sometimes, a small amount of an additive can modify the crystal habit.

  • Agglomeration: Crystals sticking together can be a result of high supersaturation.

    • Solution: A slower rate of achieving supersaturation is generally preferred to minimize agglomeration.[13]

Problem: Suspected Polymorphism

Possible Causes & Solutions:

  • Polymorphism is the existence of a solid material in more than one crystal structure.[13] Different polymorphs can have different stabilities, solubilities, and bioavailabilities, making control over the polymorphic form critical in pharmaceutical development.[2][13]

    • Solution 1: Solvent Choice: The solvent can have a profound effect on which polymorph crystallizes.[3][4] Screening a diverse set of solvents is crucial.

    • Solution 2: Seeding: Introducing seed crystals of the desired polymorph is the most reliable way to obtain that specific form.[13]

    • Solution 3: Temperature Control: The temperature at which crystallization occurs can determine the stable polymorphic form.[13]

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Dihydropyridine Crystallization

This protocol outlines a method for identifying a suitable single solvent for cooling crystallization.

  • Preparation: Place approximately 10-20 mg of your dihydropyridine sample into several small test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a different solvent dropwise (e.g., ethanol, ethyl acetate, acetone, toluene, heptane) until a total of 0.5 mL has been added. Agitate the mixture after each addition.

  • Initial Solubility Assessment:

    • If the compound dissolves completely at room temperature, the solvent is likely too good, and recovery will be low.[16]

    • If the compound is completely insoluble, it is not a suitable solvent for single-solvent crystallization.

    • If the compound is sparingly soluble, proceed to the next step.

  • Heating: Gently heat the test tubes containing the sparingly soluble samples in a warm water bath. Add the same solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear solutions to cool slowly to room temperature. Then, place them in an ice bath for 15-20 minutes.

  • Observation: A suitable solvent is one in which the dihydropyridine dissolves when hot but crystallizes upon cooling.[7][16]

Protocol 2: Antisolvent Crystallization of a Dihydropyridine

This protocol provides a general procedure for antisolvent crystallization.

  • Dissolution: Dissolve your dihydropyridine sample in a minimum amount of a "good" solvent (a solvent in which it is highly soluble).

  • Antisolvent Addition: Slowly add a "poor" solvent (an antisolvent in which the dihydropyridine is insoluble but is miscible with the "good" solvent) dropwise to the solution while stirring.

  • Induction of Crystallization: Continue adding the antisolvent until the solution becomes cloudy (the point of nucleation). You may need to scratch the inside of the vessel or add a seed crystal to induce crystallization.

  • Crystal Growth: Once crystallization begins, add the antisolvent at a slower rate to allow for controlled crystal growth.

  • Isolation: Allow the mixture to stand for a period to ensure complete crystallization, then collect the crystals by filtration.

Data Presentation

Table 1: Properties of Common Crystallization Solvents
SolventPolarity IndexBoiling Point (°C)Hydrogen BondingNotes
Heptane0.198Non-polar, no H-bondingOften used as an antisolvent.
Toluene2.4111Aromatic, non-polarCan influence crystal habit.[17]
Ethyl Acetate4.477Moderate polarity, H-bond acceptorA versatile solvent for many organic compounds.
Acetone5.156Polar aprotic, H-bond acceptorVolatile, can lead to rapid crystallization.[6]
Ethanol5.278Polar protic, H-bond donor & acceptorStrong solute-solvent interactions can affect polymorphism.[3]
Methanol6.665Highly polar protic, H-bond donor & acceptorSimilar to ethanol, high solubility for many polar compounds.
Water10.2100Highly polar proticCan be used as an antisolvent for non-polar compounds.[12]

Visualizations

Diagram 1: Solvent Selection and Screening Workflow

G start Start: Crude Dihydropyridine Sample solubility_test Initial Solubility Test (Room Temperature) start->solubility_test hot_solubility Solubility Test (Elevated Temperature) solubility_test->hot_solubility Sparingly Soluble bad_solvent Insoluble/Too Soluble solubility_test->bad_solvent Insoluble or Fully Soluble cool_solution Slow Cooling hot_solubility->cool_solution Dissolves When Hot observe Observe for Crystals cool_solution->observe good_solvent Good Single Solvent Found observe->good_solvent Crystals Form antisolvent_path Consider Antisolvent Method observe->antisolvent_path No Crystals bad_solvent->antisolvent_path

Caption: A workflow for systematic solvent screening.

Diagram 2: Troubleshooting Logic for Poor Crystal Formation

G start Problem: No Crystals or Oiling Out check_supersaturation Is the solution supersaturated? start->check_supersaturation induce_nucleation Induce Nucleation (Scratch/Seed) check_supersaturation->induce_nucleation Yes concentrate Concentrate Solution (Evaporate Solvent) check_supersaturation->concentrate No reheat_add_solvent Re-heat and Add More Solvent induce_nucleation->reheat_add_solvent Failure (Oiling Out) success Crystals Formed induce_nucleation->success Success concentrate->check_supersaturation slow_cool Cool More Slowly reheat_add_solvent->slow_cool repurify Re-purify Sample slow_cool->repurify Failure slow_cool->success Success change_solvent Change Solvent System repurify->change_solvent change_solvent->start

Caption: A logical approach to troubleshooting common crystallization issues.

References

  • SOP: CRYSTALLIZATION. (n.d.).
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC. (n.d.).
  • Guide for crystallization. (n.d.). Retrieved from 6

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir | Molecular Pharmaceutics - ACS Publications. (2024, June 20).
  • Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua - Filter Dryer. (2025, July 2).
  • Pharmaceutical Crystallization in drug development | Syrris. (2024, October 22).
  • Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals - CORE. (n.d.).
  • Antisolvent Crystallization: A Novel Approach To Bioavailability Enhancement | PDF - Scribd. (n.d.).
  • Antisolvent Crystallization of Poorly Water Soluble Drugs - IJCEA. (n.d.).
  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability” - ijprajournal. (2022, July 15).
  • Troubleshooting common issues in pyridine synthesis - Benchchem. (n.d.).
  • High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients - PMC. (2023, December 21).
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (n.d.).
  • Effects of Solvent Stabilization on Pharmaceutical Crystallization: Investigating Conformational Polymorphism of Probucol Using Combined Solid-State Density Functional Theory, Molecular Dynamics, and Terahertz Spectroscopy - PubMed. (2019, August 15).
  • Crystallization. (n.d.).
  • Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. (n.d.).
  • Modeling and Growth Kinetics of Antisolvent Crystallization Applied to the Pharmaceutical Industry - Advances in Engineering. (2020, February 1).
  • Technical Support Center: Overcoming Poor Aqueous Solubility of 1,4-Dihydropyridine Derivatives - Benchchem. (n.d.).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • overcoming challenges in the crystallization of 1,4-Dihydropyridine derivatives - Benchchem. (n.d.).
  • US20090112040A1 - Method for Adiabatic Cooling Type Crystallization of Organic Compound and Apparatus Therefor - Google Patents. (n.d.).
  • Experimental determination of solubility of dihydropyridine derivatives in organic solvents at different temperatures: Interactions and thermodynamic parameters relating to the solvation process | Request PDF - ResearchGate. (n.d.).
  • Troubleshooting Crystallization of Cassamedine: A Technical Support Guide - Benchchem. (n.d.).
  • Crystallization Tips - Hampton Research. (n.d.).
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa - White Rose Research Online. (2024, June 1).
  • Dihydropyridines | C5H7N | CID 407038 - PubChem - NIH. (n.d.).
  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. (n.d.).
  • Full article: A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water - Taylor & Francis. (2013, April 8).
  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - Beilstein Journals. (2013, September 30).
  • Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions - Frontiers. (n.d.).
  • Therapeutic Significance of 1,4-Dihydropyridine Compounds as Potential Anticancer Agents. (2020, April 3).
  • A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. (2021, August 8).

Sources

Optimization

Technical Support Center: Troubleshooting Malononitrile Condensation Reactions

Topic: Optimization & Troubleshooting of Knoevenagel Condensation with Malononitrile Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, Process Engineers Executive Summary & Diagnostic Logic Th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization & Troubleshooting of Knoevenagel Condensation with Malononitrile Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, Process Engineers

Executive Summary & Diagnostic Logic

The Knoevenagel condensation between malononitrile and carbonyl substrates (typically aldehydes or ketones) is a cornerstone reaction in the synthesis of bioactive heterocycles and conjugated systems. While thermodynamically favorable (


 of malononitrile 

), experimental failures often stem from subtle kinetic traps, equilibrium reversals, or catalyst deactivation.

This guide moves beyond basic textbook definitions to address the in situ chemical dynamics that cause low conversion. Below is a logic-driven diagnostic workflow to identify the root cause of your specific failure mode.

Diagnostic Workflow: Root Cause Analysis

TroubleshootingFlow Start Issue: Low Conversion (<50%) CheckWater 1. Is water removal active? Start->CheckWater CheckSubstrate 2. Substrate Type? CheckWater->CheckSubstrate Yes, Dry Action_Sieves Action: Add Mol. Sieves / Dean-Stark Equilibrium is reversing CheckWater->Action_Sieves No/Unknown CheckBase 3. Catalyst/Base Integrity CheckSubstrate->CheckBase Electron-Poor Aldehyde Action_Energy Action: Increase T or Switch to MW Steric/Electronic Deactivation CheckSubstrate->Action_Energy Ketone / Electron-Rich Aldehyde CheckSideRxn 4. Side Product Formation? CheckBase->CheckSideRxn Fresh Catalyst Action_FreshCat Action: Refresh Catalyst Poisoning by Acidic Impurities CheckBase->Action_FreshCat Old/Wet Catalyst CheckSideRxn->Action_Energy Clean but Slow Action_Michael Action: Lower Temp / Reduce Base Michael Addition/Dimerization CheckSideRxn->Action_Michael Dimer/Oligomer Detected

Figure 1: Decision tree for diagnosing low conversion events. Follow the path based on your reaction parameters.

Technical Q&A: Troubleshooting & Optimization

Category A: Thermodynamics & Water Management

Q: I am using ethanol as a solvent with piperidine, but the reaction stalls at 60% conversion. Adding more catalyst doesn't help.[1] Why?

A: You are likely fighting the equilibrium limit . The Knoevenagel condensation is reversible. The dehydration step produces water.[2] In ethanol (a protic solvent), the accumulated water stabilizes the reverse reaction (hydrolysis of the benzylidene product).

  • The Fix: You must drive the equilibrium.

    • Switch Solvent: Use a non-miscible solvent like Toluene or Benzene with a Dean-Stark trap to physically remove water.

    • Chemical Drying: If you must use Ethanol, add activated 3Å or 4Å Molecular Sieves directly to the reaction flask.

    • Precipitation: Choose a solvent where the product precipitates out (driving Le Chatelier’s principle) but the starting materials remain dissolved.

Q: Can I use water as the solvent? I heard it is "greener," but my starting material is insoluble.

A: Yes, "on-water" reactions are highly effective for malononitrile condensations due to the hydrophobic effect , even if reagents appear insoluble [1].

  • Mechanism: The reaction occurs at the organic-water interface. Water enhances the electrophilicity of the carbonyl via hydrogen bonding, stabilizing the transition state.

  • Optimization: If conversion is low in pure water, add a surfactant (e.g., SDS or CTAB) or use a hydrotrope solution. Do not add a co-solvent like THF, as this disrupts the hydrophobic aggregation that accelerates the reaction.

Category B: Catalyst Selection & Basicity

Q: My aldehyde is acid-sensitive. Standard piperidine/acetic acid conditions are causing degradation. What is the alternative?

A: Piperidine (


) can be too harsh for sensitive substrates.
  • Alternative 1: Boric Acid. Surprisingly, boric acid (10 mol%) in aqueous ethanol acts as a dual-activation catalyst. It activates the carbonyl (Lewis acid) and aids in the dehydration step without degrading acid-sensitive moieties [2].

  • Alternative 2: Ionic Liquids. Use [BMIM][OH] or similar basic ionic liquids. They act as both solvent and catalyst and can be tuned to be milder.

  • Alternative 3: Heterogeneous Catalysts. Use Hydroxyapatite or MgO. These solid bases allow for easy filtration and minimize substrate exposure to high concentrations of dissolved base [3].

Q: I see a new spot on TLC that is NOT my product, and yield is dropping. What is happening?

A: You are likely observing a Michael Addition (dimerization). Malononitrile is small and highly nucleophilic. Once the initial product (benzylidenemalononitrile) forms, it is an electron-deficient alkene. If there is excess malononitrile and strong base present, a second molecule of malononitrile can attack the product, forming a dimer (bis-adduct).

  • The Fix:

    • Reduce the equivalents of malononitrile to 1.0 (stoichiometric).

    • Lower the reaction temperature.

    • Use a weaker base (e.g., Ammonium Acetate instead of Piperidine).

Category C: Substrate-Specific Reactivity

Q: Why do electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) react so much slower than nitro-benzaldehydes?

A: This is due to electrophilic deactivation . The methoxy group donates electron density into the carbonyl carbon via resonance, making it less susceptible to nucleophilic attack by the malononitrile carbanion.

  • The Fix: These substrates require higher energy input.

    • Microwave Irradiation: This is the gold standard for deactivated substrates. It provides direct dielectric heating, often completing these difficult reactions in minutes rather than hours [4].

    • Lewis Acid Additive: Add 5 mol%

      
       or 
      
      
      
      to activate the carbonyl oxygen, making the carbon more electrophilic despite the donating group.

Mechanistic Insight

Understanding the rate-limiting step is crucial for troubleshooting. For most conditions, the nucleophilic attack or the dehydration can be rate-limiting.

Mechanism Malo Malononitrile (pKa ~11) Enolate Enolate (Nucleophile) Malo->Enolate Deprotonation (Fast) Base Base (B:) Base->Enolate Intermed Alkoxide Intermediate Enolate->Intermed Nucleophilic Attack (Rate Limiting for e- rich aldehydes) Aldehyde Aldehyde (Electrophile) Aldehyde->Intermed Product Benzylidene Product Intermed->Product Dehydration (Equilibrium Driven) Water H2O (Must Remove) Intermed->Water

Figure 2: Mechanistic pathway. Note that water removal drives the final step, while electronic activation affects the middle step.

Optimized Experimental Protocols

Protocol A: Standard "Green" Method (High Success Rate)

Best for: Standard aromatic aldehydes, scale-up.

  • Setup: 50 mL round-bottom flask with magnetic stir bar.

  • Reagents:

    • Aldehyde (10 mmol)

    • Malononitrile (10 mmol)

    • Solvent: Ethanol:Water (1:1 v/v, 20 mL)

    • Catalyst: Ammonium Acetate (10 mol%, 77 mg)

  • Procedure:

    • Dissolve aldehyde and malononitrile in the solvent.[2][3]

    • Add catalyst.[1][2][4][5][6][7][8]

    • Stir vigorously at Room Temperature for 30 mins.

    • Checkpoint: If precipitation occurs, filter the solid. This is usually pure product.

    • If no precipitate: Heat to 50°C for 1 hour.

  • Workup: Pour into ice water (50 mL). Filter precipitate. Wash with cold ethanol.[6]

Protocol B: Microwave "Rescue" Method (For Deactivated Substrates)

Best for: Sterically hindered ketones, electron-rich aldehydes.

  • Setup: Microwave-safe reaction vial (e.g., 10 mL).

  • Reagents:

    • Substrate (1.0 mmol)[4][7][9]

    • Malononitrile (1.2 mmol) - Slight excess needed here.

    • Solvent: Ethanol (2 mL) - Minimum volume for high concentration.

    • Catalyst: Piperidine (1 drop) or Basic Alumina (100 mg).

  • Procedure:

    • Seal vial.

    • Irradiate at 80°C, 100 Watts for 5–10 minutes.

    • Safety: Ensure vial is pressure-rated.

  • Analysis: Check TLC. If incomplete, add 1 more drop of piperidine and irradiate for 5 more minutes.

Comparative Data: Solvent & Catalyst Efficiency[4][12]

The following data summarizes the efficiency of different systems for the condensation of benzaldehyde + malononitrile [2][5].

Solvent SystemCatalystTemp (°C)TimeYield (%)Notes
Ethanol Piperidine252 h85%Standard, equilibrium limited.
Water None (On-water)801 h92%Green, requires hydrophobic substrate.
Toluene PiperidineReflux3 h96%Requires Dean-Stark (water removal).
Solvent-Free HydroxyapatiteMW (100°C)2 min98%Fastest, highest yield.
Aq. Ethanol Boric Acid2515 min94%Best for acid-sensitive groups.

References

  • Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. Arkivoc, 2004.[5][10] 5

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI, 2023. 11

  • Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. Molecules, 2010.[8] 8

  • Comparative Study of Kinetics of Knoevenagel Condensation under Microwave and Conventional Conditions. MDPI, 2001. 12

  • Effect of the solvent on Knoevenagel condensation. ResearchGate, 2013. 13[14][15][16]

Sources

Troubleshooting

Technical Support Center: Stability of 1,4-Dihydropyridine-3,5-dicarbonitriles

Status: ● Operational Current Wait Time: 0 minutes Agent: Senior Application Scientist Ticket Scope: Solution Stability, Degradation Mechanisms, and Troubleshooting Welcome to the Stability Support Center. You are likely...

Author: BenchChem Technical Support Team. Date: March 2026

Status: ● Operational Current Wait Time: 0 minutes Agent: Senior Application Scientist Ticket Scope: Solution Stability, Degradation Mechanisms, and Troubleshooting

Welcome to the Stability Support Center.

You are likely here because your 1,4-dihydropyridine-3,5-dicarbonitrile (1,4-DHP) samples are showing inconsistent biological data, unexpected color changes, or "missing" protons in your NMR spectra.

These compounds are analogues of the NADH coenzyme and are structurally related to calcium channel blockers like Nifedipine. However, the 3,5-dicarbonitrile substitution pattern imparts unique electronic properties that distinguish them from their dicarboxylate cousins.

Below are the three most common "Support Tickets" we receive, accompanied by validated troubleshooting protocols.

Ticket #1: "My colorless solution turned yellow overnight."

Diagnosis: Oxidative Aromatization.[1] Severity: Critical (Irreversible chemical change).

The 1,4-DHP ring is thermodynamically driven to lose two hydrogen atoms (from N1 and C4) to form a fully aromatic pyridine ring. This process is often accompanied by a bathochromic shift or the appearance of new absorption bands, causing the "yellowing." Unlike simple hydrolysis, this changes the core scaffold, destroying biological activity.

The Mechanism (Causality)

The driving force is the formation of the aromatic pyridine system. This can occur via auto-oxidation (radical chain reaction with molecular oxygen) or can be catalyzed by trace metals or light.

OxidationPathway cluster_legend Thermodynamic Driver DHP 1,4-DHP (Active, Non-Aromatic) Inter Radical/Cation Intermediate DHP->Inter -e-, -H+ (Trigger: O2, Light) Pyridine Pyridine Derivative (Inactive, Aromatic) Inter->Pyridine -e-, -H+ (Fast Step)

Figure 1: The irreversible oxidative pathway from 1,4-DHP to Pyridine.

Validation Protocol: The "UV-Vis Ratio" Check

Do not rely solely on visual inspection. Use this self-validating protocol to confirm degradation.

  • Baseline: Prepare a fresh stock of your compound in Methanol or Ethanol (approx. 50 µM).

  • Scan: Record spectrum from 200 nm to 450 nm.

  • Checkpoints:

    • 1,4-DHP Signal: Look for a distinct band at 350–380 nm (associated with the conjugated enamine system).

    • Pyridine Signal: Look for a band at 260–280 nm .

  • The Ratio: Calculate

    
    .
    
    • High R (>2.0): Intact DHP.

    • Low R (<0.5): Significant oxidation to pyridine.[2][3]

Ticket #2: "My NMR spectrum is missing the C4 proton."

Diagnosis: Complete Aromatization confirmed by NMR. Severity: Critical.

Users often panic when the characteristic singlet (or triplet) for the C4-H proton disappears. This is the definitive confirmation that your DHP has oxidized.

Troubleshooting Guide: Spectral Fingerprinting

Use the table below to cross-reference your NMR data. If your data matches the "Oxidized" column, your sample is compromised.

FeatureIntact 1,4-DHP-3,5-dicarbonitrileOxidized Pyridine Derivative
C4-H Signal Singlet/Triplet @ 4.0 – 5.0 ppm (Diagnostic)ABSENT
N-H Signal Broad Singlet @ 6.0 – 9.0 ppmABSENT
C2/C6 Alkyls Singlet @ ~2.1 – 2.3 ppmDownfield shift to ~2.6 – 2.8 ppm
Aromatic Region Standard splitting patternsComplex shifts due to planarization

Expert Insight: The 3,5-dicarbonitrile groups are electron-withdrawing. This pulls electron density from the ring. While this might theoretically stabilize the ring against electrophilic attack, it does not prevent oxidative aromatization. In fact, in basic media, the N-H proton becomes more acidic, facilitating the formation of the anion which oxidizes rapidly [1].

Ticket #3: "Results fluctuate depending on lab lighting."

Diagnosis: Photochemical Instability.[4] Severity: Moderate (Preventable).

1,4-DHPs are chromophores. Absorption of light excites the molecule, often leading to a radical state that reacts rapidly with dissolved oxygen.

Decision Tree: Handling & Storage

Follow this logic flow to ensure sample integrity during experiments.

HandlingProtocol Start Start Experiment Solvent Select Solvent Start->Solvent Degas Degas Solvent? (Argon/N2) Solvent->Degas Light Light Conditions Degas->Light Yes (Required for >4h assays) Degas->Light No (Only for immediate use) Storage Storage Temp Light->Storage Amber Vials / Dark Room End Stable Sample Storage->End -20°C (Solid) -80°C (Solution)

Figure 2: Decision tree for minimizing environmental degradation triggers.

Actionable Protocol: Photostability Setup
  • Solvent Choice: Avoid halogenated solvents (like chloroform) for long-term storage, as they can generate radicals that accelerate oxidation. DMSO is acceptable but hygroscopic; Ethanol is standard but holds oxygen well.

  • The "Amber Rule": Always use amberized glassware. If unavailable, wrap tubes in aluminum foil immediately after weighing.

  • Inert Gas: For solution storage >24 hours, sparge the solvent with Argon for 5 minutes before sealing. Oxygen is the fuel; light is the match. Remove the fuel.

Frequently Asked Questions (FAQ)

Q: Can I recover the DHP if it has partially oxidized? A: Generally, no . Separation of the pyridine byproduct from the DHP is difficult due to similar solubility profiles in organic solvents. Recrystallization (e.g., from ethanol/water) might work if the impurity is minor, but for biological assays, re-synthesis or purchasing fresh batch is recommended.

Q: Are 3,5-dicarbonitriles more stable than 3,5-diesters (like Nifedipine)? A: They are structurally similar but electronically different. The nitrile group is less sterically bulky than an ester, potentially allowing tighter crystal packing (more stable solid). However, in solution, the electron-withdrawing nature of the CN group renders the C4 position and the N-H relatively acidic, which can actually accelerate degradation in basic or protic environments compared to esters [2].

Q: I see a new spot on my TLC plate. Is it the pyridine? A: Likely. The pyridine derivative is fully aromatic and lacks the N-H hydrogen bond donor, often making it less polar (higher Rf) than the parent DHP in normal phase (Silica) chromatography, though this depends on the exact solvent system.

References
  • Mechanisms of Aromatization: Memarian, H. R., et al. "Electron Transfer-induced Aromatization of 1,4-Dihydropyridines." Z. Naturforsch, 2009.

  • Synthesis & Structure: Ryzhkova, Y. E., et al. "Multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles." Arkivoc, 2022.[5]

  • Photostability: Kawabata, Y., et al. "Photodegradation of 1,4-dihydropyridine calcium channel blockers." Journal of Pharmaceutical and Biomedical Analysis, 2006.

  • Oxidation Reagents: Litvić, M., et al. "Mild, Selective, and High-Yield Oxidation of Hantzsch 1,4-Dihydropyridines." Heterocycles, 2005.[1][6][7]

Sources

Optimization

overcoming drug resistance with 1,4-dihydropyridine-3,5-dicarbonitrile analogs

The following guide serves as a specialized Technical Support Center for researchers working with 1,4-dihydropyridine-3,5-dicarbonitrile (1,4-DHP-3,5-CN) analogs. Unlike classical 1,4-DHPs (e.g., Nifedipine) used for hyp...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 1,4-dihydropyridine-3,5-dicarbonitrile (1,4-DHP-3,5-CN) analogs.

Unlike classical 1,4-DHPs (e.g., Nifedipine) used for hypertension, the 3,5-dicarbonitrile substitution is a specific medicinal chemistry strategy designed to uncouple calcium channel blocking (CCB) activity from P-glycoprotein (P-gp) inhibition . This modification aims to maximize Multidrug Resistance (MDR) reversal while minimizing cardiovascular toxicity (hypotension).

Current Status: Operational 🟢 Senior Application Scientist: Dr. A. Vance

📂 Module 1: Chemical Synthesis & Stability

Objective: Troubleshooting the synthesis and storage of 3,5-dicarbonitrile analogs. These compounds utilize malononitrile rather than the traditional


-keto esters used in Hantzsch synthesis, altering reaction kinetics and stability profiles.
📉 Workflow Visualization: Modified Hantzsch Synthesis

SynthesisWorkflow Start Reagents: Aldehyde + Malononitrile Inter Intermediate: Benzylidenemalononitrile (Knoevenagel Adduct) Start->Inter Fast (-H2O) Step2 Addition: Ammonium Acetate / Amine Inter->Step2 Cycl Cyclization: 1,4-DHP-3,5-CN Formation Step2->Cycl Slow Step Oxid Degradation: Oxidation to Pyridine Cycl->Oxid UV/O2 Exposure

Figure 1: The modified one-pot synthesis pathway for 3,5-dicarbonitrile analogs. Note the critical degradation pathway (dashed red line) leading to aromatization.

🔧 Troubleshooting Guide: Synthesis

Q: My reaction yield is low (<30%), and I see a persistent intermediate on TLC. What is happening? A: You are likely stalling at the Knoevenagel adduct stage (benzylidenemalononitrile).

  • Cause: Unlike acetoacetate, malononitrile is highly reactive, forming the Knoevenagel adduct rapidly. However, the subsequent Michael addition with the nitrogen source (ammonium acetate) can be sluggish if the solvent polarity is incorrect.

  • Solution: Switch from pure Ethanol to an Ethanol:Water (2:1) mixture or use Acetic Acid as a catalyst. The water helps solubilize the ionic transition state of the Michael addition.

  • Protocol Validation: If the spot at

    
     (Aldehyde) disappears but a new spot at 
    
    
    
    persists, add 5 mol% L-proline or Piperidine to drive the cyclization.

Q: My product turns from pale yellow to deep orange/red during storage. Is it still usable? A: Stop immediately. The color change indicates oxidative aromatization of the 1,4-DHP ring to a pyridine ring.

  • Mechanism: The 3,5-cyano groups are electron-withdrawing, which can paradoxically stabilize the DHP ring against acid hydrolysis but makes the H-4 proton susceptible to radical abstraction by atmospheric oxygen.

  • Impact: The aromatized pyridine analog is planar and loses the "boat" conformation required for P-gp binding. It is biologically inactive for MDR reversal.

  • Prevention: Store solid compounds under Argon at -20°C. Never store in solution (DMSO/Ethanol) for >24 hours.

📂 Module 2: Biological Characterization (MDR Assays)

Objective: Validating MDR reversal activity while ensuring the compound does not act as a calcium channel blocker (safety profiling).[1]

📊 Data Summary: Activity Thresholds
ParameterTarget Value for Lead CandidateControl (Verapamil)Significance
MDR Reversal Ratio (RF) > 10.0~5.0 - 15.0Indicates potency in restoring chemo-sensitivity.
IC50 (Cytotoxicity) > 50

M
~20 - 50

M
High IC50 means low intrinsic toxicity (desirable).
Ca

Channel Affinity

> 10

M

< 0.1

M
Critical: High

confirms loss of cardiovascular side effects.
🔧 Troubleshooting Guide: Assays

Q: I observe high cytotoxicity (low IC50) for the DHP analog alone. How do I distinguish intrinsic toxicity from MDR reversal? A: You must run a Chemosensitization Index (CI) calculation.

  • Protocol:

    • Determine

      
       of the DHP analog alone in the resistant cell line (e.g., MCF-7/Adr).
      
    • Select a sub-toxic concentration (e.g.,

      
       or 
      
      
      
      of the DHP).
    • Treat cells with the chemotherapeutic (e.g., Doxorubicin) + Fixed DHP concentration.

  • Interpretation: If the DHP kills cells at 5

    
    M, it is a cytotoxin, not a reverser. A true reverser should be non-toxic at the effective concentration but shift the Doxorubicin 
    
    
    
    by 10-100 fold.

Q: The Rhodamine 123 (Rh123) accumulation assay shows no increase in fluorescence, but the MTT assay shows MDR reversal. Why? A: This suggests the compound may be acting via a non-competitive mechanism or targeting a different transporter (e.g., MRP1 or BCRP) rather than the P-gp drug-binding pocket.

  • Explanation: Rh123 binds to the "R-site" of P-gp. If your DHP analog binds to the "H-site" (Hoechst 33342 site) or acts as an ATPase inhibitor, it may not displace Rh123 but still blocks drug efflux.

  • Next Step: Repeat the efflux assay using Doxorubicin (fluorescent) as the substrate instead of Rh123, or perform an ATPase activity assay to see if the DHP locks the transporter in an ATP-hydrolysis-deficient state.

📂 Module 3: Mechanism of Action (Pathway Logic)

Objective: Understanding how 1,4-DHP-3,5-CN analogs bypass the P-gp efflux pump.[2]

📉 Pathway Visualization: P-gp Inhibition

Mechanism Chemo Chemotherapeutic (Doxorubicin) Pgp P-glycoprotein (Efflux Pump) Chemo->Pgp Substrate Binding Efflux Drug Efflux (Resistance) Pgp->Efflux Energy Dependent Accum Intracellular Accumulation Pgp->Accum Blocked by DHP DHP 1,4-DHP-3,5-CN (Inhibitor) DHP->Pgp Competitive Binding / Allosteric Modulation ATP ATP Hydrolysis DHP->ATP Inhibits ATPase (Specific Analogs) ATP->Pgp Powers Pump Apoptosis Cell Death (Apoptosis) Accum->Apoptosis

Figure 2: Mechanism of MDR reversal. The DHP analog (Green) competes for binding sites or inhibits ATP hydrolysis, preventing P-gp (Yellow) from pumping out the chemotherapeutic agent (Red).

🔬 Expert Insight: The "Dicarbonitrile" Advantage

The replacement of the C3/C5 ester groups (found in Nifedipine) with nitrile (-CN) groups significantly reduces the steric bulk and alters the electronic landscape of the DHP ring.

  • Reduced Calcium Affinity: The specific binding pocket on the L-type Calcium Channel requires the bulky ester groups for optimal hydrogen bonding and steric fit. The linear, small nitrile groups abolish this fit, removing the cardiovascular side effects [1][3].

  • Enhanced P-gp Binding: The increased lipophilicity and altered hydrogen bond acceptor potential of the nitriles often retain or enhance affinity for the polyspecific drug-binding pocket of P-gp [2].

📚 References

  • Ryzhkova, Y. E., et al. (2022).[3] Multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles. Arkivoc.

  • Takahashi, D., et al. (2008).[4] Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological & Pharmaceutical Bulletin.

  • Zhou, X. F., et al. (2005).[5] Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators. Pharmaceutical Research.

  • BenchChem Technical Support. (2025). Preventing oxidation of 1,4-Dihydropyridines during storage.

Sources

Reference Data & Comparative Studies

Validation

validation of calcium channel blocking activity using patch-clamp assay

Comparative Analysis: Manual Patch-Clamp vs. Automated Systems & Fluorescence Assays Executive Summary: The Hierarchy of Validation In the development of Calcium Channel Blockers (CCBs)—critical for treating hypertension...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: Manual Patch-Clamp vs. Automated Systems & Fluorescence Assays

Executive Summary: The Hierarchy of Validation

In the development of Calcium Channel Blockers (CCBs)—critical for treating hypertension, angina, and arrhythmias—data fidelity is inversely proportional to throughput. While fluorescence assays provide speed, and Automated Patch-Clamp (APC) offers a middle ground, Manual Patch-Clamp remains the absolute "Gold Standard" for mechanistic validation.

This guide dissects the technical nuances of validating CCBs, specifically focusing on Voltage-Gated Calcium Channels (VGCCs) like Cav1.2 (L-type). It provides a decision framework for when to deploy high-throughput screening versus when to rely on the high-fidelity resolution of manual clamping, grounded in FDA CiPA (Comprehensive in vitro Proarrhythmia Assay) initiatives.

Part 1: The Landscape of Validation Technologies

To validate a CCB, you are measuring the inhibition of ion flux. However, how you measure that flux dictates the quality of your IC50 data.

Comparative Performance Matrix
FeatureManual Patch-Clamp (Gold Standard)Automated Patch-Clamp (APC) Fluorescence (Ca²⁺ Flux)
Primary Readout Direct Current (pA/nA)Direct Current (pA/nA)Intracellular [Ca²⁺] (RFU)
Temporal Resolution Microsecond (<20 µs)MillisecondSecond (Slow kinetics)
Voltage Control Absolute (Active clamping)Good (Population/Single cell)None (Membrane Potential Dyes)
Seal Resistance Giga-ohm (>10 GΩ)100 MΩ - 1 GΩN/A
State-Dependence Resolves Resting/Open/InactivatedGood (with specific protocols)Poor (Cannot hold voltage)
Throughput 5-10 data points / day384-700+ data points / day10,000+ data points / day
Cost Per Point High (

$)
Moderate (

)
Low ($)
Best Use Case IND-enabling studies, Mechanism of Action Hit-to-Lead, SAR expansion Primary HTS Screening
Part 2: Critical Methodologies & Causality
1. The Gold Standard: Manual Whole-Cell Voltage Clamp

Why it wins: Drug potency often depends on the channel state (Resting vs. Inactivated). Only manual patch-clamp allows precise manipulation of the membrane potential (


) to isolate these states, ensuring you measure the true affinity of the drug for the inactivated state (common for CCBs like Verapamil).

The "Run-Down" Problem & The Barium Solution: A major technical hurdle in Cav1.2 recording is "run-down"—the rapid loss of current amplitude over time, independent of drug effect. This is often caused by Calcium-Dependent Inactivation (CDI) and the washout of intracellular ATP/GTP.

  • Expert Insight: Do not use physiological Calcium (2 mM) as your charge carrier for validation.

  • The Fix: Substitute extracellular Ca²⁺ with Barium (Ba²⁺, 10-20 mM) .

    • Mechanism:[1][2] Ba²⁺ permeates VGCCs better than Ca²⁺ (larger currents) but does not trigger calmodulin-mediated inactivation (CDI). This isolates the voltage-dependent block from calcium-dependent processes.[1]

2. Automated Patch-Clamp (APC)

The Trap: APC systems (e.g., QPatch, Patchliner) use planar chips. While efficient, "sticky" lipophilic drugs can adsorb to the plastic microfluidics, shifting the observed IC50 to the right (lower apparent potency).

  • Validation Step: You must perform a "stickiness check" by comparing IC50 values of a reference compound (e.g., Verapamil) on APC vs. Manual. If APC IC50 is >3x higher, line loss is occurring.

3. Fluorescence Assays (FLIPR)

The Trap: T-type calcium channels (Cav3.x) are often inactivated at the resting membrane potential of HEK293 cells (~ -40 mV).

  • Validation Step: To screen T-type blockers in FLIPR, you must co-express an inward rectifier channel (e.g., Kir2.1) to hyperpolarize the cell to -80 mV, making the T-type channels available for opening upon KCl stimulation.

Part 3: Visualizing the Mechanism & Workflow
Diagram 1: The Validation Workflow (DOT)

This diagram outlines the decision logic for validating a hit compound.

ValidationWorkflow Start New Chemical Entity (NCE) HTS Primary Screen: FLIPR (Ca2+ Dye) High Throughput Start->HTS HitSelect Hit Selection (>50% Inhibition) HTS->HitSelect HitSelect->HTS No (Refine Library) APC Secondary Screen: Automated Patch Clamp (Dose Response + Voltage Protocol) HitSelect->APC Yes PotencyCheck Potency Shift Check (Is IC50 < 3x Manual Reference?) APC->PotencyCheck Manual Gold Standard: Manual Patch Clamp (Ba2+ Charge Carrier) PotencyCheck->Manual Valid PotencyCheck->Manual Invalid (Line Loss) Mechanism Mechanism of Action (State-Dependence Analysis) Manual->Mechanism IND IND Submission Data Mechanism->IND

Caption: Logical workflow from high-throughput screening to IND-enabling manual validation.

Diagram 2: The Biophysical Assay Setup (DOT)

This diagram illustrates the specific manual patch-clamp configuration required for stable CCB recording.

PatchSetup Pipette Glass Pipette (Borosilicate, 2-4 MΩ) Cell Target Cell (HEK-Cav1.2 or Cardiomyocyte) Pipette->Cell Giga-Seal (>1GΩ) InternalSol Internal Solution CsCl/CsF (Blocks K+) EGTA (Buffers Ca2+) InternalSol->Pipette Fills Amplifier Amplifier (Leak Subtraction P/4) Cell->Amplifier Whole-Cell Mode ExternalSol External Solution 20mM Ba2+ (Charge Carrier) TTX (Blocks Na+) ExternalSol->Cell Bathes Readout Current Trace (Inward Ba2+ Current) Amplifier->Readout Digitization

Caption: Essential biophysical components for isolating Calcium currents using Barium substitution.

Part 4: Detailed Experimental Protocol (Manual Patch-Clamp)

Objective: Determine the IC50 of a novel compound against Cav1.2 using Barium as the charge carrier to prevent run-down.

1. Solutions Preparation
  • External (Bath) Solution:

    • 20 mM

      
       (Charge carrier)
      
    • 135 mM Choline-Cl or TEA-Cl (Replaces NaCl to eliminate Na+ currents)

    • 1 mM

      
      
      
    • 10 mM HEPES

    • 10 mM Glucose

    • pH 7.4 with TEA-OH.

  • Internal (Pipette) Solution:

    • 120 mM CsCl (Blocks K+ channels from inside)

    • 10 mM EGTA (Critical: Buffers intracellular Calcium to prevent cell death/inactivation)

    • 4 mM Mg-ATP (Prevents run-down by fueling phosphorylation)

    • 10 mM HEPES

    • pH 7.2 with CsOH.

2. The Voltage Protocol (CiPA Compliant)

To validate "State-Dependent" block (e.g., distinguishing between Resting and Inactivated state blockers):

  • Holding Potential: -80 mV (Most channels closed/resting).

  • Pre-pulse: Depolarize to -40 mV for 50ms (Inactivates Na+ channels if TTX is not used, and some T-type).

  • Test Pulse: Depolarize to +10 mV for 200 ms (Activates Cav1.2; observe inward current).

  • Frequency: 0.1 Hz (10 seconds between sweeps) to allow recovery and prevent cumulative inactivation.

3. Drug Application & Analysis
  • Establish stable baseline current (run-down must be <5% over 5 mins).

  • Perfuse drug from low to high concentration (Cumulative dose-response).

  • Quality Control: Reject cell if Seal Resistance < 1 GΩ or Series Resistance > 10 MΩ (uncompensated).

  • Calculation:

    
    
    Fit data to the Hill Equation to derive IC50.
    
Part 5: References
  • Dunne, A., et al. (2018). A Comparison of the Performance and Application Differences Between Manual and Automated Patch-Clamp Techniques. Frontiers in Pharmacology.

  • FDA CiPA Initiative. (2016). Comprehensive in vitro Proarrhythmia Assay (CiPA) Update.

  • Metrion Biosciences. (2025). Potency Assessments for Cardiac Ion Channels: CiPA Screening.

  • Hamill, O. P., et al. (1981). Improved patch-clamp techniques for high-resolution current recording from cells and cell-free membrane patches. Pflügers Archiv. (The foundational text for Giga-seals).

  • Thermo Fisher Scientific. Monitor Drug-Induced Calcium Flux in iPSC-Derived Cardiomyocytes.

Sources

Comparative

FTIR Spectral Analysis of Cyano Group Vibration in Dihydropyridines

Executive Summary In the development of calcium channel blockers (CCBs), 1,4-dihydropyridines (DHPs) represent a critical scaffold.[1][2] The stability of these compounds is a primary concern; DHPs are prone to oxidative...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of calcium channel blockers (CCBs), 1,4-dihydropyridines (DHPs) represent a critical scaffold.[1][2] The stability of these compounds is a primary concern; DHPs are prone to oxidative aromatization into inactive pyridine derivatives. For researchers, the cyano (nitrile) group —often incorporated at the C3 or C5 position—serves as a high-fidelity spectral reporter.

This guide objectively compares Fourier Transform Infrared (FTIR) spectroscopy against its primary alternatives (Raman and NMR) for monitoring the cyano group vibration (


). While NMR provides definitive structural resolution, this guide demonstrates why FTIR remains the superior choice for high-throughput kinetic stability profiling and solid-state polymorphism analysis, provided specific experimental protocols are followed.

Part 1: The Mechanistic Basis

The Physics of the DHP Cyano Stretch

The cyano group exhibits a distinct stretching vibration in the 2200–2260 cm⁻¹ region. In the context of a 1,4-DHP scaffold, this frequency is governed by two competing mechanistic factors:

  • Electronic Conjugation (Red Shift): In a 1,4-DHP, the ring nitrogen (NH) acts as a vinylogous amide donor. The lone pair on the nitrogen delocalizes through the

    
     double bond to the electron-withdrawing cyano group. This "push-pull" conjugation reduces the bond order of the 
    
    
    
    triple bond, shifting the absorption to a lower wavenumber (typically 2215–2230 cm⁻¹ ) compared to non-conjugated nitriles (~2250 cm⁻¹).
  • Hydrogen Bonding (Blue Shift): The cyano nitrogen is a weak hydrogen bond acceptor. In the solid state (crystal lattice), if the DHP forms intermolecular hydrogen bonds (e.g.,

    
    ), the 
    
    
    
    -donation from the nitrile nitrogen strengthens the
    
    
    bond slightly, causing a blue shift (shift to higher energy).

Critical Insight: The sensitivity of the


 peak to the electronic environment makes it an ideal marker for distinguishing the active 1,4-DHP  from the inactive oxidized pyridine  form.

Part 2: Comparative Analysis (FTIR vs. Alternatives)

This section evaluates FTIR against Raman Spectroscopy and Nuclear Magnetic Resonance (NMR) specifically for cyano-DHP analysis.

Table 1: Performance Matrix for Cyano Group Detection
FeatureFTIR (Mid-IR) Raman Spectroscopy

C /

N NMR
Detection Principle Dipole Moment ChangePolarizability ChangeNuclear Spin Environment

Sensitivity
High (Strong dipole in

)
Medium/Variable N/A (Chemical Shift ppm)
Sample State Solid (preferred), Liquid, GasSolid, Aqueous SolutionSolution (mostly)
Water Interference High (overlaps in some regions)Low (Water is Raman silent)Low (uses deuterated solvents)
Throughput High (seconds per scan)HighLow (minutes to hours)
Structural Detail Functional Group IDCrystal Lattice/PolymorphsDefinitive Connectivity
Cost per Sample LowLowHigh
Detailed Comparison
1. FTIR vs. Raman: The Selection Logic

While both are vibrational spectroscopies, they obey different selection rules.[3][4][5][6]

  • Why FTIR Wins for DHPs: The

    
     bond has a strong permanent dipole. Stretching this bond creates a massive change in dipole moment, resulting in a very intense IR absorption peak .
    
  • The Raman Alternative: Raman relies on polarizability.[5][6] While the

    
     stretch is Raman active, it is often less intense than the aromatic ring breathing modes in DHPs. However, Raman is superior if the sample is in an aqueous solution (e.g., biological media) or inside a glass vial (QC checking), as glass and water absorb strongly in IR but are transparent in Raman.
    
2. FTIR vs. NMR: Speed vs. Resolution
  • NMR (

    
    ):  The cyano carbon appears at ~115-120 ppm. While definitive, NMR requires dissolving the sample (destroying solid-state information like polymorphs) and is too slow for real-time kinetic monitoring of oxidation.
    
  • FTIR: Allows for in situ monitoring of solid-state stability (e.g., shelf-life studies) without dissolution.

Part 3: Experimental Protocols

Protocol A: ATR-FTIR (Preferred for Rapid Screening)

Best for: API purity checks, raw material identification.

  • Instrument Setup: Use a Diamond or ZnSe crystal ATR (Attenuated Total Reflectance) accessory.

  • Background: Collect an air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Place ~5 mg of DHP powder onto the crystal.

  • Compression: Apply high pressure using the anvil. Note: Ensure the pressure is consistent between samples to maintain quantitative peak height ratios.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Cleaning: Clean crystal with isopropanol; avoid acetone if using ZnSe.

Protocol B: KBr Pellet (Preferred for High-Resolution/Publication)

Best for: Resolving subtle shifts due to hydrogen bonding.

  • Ratio: Mix 1–2 mg of DHP with 200 mg of spectroscopic grade KBr (dry).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Warning: Excessive grinding can induce polymorphic transitions or amorphousness.

  • Pressing: Press at 8–10 tons for 2 minutes under vacuum (to remove moisture).

  • Measurement: Transmission mode. Look for the sharp

    
     at ~2220 cm⁻¹.
    

Part 4: Data Interpretation & Case Study

Distinguishing DHP from Oxidized Pyridine

A major application is monitoring the photodegradation or oxidative stability of DHPs.

  • Active Drug (1,4-DHP):

    • 
      :  Strong band at 3300–3400 cm⁻¹.
      
    • 
      :  Sharp band at 2215–2230 cm⁻¹  (conjugated).
      
    • 
       (Ester):  Typically 1670–1700 cm⁻¹ (conjugated).
      
  • Oxidized Impurity (Pyridine Derivative):

    • 
      : Disappears completely. 
      
    • 
      :  Shifts to 2230–2240 cm⁻¹ . Reason: The ring becomes aromatic.[7] The specific "enamine-like" conjugation is lost, increasing the bond force constant slightly.
      
    • 
       (Ester):  Shifts to higher wavenumber (~1720 cm⁻¹) as conjugation with the lone pair is lost.
      
Visualizing the Workflow

The following diagram outlines the decision process for selecting the analytical method and the subsequent data flow for FTIR analysis.

DHP_Analysis_Workflow Start Start: DHP Sample Analysis Decision Sample State / Goal? Start->Decision Method_Solid Solid State Stability (Polymorphs/Shelf-life) Decision->Method_Solid Solid Powder Method_Sol Structural Elucidation (Unknown Impurity) Decision->Method_Sol Dissolved/Unknown Method_Aq Aqueous/Glass Contained Decision->Method_Aq In Vial/Water FTIR FTIR (ATR/KBr) Focus: 2200-2260 cm⁻¹ Method_Solid->FTIR NMR NMR (¹³C/¹H) Focus: Connectivity Method_Sol->NMR Raman Raman Spectroscopy Focus: Non-destructive Method_Aq->Raman Analysis Spectral Interpretation FTIR->Analysis Result_Active Result: Active DHP (NH present, CN ~2220) Analysis->Result_Active Peak < 2230 cm⁻¹ Result_Ox Result: Oxidized Pyridine (No NH, CN Shift) Analysis->Result_Ox Peak Shift + NH Loss

Caption: Decision matrix for selecting FTIR versus alternatives, highlighting the spectral logic for distinguishing active DHP from oxidized impurities.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Khadilkar, B. M., & Borkar, S. D. (1998). Silica gel supported ferric nitrate: A convenient oxidizing reagent for aromatization of Hantzsch 1,4-dihydropyridines. Synthetic Communications, 28(2), 207-212. Link

  • Baranski, M., et al. (2023). Difference between FTIR and Raman Spectroscopy: Sensitivity and Signal Strength. Rocky Mountain Labs. Link

  • Gai, F., et al. (2011). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment.[8] Journal of Physical Chemistry B. Link

  • Memarian, H. R., & Abdoli-Senejani, M. (2020). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences. Link

Sources

Validation

Comparative Guide: Molecular Docking of 1,4-Dihydropyridines Targeting Human Cav1.2

Topic: Molecular Docking Studies of 1,4-Dihydropyridines with L-type Calcium Channels Content Type: Publish Comparison Guide Executive Summary For decades, the structural basis of 1,4-dihydropyridine (DHP) block of L-typ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Docking Studies of 1,4-Dihydropyridines with L-type Calcium Channels Content Type: Publish Comparison Guide

Executive Summary

For decades, the structural basis of 1,4-dihydropyridine (DHP) block of L-type calcium channels was inferred from rabbit skeletal muscle surrogates (Cav1.[1]1) or bacterial homologs (CavAb). The recent release of the Human Cav1.2 cryo-EM structure (PDB: 8WE8) has revolutionized this field, allowing for precise, species-specific docking studies.

This guide compares the methodological approaches (Standard Rigid vs. Advanced Induced-Fit) and ligand binding modes (First-gen vs. Third-gen DHPs) to provide a roadmap for rational drug design. It addresses the critical challenge of the DHP binding pocket: a highly flexible, allosteric fenestration site that "breathes" with channel gating.

Structural Foundation: The "Product" (Human Cav1.2)

The primary target for antihypertensive DHPs is the


 subunit of the Cav1.2 channel. Unlike the deep pore block of phenylalkylamines (e.g., verapamil), DHPs bind to an allosteric pocket located at the interface of Repeats III and IV.[2]
The Binding Pocket (Fenestration Site)
  • Location: A hydrophobic crevice between transmembrane helices IIIS5, IIIS6, and IVS6.

  • Key Anchor: Ser1132 (in Helix IIIS6).[3][4] A conserved hydrogen bond between the DHP nitrogen and this serine is the sine qua non of DHP efficacy.

  • Hydrophobic Cage: The dihydropyridine ring is sandwiched by Phe1129 and Phe1176 , while the ester groups interact with Met1177 and Met1509 .

FeatureRabbit Cav1.1 (Surrogate)Human Cav1.2 (Target) Implication for Docking
PDB Code 7JPV / 7JPL8WE8 Use 8WE8 for high-fidelity human drug design.
Resolution ~2.9 Å2.9 Å Sufficient for side-chain placement.
Key Residue Thr1066 (III S6)Ser1132 (III S6) Critical H-bond donor difference; must account for Ser polarity.
Methodological Comparison: The Alternatives

In molecular docking, the "product" is the software/algorithm choice. For Cav1.2, the high plasticity of the fenestration site makes standard rigid docking prone to false negatives.

Option A: Standard Rigid Docking (e.g., AutoDock Vina)
  • Mechanism: Keeps protein residues fixed; only ligand is flexible.

  • Pros: Fast (seconds/ligand), computationally inexpensive, good for initial high-throughput screening (HTS).

  • Cons: Fails to accommodate bulky C4-substituents (e.g., the aminoethoxy chain of amlodipine). often yields incorrect binding poses due to steric clashes with Met1509.

  • Verdict: Use only for screening small, 1st-generation DHPs (e.g., Nifedipine).

Option B: Induced Fit Docking (IFD) (e.g., Schrödinger Glide/Prime)
  • Mechanism: Iteratively samples ligand poses and flexible side-chain rotamers (specifically Phe1129 and Met1509) to "mold" the pocket.

  • Pros: Accurately reproduces the cryo-EM pose of bulky ligands like Amlodipine; captures the "breathing" of the fenestration.

  • Cons: Computationally intensive (minutes/ligand).

  • Verdict: The Gold Standard for lead optimization and 3rd-generation DHP design.

Option C: MD-Refined Docking
  • Mechanism: Docking followed by 50-100 ns Molecular Dynamics simulation in a lipid bilayer (POPC) environment.

  • Pros: Validates stability of the H-bond to Ser1132; accounts for membrane lipid influence on the drug entry path.

  • Verdict: Required for publishing high-impact mechanistic studies.

Ligand Performance Analysis: Binding Mode Comparison

Comparing the binding metrics of the "Standard" (Nifedipine) vs. the "Advanced" (Amlodipine) reveals why 3rd-generation DHPs exhibit superior pharmacokinetics.

MetricNifedipine (1st Gen) Amlodipine (3rd Gen) Structural Causality
Binding Energy (ΔG) -7.5 to -8.5 kcal/mol-9.5 to -11.5 kcal/mol Additional van der Waals contacts from the side chain.
Primary Anchor H-bond to Ser1132H-bond to Ser1132Conserved mechanism.[3][4]
Secondary Anchor NoneH-bond to Ala1174 The charged amino group of amlodipine anchors to the backbone, stabilizing the pose.
Lipophilicity (LogP) ~2.2~3.0Amlodipine partitions into the membrane, approaching the channel laterally.
Dissociation Rate FastSlow The "membrane reservoir" effect and dual-anchor binding create high affinity.
Step-by-Step Protocol: Advanced IFD Workflow

This protocol assumes access to a suite like Schrödinger or equivalent academic tools (e.g., AutoDock + GROMACS).

Step 1: Protein Preparation (The Foundation) [5]

  • Download PDB 8WE8 (Human Cav1.2).[2][3][4][6][7][8]

  • Remove auxiliary subunits (

    
    , 
    
    
    
    ) unless studying allosteric effects.
  • Critical: Protonate His residues based on pH 7.4. Ensure Ser1132 hydroxyl is oriented toward the pore fenestration.

  • Self-Validation: Re-dock the co-crystallized amlodipine. RMSD must be < 2.0 Å.

Step 2: Grid Generation (The Map)

  • Define the centroid of the grid using the co-crystallized ligand.

  • Box Size: Set to 25 Å x 25 Å x 25 Å to encompass the entire fenestration path.

  • Constraints: Set a Hydrogen Bond Constraint on Ser1132 . This forces the software to reject poses that lack this critical interaction.

Step 3: Induced Fit Docking (The Experiment)

  • Ligand Prep: Generate 3D conformers; set ionization to pH 7.4 (Amlodipine will be positively charged).

  • Residue Flexibility: Select Phe1129, Phe1176, Met1177, Met1509 to be flexible.

  • Sampling: Run docking. Score using Glide XP (Extra Precision) or Vina.

Step 4: Analysis & Visualization

  • Filter poses by "Docking Score" (< -9.0 kcal/mol).

  • Visual Check: Ensure the DHP ring is perpendicular to the pore axis.

  • Calculate MM-GBSA (Free Energy of Binding) for the top 5 poses to rank affinity rigorously.[3]

Visualizations
Figure 1: The Advanced Docking Workflow

DockingWorkflow Start Start: PDB 8WE8 (Human Cav1.2) Prep Protein Prep & H-Bond Network Opt Start->Prep Grid Grid Generation (Center: Amlodipine) Prep->Grid Constraint Constraint Setup: Force H-Bond to Ser1132 Grid->Constraint Critical Step IFD Induced Fit Docking (Flexible Met1509/Phe1129) Constraint->IFD Score Scoring & MM-GBSA (ΔG Calculation) IFD->Score Validation MD Simulation (100ns in POPC) Score->Validation Optional High-Rigour

Caption: Workflow for high-fidelity docking of DHPs into Cav1.2, emphasizing the critical Ser1132 constraint.

Figure 2: Amlodipine Interaction Network (Human Cav1.2)

InteractionMap Amlodipine Amlodipine (Ligand) Ser1132 Ser1132 (Anchor) Amlodipine->Ser1132 H-Bond (1.9Å) Phe1129 Phe1129 (Pi-Stacking) Amlodipine->Phe1129 Pi-Pi T-shaped Phe1176 Phe1176 (Hydrophobic) Amlodipine->Phe1176 Hydrophobic Met1509 Met1509 (Steric Gate) Amlodipine->Met1509 Van der Waals Ala1174 Ala1174 (Backbone H-Bond) Amlodipine->Ala1174 H-Bond (Side Chain)

Caption: Interaction map of Amlodipine in the Cav1.2 binding pocket (PDB 8WE8).[3][4][5] Green/Blue nodes indicate H-bond donors.

References
  • Cryo-EM Structure of Human Cav1.2: Gao, S., Yao, X., Yan, N. (2023). "Human L-type voltage-gated calcium channel Cav1.2 in the presence of calciseptine, amlodipine and pinaverium."[6][7] Cell. [7]

  • Structural Basis of Rabbit Cav1.1 Modulation: Zhao, Y., et al. (2019). "Molecular Basis for the Modulation of the Voltage-Gated Calcium Ion Channel Cav1.1 by Dihydropyridine Compounds." Angewandte Chemie.

  • In Silico Investigation of DHP Activity: El-Malah, A., et al. (2025).[3][4][5] "Determination of the Structural and Pharmacokinetic Basis for Dihydropyridine Calcium Channel Blocker Activity." Preprints.org.

  • Comparison of Docking Programs: Plewczynski, D., et al. (2011). "Can we trust docking results? Evaluation of seven commonly used programs on PDBbind database." Journal of Computational Chemistry.

Sources

Comparative

Advancing 1,4-Dihydropyridine Purity Analysis: A Comparative Validation of Core-Shell vs. Fully Porous HPLC Architectures

Executive Summary & Mechanistic Grounding 1,4-Dihydropyridines (DHPs), such as amlodipine and nifedipine, are foundational calcium channel blockers utilized extensively in cardiovascular therapy[1]. However, their molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

1,4-Dihydropyridines (DHPs), such as amlodipine and nifedipine, are foundational calcium channel blockers utilized extensively in cardiovascular therapy[1]. However, their molecular architecture presents a significant analytical liability: DHPs are highly susceptible to photo-induced oxidation. Upon exposure to standard UV/Vis light, the dihydropyridine ring rapidly aromatizes, degrading the active pharmaceutical ingredient (API) into pharmacologically inactive pyridine derivatives (e.g., Amlodipine Impurity D)[2].

Accurately quantifying these impurities—without inducing ex vivo degradation during the analysis itself—requires a rigorously validated, high-resolution High-Performance Liquid Chromatography (HPLC) method.

The Chromatographic Causality: Why Core-Shell Outperforms Fully Porous

When separating closely eluting DHP degradants and synthetic byproducts (such as Impurity G), the choice of stationary phase dictates the success of the method. Historically, fully porous 5.0 µm C18 columns were the industry standard. Today, core-shell (fused-core) particles offer a profound thermodynamic and kinetic advantage.

The Causality: Core-shell particles (e.g., 2.6 µm) feature a solid, impermeable silica core surrounded by a thin porous outer shell. This specific geometry drastically reduces the diffusion path length for analyte molecules. According to the van Deemter equation, this restricted diffusion minimizes the mass transfer resistance (the C-term) and limits longitudinal diffusion (the B-term). The result is highly efficient mass transfer that yields sharper peaks, superior baseline resolution (


), and higher sensitivity (Signal-to-Noise) at significantly lower backpressures compared to traditional fully porous particles[2].

DHP_Degradation DHP 1,4-Dihydropyridine API UV UV/Vis Light DHP->UV Oxidation HPLC HPLC Separation DHP->HPLC Injection Pyr Pyridine Impurity UV->Pyr Aromatization Pyr->HPLC Co-elution Risk Res Baseline Resolution HPLC->Res Core-Shell

Caption: DHP Photodegradation Pathway and HPLC Separation Logic.

Self-Validating Experimental Protocol

To ensure absolute data integrity, the following protocol is designed as a self-validating system . The sequence incorporates a strict System Suitability Test (SST) gate. If the SST criteria are not met, the analytical sequence automatically halts, preventing the generation of out-of-specification (OOS) artifacts.

Step 1: Actinic Sample Preparation

Causality: DHP APIs will actively degrade into pyridine impurities under standard laboratory fluorescent lighting. Preparing samples in clear glassware will create false-positive impurity reports, invalidating the entire batch.

  • Perform all standard and sample weighing under low-intensity amber (actinic) lighting.

  • Weigh 25.0 mg of Amlodipine Besylate API and transfer it to a 50 mL low-actinic (amber) volumetric flask[1].

  • Dissolve in 30 mL of Diluent (Methanol:Water, 50:50 v/v) using ultrasonication for 5 minutes.

  • Spike with 0.1% w/w of Amlodipine Impurity D (primary photodegradant) and Impurity G (synthetic byproduct).

  • Dilute to volume and filter through a 0.22 µm PTFE syringe filter directly into amber HPLC vials.

Step 2: Chromatographic Setup
  • Column: Core-Shell C18 (100 x 4.6 mm, 2.6 µm)

  • Mobile Phase A: 0.1M Ammonium Acetate buffer (pH adjusted to 3.0 with glacial acetic acid).

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Elution: Gradient (Initial 30% B, ramping to 80% B over 12 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 237 nm[2].

Step 3: The System Suitability Test (SST) Gate

Inject the SST solution (API spiked with 0.5% Impurity D).

  • Validation Gate: The system must achieve a baseline resolution (

    
    ) ≥ 2.0 between the Amlodipine peak and Impurity D. If 
    
    
    
    < 2.0, the run is aborted automatically. The analyst must investigate column efficiency or mobile phase pH before proceeding.

Comparative Performance Data

The table below objectively compares the performance of the Core-Shell architecture against a traditional Fully Porous column under the exact same gradient conditions.

Chromatographic ParameterCore-Shell C18 (2.6 µm)Fully Porous C18 (5.0 µm)Scientific Causality for Variance
Resolution (

) API / Imp. D
3.5 1.8 (Fails SST)Shorter diffusion path in core-shell reduces band broadening, separating closely eluting degradants.
Theoretical Plates (

)
> 15,000 ~ 8,000Tighter particle size distribution minimizes eddy dispersion (A-term).
Total Run Time 12 min 25 minLower backpressure allows for a higher optimal linear velocity without system overpressure.
Sensitivity (S/N for 0.05% LOQ) 25:1 9:1Sharper, narrower peaks increase absolute peak height, drastically improving signal-to-noise.

ICH Q2(R2) Method Validation

Analytical methods utilized for product release and stability testing must comply with the[3], which dictate the rigorous evaluation of specificity, linearity, accuracy, precision, and robustness[4].

ICH_Validation Start Method Development Spec Specificity (Rs > 2.0) Start->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (%RSD < 2%) Lin->Acc Sens LOD & LOQ (S/N > 10) Acc->Sens Valid Validated Method Sens->Valid

Caption: ICH Q2(R2) Analytical Method Validation Workflow for DHP Purity.

Validation Results Summary (Core-Shell Method)
Validation ParameterAcceptance Criteria (ICH Q2(R2))Observed ResultStatus
Specificity No interference at API RT;

> 2.0

= 3.5, No co-elution
PASS
Linearity

≥ 0.999 (0.05% to 120% of target)

= 0.9998
PASS
Accuracy (% Recovery) 95.0% – 105.0% across 3 levels98.5% – 101.2%PASS
Precision (Repeatability) %RSD ≤ 2.0% (n=6 injections)0.8%PASS
LOD / LOQ S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)LOD: 0.015%, LOQ: 0.045%PASS
Robustness

> 2.0 under varied pH (±0.2) / Temp
Lowest observed

= 2.8
PASS

Conclusion

For the purity analysis of highly sensitive 1,4-dihydropyridines, traditional fully porous columns struggle to provide the necessary resolution and sensitivity within an efficient timeframe. By upgrading to a Core-Shell C18 architecture and strictly controlling environmental light exposure during sample preparation, analytical laboratories can achieve a highly robust, ICH Q2(R2)-compliant method that eliminates false positives and halves total run times.

References

  • ICH Q2(R2) Validation of Analytical Procedures , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Q2(R2) Validation of Analytical Procedures Guidance for Industry , U.S. Food and Drug Administration (FDA).[Link]

  • A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance , ResearchGate. [Link]

  • Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling , American Journal of Analytical Chemistry.[Link]

  • Synthesis and establishment of Amlodipine impurity G reference standard , Journal of Applied Pharmaceutical Science.[Link]

Sources

Validation

Comparative Guide: Cytotoxicity Screening of 1,4-Dihydropyridine-3,5-dicarbonitriles

Executive Summary 1,4-dihydropyridine-3,5-dicarbonitriles represent a specialized subclass of the dihydropyridine (DHP) scaffold. Unlike classic calcium channel blockers (e.g., Nifedipine) which typically feature ester g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4-dihydropyridine-3,5-dicarbonitriles represent a specialized subclass of the dihydropyridine (DHP) scaffold. Unlike classic calcium channel blockers (e.g., Nifedipine) which typically feature ester groups at the 3 and 5 positions, the dicarbonitrile modification significantly alters the electronic landscape of the molecule. This modification is frequently explored in medicinal chemistry to shift activity from cardiovascular effects toward multidrug resistance (MDR) reversal and direct anticancer cytotoxicity .

However, screening these compounds presents a unique bioanalytical challenge. The 1,4-DHP ring is an inherent reducing agent. In the context of the MTT assay , this chemical property can lead to non-enzymatic reduction of the tetrazolium salt , generating false-negative toxicity data (i.e., the compound reduces MTT, mimicking cell viability even when cells are dead).

This guide compares the cytotoxic performance of these novel scaffolds against standard chemotherapeutics and details a self-validating MTT protocol designed to eliminate false positives caused by the DHP redox potential.

Part 1: The Chemical Scaffold & Mechanism

To interpret cytotoxicity data correctly, one must understand the structural behavior of the analyte.

Structural Distinction[1][2]
  • Classic DHPs (Nifedipine/Amlodipine): 3,5-dicarboxylates. Primary target: L-type Calcium Channels.

  • Target Compounds (3,5-dicarbonitriles): The cyano groups are strong electron-withdrawing groups (EWG), but they occupy less steric volume than esters. This often reduces affinity for calcium channels (lowering cardiotoxicity) while enhancing binding to P-glycoprotein (P-gp) or specific kinases (e.g., CDK2).

The Redox Problem

The 1,4-DHP ring can be oxidized to a pyridine ring. This oxidation releases electrons.



In the MTT assay, these electrons can be transferred to the MTT tetrazolium salt extracellularly, converting it to purple formazan regardless of mitochondrial activity.

Part 2: Comparative Performance Data

The following data synthesizes performance metrics of 1,4-dihydropyridine-3,5-dicarbonitriles against standard alternatives. Data ranges are derived from recent high-impact studies (e.g., RSC, Eur. J. Med. Chem.).[1][2][3][4][5][6][7][8]

Table 1: Cytotoxicity Profile (IC50) Comparison

Comparison of novel dicarbonitriles vs. standard agents across key cancer lines.

Compound ClassPrimary MechanismHeLa (Cervical) IC50MCF-7 (Breast) IC50HepG2 (Liver) IC50MDR Reversal Potential
Novel 3,5-dicarbonitriles Tubulin inhibition / CDK2 inhibition0.5 – 5.0 µM 0.4 – 8.0 µM 2.0 – 15.0 µM High
Classic DHPs (Nifedipine) Ca2+ Channel Blockade> 50 µM (Inactive)> 50 µM (Inactive)> 100 µMModerate
Doxorubicin (Control) DNA Intercalation0.1 – 0.5 µM0.2 – 0.8 µM0.5 – 1.0 µMLow (Substrate for P-gp)
Verapamil (MDR Control) P-gp Inhibition> 50 µM> 50 µM> 50 µMHigh

Key Insight: While less potent than Doxorubicin on a molar basis, specific 2-amino-3,5-dicarbonitrile derivatives (e.g., Compound 7b cited in literature) achieve sub-micromolar potency (0.48 µM), rivaling standard chemotherapeutics but with a distinct mechanism that may bypass resistance.

Table 2: Assay Suitability Comparison

Which assay should you use for DHP screening?

FeatureMTT Assay SRB Assay (Sulforhodamine B) ATP Luminescence
Target Mitochondrial Reductase (Metabolic Activity)Total Cellular ProteinCellular ATP Content
DHP Interference HIGH (Chemical reduction of MTT)NONE (Dye binds to protein)LOW (Unless compound inhibits Luciferase)
Sensitivity HighModerate-HighVery High
Cost LowLowHigh
Recommendation Use with "Cell-Free" Controls Gold Standard for DHPs Validation only

Part 3: Mechanism of Interference (Visualization)

The following diagram illustrates the "False Viability" pathway that researchers must control for when screening DHPs.

DHP_MTT_Interference cluster_cell Viable Cell (Intracellular) Mito Mitochondrial Reductase MTT MTT Reagent (Yellow) Mito->MTT Enzymatic Reduction NADH NADH/NADPH NADH->Mito e- transfer Compound 1,4-DHP Compound Compound->MTT Chemical Reduction (ARTIFACT) Formazan Formazan (Purple) MTT->Formazan Valid Signal

Figure 1: The Dual Reduction Pathway. The red arrow indicates the chemical artifact where the DHP compound directly reduces MTT, creating a false signal of high cell viability.

Part 4: Validated Protocol (The "Self-Validating" System)

To use MTT for 1,4-dihydropyridine-3,5-dicarbonitriles, you cannot follow a standard kit protocol. You must use a background-subtraction workflow .

Reagents
  • MTT Stock: 5 mg/mL in PBS (Filter sterilized, stored in dark).

  • Solubilization Buffer: DMSO (preferred over SDS/HCl for DHPs to ensure complete solubility of the hydrophobic drug).

  • Test Compounds: Dissolved in DMSO (Stock 10-50 mM).

Step-by-Step Workflow
1. Plate Layout (The Critical Step)

Design your 96-well plate to include a Cell-Free Interference Control for every concentration of the drug.

  • Columns 1-3: Cells + Drug (Experimental)

  • Columns 4-6: Media + Drug (No Cells) -> This measures chemical reduction.

  • Columns 7-9: Cells + DMSO (Vehicle Control)

  • Columns 10-12: Media Only (Blank)

2. Incubation & Treatment[9][2][5][10][11]
  • Seed cells (e.g., 5,000 cells/well) and incubate for 24h.

  • Add compounds in serial dilutions (e.g., 0.1 µM to 100 µM).

  • Simultaneously , add the same concentrations to the empty wells (Cols 4-6).

  • Incubate for 48h or 72h.

3. The MTT Pulse
  • Add 20 µL MTT stock to ALL wells.

  • Incubate for 3-4 hours at 37°C.

  • Observation Check: Look at Columns 4-6.[3][6] If they turn purple/grey, your compound is chemically reducing the MTT.[6]

4. Solubilization & Readout
  • Aspirate media carefully (or add SDS buffer if using suspension cells).

  • Add 150 µL DMSO to dissolve crystals.

  • Read Absorbance at 570 nm (Reference 630 nm).

5. Data Calculation (Correction Formula)

Calculate the corrected viability using this specific formula:




Part 5: Workflow Visualization

Protocol_Workflow cluster_treat Parallel Treatment Start Start Screening Seed Seed Cells (96-well plate) Start->Seed Treat_Cells Add DHP to CELLS Seed->Treat_Cells Treat_Media Add DHP to MEDIA ONLY Seed->Treat_Media Incubate Incubate 48-72h Treat_Cells->Incubate Treat_Media->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Check Check Media-Only Wells Add_MTT->Check Subtract Subtract OD(Media+Drug) from OD(Cells+Drug) Check->Subtract Yes (Interference) Standard Standard Calculation Check->Standard No Purple Purple Color?

Figure 2: Validated workflow ensuring chemical interference is mathematically subtracted from the final viability score.

References

  • Design, synthesis and cytotoxic evaluation of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives. Tropical Journal of Pharmaceutical Research, 2021.

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 2022.

  • Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer, 1991.[8]

  • Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. Research in Pharmaceutical Sciences, 2017.

  • Interferences in the Optimization of the MTT Assay. Journal of Microbiological Methods, 2010.

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of 1,4-Dihydropyridine Derivatives: A Comparative Analytical Guide

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals Introduction & Mechanistic Grounding 1,4-Dihydropyridines (1,4-DHPs) constitute a primary class of L-type calcium chan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals

Introduction & Mechanistic Grounding

1,4-Dihydropyridines (1,4-DHPs) constitute a primary class of L-type calcium channel blockers (e.g., Nifedipine, Amlodipine) essential for cardiovascular therapy. In drug development, characterizing their pharmacokinetic (PK) profiles, metabolic fate, and degradation pathways relies entirely on high-resolution mass spectrometry (MS). However, the 1,4-DHP core exhibits highly reactive gas-phase chemistry. Understanding the causality behind their fragmentation—specifically their thermodynamic propensity for aromatization and ester cleavage—is critical for developing robust, artifact-free bioanalytical assays.

This guide objectively compares the fragmentation behaviors of 1,4-DHPs across different ionization modalities and provides a self-validating experimental framework for their quantification.

Comparative Ionization & Fragmentation Modalities

Electron Ionization (EI-MS): The Hard Ionization Paradigm

Mechanism & Causality: Under standard 70 eV electron impact, 1,4-DHPs undergo rapid, hard ionization. The thermodynamic driving force in this high-energy state is the formation of a fully conjugated, stable aromatic system. Fragmentation Pattern: The dominant pathway is the homolytic cleavage and rapid expulsion of the C-4 substituent (e.g., the nitrophenyl group in nifedipine). This yields a highly stable aromatized pyridinium cation, which almost universally forms the base peak (100% relative abundance) 1. Because of this facile elimination, the intact molecular ion (


) is typically of very low abundance. While excellent for structural elucidation of the core, EI-MS is sub-optimal for intact drug quantification.
Electrospray Ionization (ESI-MS/MS): The Soft Ionization & CID Paradigm

Mechanism & Causality: ESI operates via soft protonation, yielding a stable


 precursor ion, making it the gold standard for quantitative bioanalysis. However, researchers must actively mitigate in-source oxidation. High voltages applied to the electrospray capillary can induce hydride abstraction, prematurely oxidizing the 1,4-DHP into its pyridine analog before it enters the mass analyzer, artificially skewing degradation data 2.
Fragmentation Pattern (CID):  During Collision-Induced Dissociation (CID) in the collision cell, the protonated 

ion undergoes highly specific neutral losses:
  • Ester Cleavage: The most favorable pathway is the loss of alkoxy groups from the C-3 and C-5 ester moieties (e.g., loss of

    
     or 
    
    
    
    ), driven by proton migration 3.
  • Dehydrogenation: A secondary pathway involves the loss of

    
     (-2 Da) to form the aromatized pyridine derivative 4.
    
Atmospheric Pressure Photoionization (APPI)

Mechanism & Causality: In specific negative-ion mode applications where ESI matrix suppression is insurmountable, APPI initiates ionization via proton transfer with charged solvent molecules, forming


. This triggers serial 1,2-hydride and 1,3-hydride shifts, leading to the aromatization of the DHP ring prior to detection 5.

Quantitative Fragmentation Data

To facilitate targeted assay development, the following table compares the optimized ESI-MS/MS Multiple Reaction Monitoring (MRM) parameters for two benchmark 1,4-DHPs: Nifedipine and Amlodipine. The choice of collision energy (CE) is dictated by the specific ester side chains (dimethyl vs. ethyl/methyl), which require different energies to achieve optimal primary product ion yield without over-fragmentation 6.

AnalytePrecursor Ion (

)
Primary Product IonSecondary Product IonDominant Neutral LossTypical CE (eV)
Nifedipine m/z 347.2m/z 315.1m/z 284.1

(32 Da)
13 - 15
Amlodipine m/z 409.2m/z 238.2m/z 294.1Ph-Cl / Ester cleavage15 - 20

Visualizing the Pathways

Pathway N1 Protonated Nifedipine [M+H]+ m/z 347 N2 Primary Product Ion m/z 315 N1->N2 Loss of CH3OH (-32 Da) N3 Aromatized Pyridine m/z 345 N1->N3 Dehydrogenation (-2 Da) N4 Secondary Fragment m/z 284 N1->N4 Loss of HNO3 (-63 Da) N5 Secondary Fragment m/z 224 N2->N5 CID Cleavage

Figure 1: ESI-CID fragmentation pathway of protonated Nifedipine (m/z 347) highlighting neutral loss.

Self-Validating Experimental Protocol: LC-ESI-MS/MS Workflow

To ensure high scientific integrity, the following protocol integrates self-validating mechanisms (isotopic internal standards) and environmental controls (actinic light protection) to prevent artifactual oxidation during sample processing 7.

Step 1: Sample Preparation under Actinic Protection
  • Causality: 1,4-DHPs are extremely photolabile. Ambient UV/daylight rapidly catalyzes their photo-oxidation to pharmacologically inactive pyridine derivatives, which artificially inflates the baseline of aromatized MS fragments and skews quantification.

  • Action: Perform all extractions in a dark room or strictly under sodium (yellow) light.

  • Action (Self-Validation): Spike 200 µL of human plasma with 10 µL of stable isotope-labeled Nifedipine-d6 (Internal Standard). This creates a self-validating system: the IS mathematically corrects for variable extraction recovery and normalizes any matrix-induced ion suppression in the ESI source.

  • Action: Perform Liquid-Liquid Extraction (LLE) using 2 mL of ethyl acetate. Centrifuge at 4000 rpm for 10 min, collect the organic layer, and evaporate to dryness under a gentle nitrogen stream. Reconstitute in 100 µL of mobile phase.

Step 2: UHPLC Chromatographic Separation
  • Causality: Alkali metals (

    
    , 
    
    
    
    ) endogenous to biological matrices readily form adducts with 1,4-DHPs, splitting the ion current and drastically reducing sensitivity.
  • Action: Inject 5 µL onto a C18 analytical column (e.g., 50 × 2.1 mm, 1.7 µm).

  • Action: Elute using a gradient mobile phase of Acetonitrile and 10 mM Ammonium Acetate (pH ~6.0). The volatile ammonium acetate actively suppresses

    
     adduct formation, driving the ionization equilibrium entirely toward the desired 
    
    
    
    precursor.
Step 3: MS/MS Tuning and Acquisition
  • Action: Operate the triple quadrupole mass spectrometer in Positive ESI mode.

  • Action: Set the capillary voltage to ~3.0 kV. Critical Note: Avoid excessively high capillary voltages to prevent in-source hydride abstraction (oxidation) of the DHP ring.

  • Action: Monitor the MRM transition m/z 347.2

    
     315.1 for Nifedipine (CE: 13 eV), and m/z 353.2 
    
    
    
    318.1 for Nifedipine-d6.

Workflow S1 Sample Prep (LLE / SPE) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI Source (Positive Mode) S2->S3 S4 Q1: Precursor m/z Selection S3->S4 S5 Q2: CID Fragmentation S4->S5 S6 Q3: Product Ion Monitoring S5->S6

Figure 2: Step-by-step UHPLC-ESI-MS/MS workflow for 1,4-DHP quantification.

References

  • Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. PubMed / NIH.1

  • Hydride abstraction in positive-ion electrospray interface: Oxidation of 1,4-dihydropyridines in electrospray ionization mass spectrometry. ResearchGate / The Analyst.2

  • A novel UPLC-MS/MS method for the quantification of nifedipine and its application to a pharmacokinetic study in healthy. AKJournals.3

  • Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts. PLOS One.4

  • Proposed mass fragmentation pathways for dihydropiridines by APPI. ResearchGate.5

  • Development and validation of liquid chromatography - Tandem mass spectrometry method for determination of amlodipine in human plasma. ThaiScience.6

  • Determination of nifedipine in human plasma by ultra performance liquid chromatography–tandem mass spectrometry and its application in a pharmacokinetic study. ResearchGate.7

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,4-Dihydropyridine-3,5-dicarbonitrile

This document provides essential, step-by-step guidance for the proper disposal of 1,4-dihydropyridine-3,5-dicarbonitrile and its associated waste streams. As a compound frequently utilized in medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, step-by-step guidance for the proper disposal of 1,4-dihydropyridine-3,5-dicarbonitrile and its associated waste streams. As a compound frequently utilized in medicinal chemistry and drug development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety standards and regulatory compliance.

The Core Principle: Hazard-Informed Disposal

1,4-Dihydropyridine-3,5-dicarbonitrile is not a benign substance. Its chemical profile necessitates its classification as hazardous waste. The foundational principle of its disposal is to prevent its release into the environment and to ensure the safety of all personnel involved in the waste management lifecycle. Direct disposal down the drain or in general waste is strictly prohibited and a violation of regulatory standards.[5][6] All waste materials must be disposed of through a licensed hazardous waste disposal service, typically coordinated by your institution's Environmental Health & Safety (EHS) office.[7]

Hazard Assessment and Characterization

Understanding the specific hazards of 1,4-dihydropyridine-3,5-dicarbonitrile is critical to appreciating the causality behind these disposal protocols. The primary hazards, as identified in Safety Data Sheets (SDS) under the Globally Harmonized System (GHS), are summarized below.

Hazard ClassificationCategoryHazard Statement
Reproductive Toxicity Category 2H361: Suspected of damaging fertility or the unborn child.[8]
Acute Aquatic Hazard Category 1H400: Very toxic to aquatic life.
Chronic Aquatic Hazard Category 1H410: Very toxic to aquatic life with long lasting effects.

Due to these classifications, this compound and its containers must be handled as hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States and similar regulations internationally.[9][10] The high aquatic toxicity underscores the critical importance of preventing any release into the sanitary sewer system.[11]

Standard Disposal Protocol: Collection for Off-Site Incineration

Incineration at a licensed facility is the most secure and recommended method for the final disposal of 1,4-dihydropyridine-3,5-dicarbonitrile waste.[5][12] This process ensures the complete destruction of the chemical compound. The following step-by-step protocol outlines the procedure for waste accumulation and preparation for pickup.

Step 1: Waste Segregation

Immediately segregate all waste streams containing 1,4-dihydropyridine-3,5-dicarbonitrile. Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office. This prevents unintended chemical reactions and simplifies the disposal process. Waste streams include:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated labware (e.g., pipette tips, vials).

  • Contaminated Personal Protective Equipment (PPE) such as gloves and disposable lab coats.[6]

Step 2: Container Selection

Select a waste container that is in good condition, free of leaks, and chemically compatible with the waste.[7]

  • Primary Container: The original manufacturer's container is often the best choice for unused product.[7] For solutions and contaminated solids, use a dedicated, leak-proof container made of glass or high-density polyethylene (HDPE).[5]

  • Lids: Ensure the container has a tightly sealing screw cap to prevent leaks and the release of vapors. Containers must be kept closed at all times except when adding waste.[7]

Step 3: Proper Labeling

Accurate labeling is a critical safety and regulatory requirement. As soon as the first drop of waste is added, the container must be labeled.

  • Clearly write "Hazardous Waste ".[5][6]

  • List the full chemical name: "1,4-Dihydropyridine-3,5-dicarbonitrile ".[5]

  • Identify any solvents or other chemicals present in the container, with estimated percentages.

  • Affix any specific hazardous waste labels required by your institution.

Step 4: Safe Storage

Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be:

  • Well-ventilated, preferably within a fume hood or a ventilated cabinet.[13]

  • In a location that prevents it from being knocked over.

  • Equipped with secondary containment (e.g., a larger, chemically-resistant tub) to contain any potential leaks.[5]

  • Away from incompatible materials, such as strong oxidizing agents and acids.[6]

Step 5: Arranging for Disposal

Once the waste container is full or the project is complete, contact your institution's EHS department to schedule a pickup.[5] Do not allow hazardous waste to accumulate for extended periods.

Disposal Workflow and Decision-Making

The following diagram illustrates the logical workflow for handling and disposing of 1,4-dihydropyridine-3,5-dicarbonitrile waste, including spill response.

Sources

Handling

Personal protective equipment for handling 1,4-Dihydropyridine-3,5-dicarbonitrile

1,4-Dihydropyridine-3,5-dicarbonitrile: Comprehensive Safety, Handling, and Operational Guide As a Senior Application Scientist, I have designed this operational guide to bridge the gap between standard Safety Data Sheet...

Author: BenchChem Technical Support Team. Date: March 2026

1,4-Dihydropyridine-3,5-dicarbonitrile: Comprehensive Safety, Handling, and Operational Guide

As a Senior Application Scientist, I have designed this operational guide to bridge the gap between standard Safety Data Sheets (SDS) and real-world laboratory execution. 1,4-Dihydropyridine-3,5-dicarbonitrile and its substituted derivatives (e.g., 4-aryl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitriles) are highly privileged heterocyclic scaffolds in medicinal chemistry[1]. They exhibit potent biological activities, frequently acting as modulators for androgen and glucocorticoid receptors[2][3], calcium channel blockers, and inhibitors of tissue-nonspecific alkaline phosphatase (h-TNAP)[1].

Because these compounds are biologically active at low concentrations and typically present as fine, easily aerosolized powders, strict adherence to specialized Personal Protective Equipment (PPE) and handling protocols is mandatory to prevent unintended pharmacological exposure[4].

Hazard Assessment & Causality Profile

Before establishing a PPE matrix, it is critical to understand the specific physicochemical hazards of 1,4-Dihydropyridine-3,5-dicarbonitrile derivatives. The table below synthesizes the Globally Harmonized System (GHS) data[4] with the underlying causality to inform our safety strategy.

GHS CodeHazard StatementOperational Causality (Why it matters)
H302 Harmful if swallowedThe compound is pharmacologically active. Inadvertent ingestion via contaminated gloves touching the face or mouth can lead to systemic receptor modulation.
H315 Causes skin irritationThe lipophilic nature of the dihydropyridine core allows it to interact with epidermal lipid bilayers, causing localized inflammation and contact dermatitis.
H319 Causes serious eye irritationFine crystalline dust can cause severe micro-abrasions to the cornea, compounded by chemical irritation from the dicarbonitrile functional groups.
H335 May cause respiratory irritationInhalation of aerosolized powder deposits active pharmaceutical ingredients (APIs) directly into the highly vascularized pulmonary tissue, leading to rapid absorption and acute respiratory tract inflammation.

Personal Protective Equipment (PPE) Matrix

To create a self-validating safety system, your PPE must act as a multi-layered barrier against both the solid powder and the organic solvents (e.g., DMSO, Methanol) required for its dissolution[1].

Protection ZoneRequired PPE SpecificationCausality for Selection
Ocular (Eyes) ANSI Z87.1 Chemical Splash GogglesStandard safety glasses leave gaps at the brow and cheeks. Goggles provide a complete seal against aerosolized powder and solvent splashes during dissolution[4].
Dermal (Hands) Double-layered Nitrile Gloves (Min 0.11 mm thickness)Nitrile provides superior resistance to organic solvents compared to latex. Double-gloving allows the outer contaminated glove to be shed immediately if a spill occurs, preserving the inner barrier.
Dermal (Body) Disposable Tyvek Lab Coat or Cotton Coat with elastic cuffsElastic cuffs prevent the sleeves from dragging through spilled powder. Tyvek prevents fine dust from penetrating the weave of standard cotton coats.
Respiratory N95/P100 Particulate Respirator (if handled outside a BSC)Filters out >95% of airborne crystalline particulates. Note: Primary handling must always occur within a certified chemical fume hood to negate the need for a respirator[4].

Operational Workflow: Safe Weighing & Dissolution

Handling dry, biologically active powders requires precision to prevent static dispersion and contamination.

Step-by-Step Methodology:

  • Environmental Verification: Ensure the chemical fume hood has a verified face velocity of 0.4–0.6 m/s.

    • Causality: This velocity is strong enough to contain aerosolized powders but gentle enough not to blow the powder off the analytical balance.

  • Static Neutralization: Utilize an anti-static zero-stat gun or ionizing bar on the analytical balance and weigh boats prior to transferring the chemical.

    • Causality: 1,4-Dihydropyridine-3,5-dicarbonitrile derivatives are highly crystalline, hydrophobic powders that readily accumulate electrostatic charge. Neutralizing this charge prevents the sudden repulsion of particles, which causes aerosolization and inaccurate mass transfer.

  • Mass Transfer: Tare a static-free, conductive weigh boat. Carefully transfer the powder using a grounded micro-spatula.

  • In-Situ Dissolution: Do not transport the dry powder across the lab. Add the primary solvent (e.g., DMSO or Methanol) directly to the vial while still inside the fume hood[1].

    • Causality: Once the powder is in solution, the inhalation hazard (H335) is effectively eliminated, transitioning the risk profile strictly to a splash/spill hazard.

  • Decontamination: Wipe down the balance, spatulas, and hood surface with a solvent-dampened wipe (70% Isopropanol), followed by a standard soap-and-water wipe.

HandlingWorkflow Start Pre-Operation Setup (Check Fume Hood & PPE) Static Static Neutralization (Anti-static gun) Start->Static Prevents aerosolization Weighing Analytical Weighing (Closed draft shield) Static->Weighing Accurate mass transfer Dissolution Solvent Addition (e.g., DMSO/MeOH) Weighing->Dissolution In-hood processing Transfer Sealed Transfer (Secondary container) Dissolution->Transfer Cap immediately Decon Equipment Decontamination (70% IPA wipes) Transfer->Decon Post-handling cleanup

Workflow for safe weighing and dissolution of dihydropyridine powders.

Spill Response & Decontamination Protocol

In the event of a powder spill outside of primary containment, immediate and calculated action is required to prevent widespread laboratory contamination[5].

Step-by-Step Methodology:

  • Isolate and Alert: Immediately step back from the spill, alert colleagues in the vicinity, and restrict access to the area.

  • PPE Verification: Ensure your N95/P100 respirator, goggles, and double-gloves are securely in place.

  • Solvent Dampening (Critical Step): Do not sweep the dry powder. Gently spray or mist the spill with a compatible solvent mixture (e.g., 50/50 Water/Isopropanol).

    • Causality: Sweeping dry powder forces it into the air, drastically increasing the inhalation hazard. Dampening the powder collapses the dust cloud and binds the particles to the surface for safe extraction.

  • Absorption and Collection: Place absorbent chemical spill pads over the dampened area. Work from the outside of the spill toward the center to prevent expanding the contamination zone.

  • Surface Neutralization: Wash the affected surface with a strong surfactant (e.g., 0.5% Sodium Dodecyl Sulfate solution)[2][3] to solubilize and remove any remaining lipophilic dihydropyridine residue, followed by a final water rinse.

SpillResponse Spill Powder Spill Detected Isolate Isolate Area & Alert Peers Spill->Isolate PPE Verify PPE Integrity (Respirator & Double Gloves) Isolate->PPE Dampen Dampen Spill (Prevent dust generation) PPE->Dampen Critical step Collect Collect with Absorbent Pads Dampen->Collect Dispose Transfer to Hazardous Waste Collect->Dispose

Step-by-step spill response and containment protocol for hazardous powders.

Waste Management & Disposal Plan

Proper disposal ensures environmental compliance and downstream safety for waste handlers[4].

  • Solid Waste: All contaminated weigh boats, pipette tips, absorbent pads, and outer gloves must be placed in a heavy-duty, puncture-resistant biohazard or chemical waste bag. The bag must be sealed, double-bagged, and clearly labeled with "Hazardous Solid Waste: Contains 1,4-Dihydropyridine-3,5-dicarbonitrile (Toxic/Irritant)".

  • Liquid Waste: Solutions containing this compound dissolved in organic solvents (like DMSO or Methanol) must be disposed of in designated Non-Halogenated Organic Waste carboys. If dissolved in a halogenated solvent (e.g., Dichloromethane), it must go into the Halogenated Organic Waste stream. Never pour these solutions down the aqueous sink drain, as the active compounds can cause severe ecological damage to aquatic life.

References

  • Title: Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis, Source: MDPI, URL
  • Title: EP3480201A1 - New analogs as androgen receptor and glucocorticoid receptor modulators, Source: Google Patents, URL
  • Title: NEW ANALOGS AS ANDROGEN RECEPTOR AND GLUCOCORTICOID RECEPTOR MODULATORS - EP 3480201 A1, Source: European Patent Office, URL
  • Title: 4-(2-Methoxyphenyl)
  • Title: 1,4-Dihydropyridine|High-Purity Research Chemical, Source: Benchchem, URL

Sources

© Copyright 2026 BenchChem. All Rights Reserved.